molecular formula C29H32BClF2N4O2S B1192285 BDP 630/650 amine

BDP 630/650 amine

Cat. No.: B1192285
M. Wt: 584.92
InChI Key: RFNYEIXSEQPXAQ-HCUGZAAXSA-O
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Description

BDP 630/650 is a far red emitting, borondipyrromethene based fluorophore. The dye is tuned to match the standard Cy5 channel, and can be used as an alternative to Cyanine5 and sulfo-Cyanine5. Compared to cyanines, BDP 630/650 possesses a longer fluorescence lifetime which is important for fluorescence anisotropy measurements. BDP 630/650 has a brightness similar to cyanines, and an exceptional photostability. This amine derivative is useful for the reaction with electrophiles, and for enzymatic transamination labeling.

Properties

Molecular Formula

C29H32BClF2N4O2S

Molecular Weight

584.92

IUPAC Name

(E)-3-(4-(2-((6-ammoniohexyl)amino)-2-oxoethoxy)styryl)-5-fluoro-7-(thiophen-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium chloride fluoride

InChI

InChI=1S/C29H30BFN4O2S.FH/c31-30-34-23(11-12-24(34)20-25-13-16-27(35(25)30)28-6-5-19-38-28)10-7-22-8-14-26(15-9-22)37-21-29(36)33-18-4-2-1-3-17-32;/h5-16,19-20H,1-4,17-18,21,32H2;1H/p+1/b10-7+;

InChI Key

RFNYEIXSEQPXAQ-HCUGZAAXSA-O

SMILES

O=C(NCCCCCC[NH3+])COC1=CC=C(C=C1)/C=C/C2=[N+](C(C=C2)=CC3=CC=C(C4=CC=CS4)N35)B5F.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP 630/650 amine

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectral Properties & Application of BDP 630/650 Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 630/650 Amine is a far-red, borondipyrromethene (BODIPY) based fluorophore engineered as a superior alternative to Cyanine5 (Cy5).[1] Unlike cyanine dyes, which are prone to cis-trans isomerization and photobleaching, the BDP 630/650 core offers exceptional photostability and a near-unity quantum yield (


).

This guide details the physicochemical properties of the amine-functionalized derivative, which serves as a nucleophilic building block for conjugation to activated esters (NHS/sulfo-NHS) or carboxylic acids via carbodiimide chemistry. Its long fluorescence lifetime makes it a preferred candidate for fluorescence polarization (FP) assays and lipid microenvironment studies.

Spectral Characteristics

The BDP 630/650 fluorophore occupies the "far-red" window, allowing for multiplexing with GFP/FITC and PE/Rhodamine channels while avoiding the high autofluorescence background typical of the UV/blue regions.

Key Photophysical Data[2]
PropertyValueUnitNotes
Excitation Max (

)
628 - 630nmMatches 633 nm HeNe or 635 nm diode lasers.
Emission Max (

)
642 - 650nmDetectable with standard Cy5/Alexa 647 filters.
Extinction Coefficient (

)
~97,000

High absorptivity ensures bright signal.
Quantum Yield (

)
0.91-Significantly higher than Cy5 (

).
Stokes Shift ~14 - 20nmNarrow shift requires precise filter sets to avoid crosstalk.
Fluorescence Lifetime (

)
~3.0 - 5.0nsLong lifetime enables sensitive FP assays.
Solubility DMSO, DMF-Hydrophobic core; requires organic co-solvent for conjugation.[2]
Spectral Logic & Jablonski Diagram

The following diagram illustrates the electronic transitions governing the fluorescence of BDP 630/650. Note the high efficiency of radiative decay (


) relative to non-radiative pathways (

), which underpins its high quantum yield.

Jablonski S0 Ground State (S0) S1 Excited State (S1) Lifetime: ~3-5 ns S0->S1 Excitation (628-630 nm) Abs: 97,000 M-1cm-1 S1->S0 Non-Radiative Decay (knr) (Heat) Em Emission (642-650 nm) High Quantum Yield (0.91) S1->Em Radiative Decay (kr) ISC Intersystem Crossing (Minimal Triplet State) S1->ISC Low Efficiency Em->S0 Return to Ground

Figure 1: Energy diagram showing the excitation and emission pathways. The high quantum yield results from the dominance of the radiative decay pathway over non-radiative loss.

Chemical Properties & Reactivity[4][5][6]

Structure & Stability

The BDP core is rigid and uncharged, contributing to its high stability in varying pH environments and resistance to photobleaching. Unlike charged cyanines, BDP 630/650 is relatively hydrophobic.[2]

  • Photostability: BDP 630/650 retains >90% fluorescence after prolonged irradiation where Cy5 would degrade significantly.

  • Solvatochromism: While stable, the dye is lipophilic. In aqueous buffers, it may aggregate if the labeling density is too high, leading to self-quenching.

The Amine Functionality

The "Amine" derivative contains a primary amine (


) group, typically linked via a C6 spacer (aminohexanoic acid) to reduce steric hindrance.
  • Reactivity: Nucleophile.

  • Target: Reacts with activated esters (NHS esters, STP esters), carboxylic acids (via EDC activation), and epoxides.

  • Usage Case: This dye is used to label biomolecules that have been pre-activated with an NHS ester or to synthesize more complex probes via amide bond formation.

Experimental Protocol: Conjugation to Activated Carboxyls

This protocol describes the conjugation of This compound to a biomolecule containing an NHS-ester (or similar activated carboxyl).

Prerequisites:

  • Dye Stock: 10 mM this compound in anhydrous DMSO or DMF.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 8.3) or Phosphate buffer (pH 7.4). Avoid amine-containing buffers (Tris, Glycine).

Step-by-Step Workflow
  • Preparation of Biomolecule: Ensure the NHS-ester modified biomolecule is dissolved in an amine-free buffer (pH 7.5–8.5).

    • Critical: If the biomolecule is a protein, ensure it is free of ammonium ions (dialyze against PBS if necessary).

  • Reaction Setup: Add the this compound stock solution to the biomolecule solution.

    • Molar Ratio: Use a 1.5 – 3.0 molar excess of Dye-Amine over the NHS-Biomolecule to ensure complete labeling of the activated sites.

    • Solvent Limit: Keep the final organic solvent (DMSO/DMF) concentration <10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 2–4 hours at Room Temperature (RT) or overnight at 4°C. Protect from light.

    • Mechanism:[3] The primary amine of the dye attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide and forming a stable amide bond.

  • Purification: Remove excess unreacted dye using Gel Filtration (e.g., Sephadex G-25) or Spin Desalting Columns.

    • Validation: Monitor absorbance at 280 nm (protein) and 630 nm (dye).

Conjugation Logic Map

Conjugation Biomolecule Biomolecule-NHS Ester (Electrophile) Mix Mixing pH 8.3, DMSO <10% Biomolecule->Mix Dye This compound (Nucleophile) Dye->Mix Intermediate Tetrahedral Intermediate Mix->Intermediate Nucleophilic Attack Product Labeled Conjugate (Stable Amide Bond) Intermediate->Product Elimination Byproduct NHS Leaving Group Intermediate->Byproduct

Figure 2: Reaction pathway for labeling an NHS-activated biomolecule with this compound.

Applications & Troubleshooting

Fluorescence Polarization (FP)

Due to its long excited-state lifetime (~3-5 ns) and high molecular weight when conjugated, BDP 630/650 is ideal for FP assays. It is often used to measure ligand-receptor binding where the rotation of the small ligand is slowed upon binding to a large receptor.

Lipid Staining

The hydrophobic nature of the BDP core makes it excellent for staining lipids or hydrophobic pockets in proteins. However, this requires careful handling in aqueous buffers to prevent aggregation-caused quenching (ACQ).

  • Solution: Add mild detergents (e.g., 0.05% Tween-20) if observing unexpected signal loss in aqueous solution.

Comparison to Cy5
FeatureBDP 630/650Cyanine5 (Cy5)
Photostability ExcellentModerate
Quantum Yield ~0.91~0.27
Chemical Stability Resistant to acids/basesSensitive to oxidation
Hydrophobicity HighModerate/Low (sulfonated versions)

References

  • Lumiprobe Corporation. "this compound Product Sheet." Lumiprobe Life Science Solutions.

  • AAT Bioquest. "Spectrum of BODIPY 630/650." AAT Bioquest Spectrum Viewer.

  • Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." Thermo Fisher Scientific User Guide.

  • Antibodies.com. "BDP 630/650 Spectral Data." Antibodies.com Product Specifications.

Sources

Technical Whitepaper: Photophysical Characterization and Bioconjugation of BDP 630/650 Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of BDP 630/650 amine , a bright, photostable fluorophore engineered for the far-red spectral window. Unlike traditional cyanine dyes (e.g., Cy5), BDP 630/650 utilizes a rigid boron-dipyrromethene (BODIPY) core, conferring exceptional quantum yield (QY) and resistance to photobleaching.

This document details the precise methodologies for determining its Extinction Coefficient (


)  and Quantum Yield (

)
, and outlines the specific bioconjugation workflow for utilizing the amine functional group.

Photophysical Profile

The BDP 630/650 fluorophore is tuned to match the Cyanine5 (Cy5) channel, making it compatible with standard 633 nm or 635 nm laser lines found in flow cytometers and confocal microscopes. Its high extinction coefficient and quantum yield result in a fluorophore that is significantly brighter than many of its far-red counterparts.

Table 1: Core Physical Properties
PropertyValueNotes
Excitation Maximum (

)
628 – 630 nmIdeal for HeNe (633 nm) or Red Diode (635 nm) lasers.
Emission Maximum (

)
642 – 650 nmNarrow Stokes shift (~20 nm); requires steep cut-off filters.
Extinction Coefficient (

)
~100,000

Measured in MeOH/EtOH. High absorptivity per molecule.[1]
Quantum Yield (

)
~0.91Exceptionally high for a far-red dye (Reference: Rhodamine 101/Cy5).[2]
Fluorescence Lifetime (

)
~3.9 – 4.4 nsLong lifetime allows for Fluorescence Polarization (FP) assays.
Solubility DMSO, DMF, MeOHModerate water solubility; organic co-solvent recommended for labeling.
Molecular Weight ~584.9 DaExact mass depends on counter-ion and linker structure.

Protocol A: Determination of Extinction Coefficient ( )

The extinction coefficient is the intrinsic ability of the fluorophore to attenuate light at a specific wavelength. Accurate determination is critical for calculating the Degree of Labeling (DOL) in conjugates.

Principle

The protocol relies on the Beer-Lambert Law :



Where 

is absorbance,

is concentration (M), and

is path length (cm).
Materials
  • Spectrophotometer: Double-beam UV-Vis (e.g., Cary 60 or equivalent).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid water for

    
     determination to prevent aggregation artifacts.
    
Workflow
  • Stock Preparation: Weigh ~1.0 mg of this compound on a microbalance (precision

    
    0.01 mg). Dissolve in a known volume of MeOH to create a stock solution (approx. 1 mM).
    
  • Serial Dilution: Prepare 5 dilutions from the stock ranging from 1

    
    M to 10 
    
    
    
    M.
  • Blanking: Zero the spectrophotometer with pure MeOH.

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    (630 nm) for each dilution.
    • Quality Control: Ensure

      
       remains between 0.1 and 1.0 to maintain linearity.
      
  • Calculation: Plot

    
     (y-axis) vs. Concentration (M) (x-axis). Perform a linear regression (force intercept to 0).
    
    • Slope =

      
       (
      
      
      
      )
      .

Protocol B: Measurement of Quantum Yield (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> )[3][4][5][6]

Quantum yield is the ratio of photons emitted to photons absorbed.[3] We use the Relative Method , comparing the integrated fluorescence of BDP 630/650 to a standard reference dye with a known QY.

Reference Standard Selection

For BDP 630/650, the ideal standard is Zinc Phthalocyanine (


 in 1% Pyridine/Toluene) or Cresyl Violet  (

in MeOH), as they share similar excitation windows.
Experimental Workflow

QY_Workflow Prep Sample Prep (Abs < 0.1) Spec Acquire Spectra (Excitation @ 600nm) Prep->Spec BDP & Standard Integrate Integrate Area (Emission 610-750nm) Spec->Integrate Correct Background Calc Calculate QY (Relative Eq) Integrate->Calc Apply Refractive Index

Figure 1: Workflow for Relative Quantum Yield Determination.

Step-by-Step Methodology
  • Absorbance Matching: Prepare solutions of BDP 630/650 and the Reference Standard. Adjust concentrations so that their Absorbance at the excitation wavelength (e.g., 600 nm) is identical and below 0.1 OD .

    • Why? Absorbance < 0.1 avoids "Inner Filter Effects" (re-absorption of emitted light).

  • Acquisition: Record the fluorescence emission spectrum for both samples using the exact same instrument settings (slit width, integration time, detector voltage).

    • Excitation: 600 nm (or blue-shifted from peak to capture full emission).

    • Emission Range: 610 nm – 750 nm.

  • Integration: Calculate the total area under the emission curve (

    
    ) for both the sample and standard.
    
  • Calculation: Use the following equation:



Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Quantum Yield[1][2][4][5][][7][8][9][10][11][12]
    
  • 
    : Integrated Fluorescence Intensity[3]
    
  • 
    : Absorbance at excitation wavelength[3]
    
  • 
    : Refractive index of the solvent (e.g., 1.328 for MeOH, 1.333 for Water).
    

Bioconjugation: The Amine-Reactive Pathway

The "Amine" designation in This compound indicates that the fluorophore contains a primary amine (


) group. This is nucleophilic . Therefore, it must be reacted with an electrophilic  target.

Target Functional Group: Activated Carboxylic Acid (NHS Ester, STP Ester) or Epoxides. Common Application: Labeling a small molecule drug or peptide that has a free Carboxyl group (C-terminus).

Conjugation Logic (Amine-to-NHS)

If you are labeling a protein, you typically use the NHS-ester version of the dye.[13] Since you have the Amine version of the dye, you are likely conjugating it to a target that has been activated.

Conjugation Target Target Molecule (Carboxylic Acid) Activation Activation (EDC + NHS) Target->Activation Activation Step Intermediate Semi-Stable NHS-Ester Activation->Intermediate Conjugate Final Conjugate (Stable Amide Bond) Intermediate->Conjugate Nucleophilic Attack Dye BDP 630/650 (Primary Amine) Dye->Conjugate pH 8.3

Figure 2: Reaction pathway for conjugating this compound to a Carboxyl-containing target.

Protocol: EDC/NHS Coupling
  • Activation: Dissolve the target molecule (COOH-containing) in dry DMSO. Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.5 equivalents of NHS (N-Hydroxysuccinimide). Incubate for 15 minutes at Room Temperature.

  • Conjugation: Add 1.0 equivalent of This compound (dissolved in DMSO) to the activated mixture.

  • Buffer Control: Ensure the reaction conditions are slightly basic (pH ~8.0–8.3) using a tertiary amine like Triethylamine (TEA) or DIPEA if working in organic solvent, or Bicarbonate buffer if aqueous.

    • Critical: Primary amines must be deprotonated (

      
      , not 
      
      
      
      ) to act as nucleophiles.
  • Purification: Separate the conjugate from unreacted dye using HPLC (C18 column) or Size Exclusion Chromatography (for larger biomolecules).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low QY / Dim Signal Aggregation (H-dimers)BDP dyes are lipophilic. Ensure organic co-solvent (DMSO/PEG) is present or use low dye-to-protein ratios.
Precipitation Solubility LimitDissolve dye in dry DMSO/DMF before adding to aqueous buffer.
No Conjugation pH too lowThe amine group is protonated at pH < 7. Raise pH to 8.3 for optimal reactivity.
Spectral Shift Solvent PolarityBDP emission can shift slightly (5-10 nm) depending on solvent polarity (Solvatochromism).

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]

  • Karstens, T., & Kobs, K. (1980). Rhodamine B and Rhodamine 101 as Reference Substances for Fluorescence Quantum Yield Measurements. Journal of Physical Chemistry, 84(14), 1871-1872.

Sources

Chemical structure and molecular weight of BDP 630/650 amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Photophysics, and Bioconjugation Protocols[1]

Executive Summary

BDP 630/650 Amine is a far-red, borondipyrromethene (BODIPY) based fluorophore engineered for high-performance fluorescence imaging and polarization assays.[1][2] Distinguished by its neutral core and exceptional photostability, it serves as a superior alternative to cyanine dyes (e.g., Cy5) in applications requiring extended exposure times or resistance to pH fluctuations.[1] This guide details the physicochemical properties, structural identity, and validated bioconjugation workflows for this compound, specifically focusing on its utility in labeling carboxyl-containing biomolecules and small molecule drugs.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The "BDP" designation refers to a structural analog of the classic BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) scaffold.[1] The "630/650" suffix denotes its excitation and emission maxima, achieved through the extension of the conjugated system, typically via styryl or thienyl substituents at the 3- or 5-positions of the pyrrole ring.[1]

The "Amine" derivative carries a primary amino group (


), usually attached via an aliphatic linker (e.g., hexyl or propyl) to the meso- or pyrrole-position, facilitating conjugation to activated carboxylic acids or electrophilic centers.[1]
Structural Specifications
ParameterSpecificationNotes
Product Name This compoundCommon trade name (Lumiprobe, BroadPharm)
Core Scaffold Borondipyrromethene (BODIPY)Modified with thienyl/styryl expansion for red-shift
CAS Number 2183473-00-7Reference for specific amine derivative [1]
Molecular Weight 584.92 DaIncludes counterions (e.g., HCl) if salt form [1]
Molecular Formula

Typical composition for the amine salt form [1]
Solubility DMSO, DMF, MethanolHydrophobic core requires organic co-solvent
Reactive Group Primary Amine (

)
Nucleophilic; targets activated esters, aldehydes
Photophysical Properties

BDP 630/650 exhibits a sharp fluorescence peak with a small Stokes shift, characteristic of the rigid BODIPY core.[1]

PropertyValueComparison to Cy5
Excitation Max (

)
628 - 630 nmMatches 633 nm HeNe laser line
Emission Max (

)
642 - 650 nmFar-Red channel compatible
Extinction Coefficient (

)
~97,000

High brightness, slightly lower than Cy5
Quantum Yield (

)
0.91Significantly higher than Cy5 (~0.2-0.[1]3)
Fluorescence Lifetime (

)
~3.0 - 5.0 nsLonger than Cyanines; ideal for FP assays
Photostability ExcellentResists photobleaching; non-ionizable core

Expert Insight: The high quantum yield and long fluorescence lifetime make BDP 630/650 particularly valuable for Fluorescence Polarization (FP) assays.[1][2][3][4][] Unlike cyanines, the BODIPY core is electrically neutral (zwitterionic character in some resonance forms but generally uncharged), which minimizes non-specific binding to charged cell membranes [2, 3].[1]

Bioconjugation Mechanics

The primary utility of this compound lies in "reverse labeling."[1] While most protein labeling uses Dye-NHS esters to target protein amines, This compound is designed to label Carboxyl groups (-COOH) on small molecules, peptides, or activated surfaces.[1]

Reaction Logic

The conjugation is a two-step nucleophilic acyl substitution:

  • Activation: The target carboxyl group is activated (e.g., by EDC/NHS) to form a semi-stable amine-reactive intermediate.[1]

  • Coupling: The primary amine of BDP 630/650 attacks the carbonyl carbon of the activated ester, displacing the leaving group and forming a stable amide bond.

Visualization: Conjugation Workflow

The following diagram illustrates the critical pathway for conjugating this compound to a target carboxylic acid.

ConjugationWorkflow Target Target Molecule (R-COOH) Activation Activation Step (EDC + NHS) Target->Activation Mix Intermediate Semi-Stable NHS-Ester Activation->Intermediate Carboxyl Activation Conjugate Final Conjugate (Stable Amide Bond) Intermediate->Conjugate Nucleophilic Attack Dye BDP 630/650 Amine (-NH2) Dye->Conjugate Coupling (pH 7.2-8.0)

Figure 1: Reaction pathway for coupling this compound to carboxyl-containing targets via EDC/NHS activation.

Experimental Protocol: EDC/NHS Mediated Labeling

Objective: Conjugate this compound to a small molecule drug or peptide containing a free carboxylic acid.

Reagents Required:

  • Target Molecule (must contain -COOH).[1]

  • This compound (dissolved in anhydrous DMSO at 10 mM).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • NHS (N-Hydroxysuccinimide).[1]

  • Buffer: 0.1 M MES (pH 5.[1]0) for activation; 0.1 M Phosphate/Bicarbonate (pH 8.[1]3) for coupling.[1][2][6]

  • Anhydrous DMSO or DMF.[6]

Protocol Steps:
  • Activation (The "Zero-Length" Step):

    • Dissolve the Target Molecule in 0.1 M MES buffer (pH 5.0). If insoluble, use DMSO/MES mixture.[1]

    • Add EDC (10 equivalents relative to Target) and NHS (10 equivalents).[1]

    • Critical: Perform this reaction at pH 4.5–6.0. EDC is unstable at high pH.

    • Incubate for 15–30 minutes at room temperature to generate the NHS-ester intermediate.[1]

  • Buffer Exchange / pH Adjustment:

    • The coupling reaction with the amine requires a basic pH (to deprotonate the

      
       to reactive 
      
      
      
      ).[1][6]
    • Adjust the reaction mixture to pH 7.5–8.3 using concentrated Phosphate or Bicarbonate buffer. Alternatively, if the target is small, add the BDP Amine in a buffered solution.[1]

  • Coupling Reaction:

    • Add This compound (1.0–1.2 equivalents relative to Target) to the activated mixture.[1]

    • Note: Avoid large excess of dye to simplify purification.

    • Incubate for 2–4 hours at room temperature in the dark.

  • Quenching:

    • Add Hydroxylamine or Ethanolamine (final conc. 100 mM) to quench any unreacted NHS esters.[1]

  • Purification:

    • Small Molecules: Purify via HPLC (C18 column) or Preparative TLC.[1] Monitor absorption at 630 nm.[1][7]

    • Peptides/Proteins: Use Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis to remove free dye.[1]

Quality Control (QC)
  • UV-Vis Spectroscopy: Measure absorbance at 630 nm. Calculate concentration using

    
    .[1][3][8][4]
    
  • LC-MS: Verify the molecular weight shift.[1] The mass of the conjugate should be:

    
    
    (Note: Since BDP Amine replaces the OH of the carboxyl, the net addition is the mass of the dye minus one proton, plus the loss of OH... effectively forming an amide).
    Precise Mass Shift: The added moiety is the BDP-linker-NH- group.[1]
    

Comparative Analysis: BDP vs. Cyanines[7][14]

Researchers often choose between BDP 630/650 and Cy5.[1] The following decision tree aids in selecting the appropriate fluorophore.

DyeSelection Start Select Far-Red Dye Criteria1 Is Photostability Critical? Start->Criteria1 Criteria2 Is pH Sensitivity a Concern? Criteria1->Criteria2 No (Standard imaging) BDP Choose BDP 630/650 Criteria1->BDP Yes (Long-term imaging) Criteria3 Application Type? Criteria2->Criteria3 No (Neutral pH) Criteria2->BDP Yes (Acidic environments) Criteria3->BDP Lipid/Membrane Staining Cy5 Choose Cy5 / Sulfo-Cy5 Criteria3->Cy5 Protein/Antibody Labeling (High water solubility needed)

Figure 2: Decision logic for selecting BDP 630/650 over conventional Cyanine dyes.

References

  • Arroyo, J. O., et al. (2024).[1][9] Fluorescence Labeling of Peptides: Finding the Optimal Protocol. ACS Organic & Inorganic Au.[1][9] Retrieved from [Link][1][9]

Sources

BDP 630/650 amine solubility and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Storage of BDP 630/650 Amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical considerations for handling this compound, a versatile far-red fluorescent probe. As researchers and drug development professionals, ensuring the integrity and performance of such reagents is paramount to generating reliable and reproducible data. This document moves beyond simple protocols to explain the underlying chemical principles governing the solubility and stability of this fluorophore, empowering you to make informed decisions in your experimental design.

Understanding the this compound Fluorophore

This compound belongs to the borondipyrromethene (BODIPY) class of dyes. These fluorophores are renowned for their exceptional photophysical properties, including high molar extinction coefficients, sharp emission spectra, high fluorescence quantum yields, and remarkable photostability compared to other dyes like cyanines.[1][2][3] The core BODIPY structure is relatively nonpolar and electrically neutral, which contributes to its unique solubility profile and relative insensitivity to solvent polarity and pH.[4][5][6]

The "630/650" designation refers to its approximate absorption and emission maxima in the far-red region of the spectrum (~630 nm and ~650 nm, respectively), making it suitable for applications in the Cy5 channel where cellular autofluorescence is minimal.[1][2] The primary amine group (–NH₂) serves as a reactive handle for conjugation to electrophiles such as activated esters (e.g., NHS esters) or isothiocyanates, enabling the labeling of proteins, nucleic acids, and other biomolecules.[1][5]

Solubility Profile: A Tale of Two Natures

The solubility of this compound is dictated by the hydrophobic nature of its core BODIPY structure and the more polar contribution of its amine-containing linker. Understanding this dual character is key to proper dissolution and avoiding common pitfalls like aggregation, which can quench fluorescence and lead to inaccurate quantification.

Causality of Solvent Choice

The BODIPY core's fused ring system is inherently hydrophobic, favoring dissolution in organic solvents.[][] Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for preparing high-concentration stock solutions. They effectively solvate the large, relatively nonpolar structure without interfering with the dye's integrity. Alcohols are also suitable solvents.[1] While the molecule does possess some water solubility, it is limited.[1] Attempting to dissolve the dry powder directly in aqueous buffers can lead to the formation of non-fluorescent aggregates (H-aggregates), a common issue with large aromatic dyes.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubility DescriptionRecommended UseRationale
DMSO (Dimethyl Sulfoxide) Well soluble[1]Primary choice for stock solutions Aprotic polar solvent, excellent solvating power for BODIPY dyes, compatible with most biological experiments in small volumes.
DMF (Dimethylformamide) Well soluble[1]Alternative for stock solutions Similar properties to DMSO; choice may depend on downstream application compatibility (e.g., some cell lines are more sensitive to DMF).
Alcohols (e.g., Ethanol, Methanol) Well soluble[1]Good for stock solutions and certain analytical techniquesCan be used effectively, but DMSO/DMF are generally preferred for higher concentration stocks.
Water Moderately soluble (up to 81 mM)[1]Not recommended for initial dissolution Direct dissolution in aqueous buffers risks aggregation. Use for preparing working dilutions from an organic stock solution.
Experimental Protocol: Preparing a Concentrated Stock Solution

This protocol ensures complete and stable solubilization of this compound.

  • Pre-Weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO or DMF directly to the vial to create a stock solution of a desired concentration (e.g., 1-10 mM).

  • Vortexing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until all solid material is visibly dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visual Inspection: Hold the vial against a light source to confirm that no particulates or aggregates are present. The solution should be clear.

  • Aqueous Dilutions: For experiments requiring an aqueous environment, perform serial dilutions of the organic stock solution into your final buffer (e.g., PBS, HEPES). It is critical to add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent localized precipitation.

Storage and Stability: Preserving Fluorescent Integrity

BODIPY dyes are known for their photostability, but their long-term integrity depends on proper storage to mitigate chemical degradation.[2][] The primary factors affecting the stability of this compound are light, temperature, and moisture.

Mechanisms of Degradation
  • Photobleaching: Like all fluorophores, exposure to high-intensity light, particularly at its excitation wavelength, will lead to irreversible photochemical destruction.

  • Thermal Degradation: Elevated temperatures can accelerate oxidative damage and other degradation pathways.

  • Moisture and Hydrolysis: While the amine itself is stable, moisture can compromise the solid powder over time. For other reactive forms of the dye (like NHS esters), hydrolysis is a major concern.[4]

  • pH: BODIPY dyes are generally stable across a range of pH values but can be susceptible to degradation under strongly acidic conditions.[5][10][11]

Recommended Storage Conditions

To maximize the shelf-life of your this compound, adhere to the following conditions based on manufacturer recommendations and chemical principles.

FormTemperatureLight ConditionsOther PrecautionsDuration
Solid Powder -20°C[1][12][13]In the dark (amber vial or wrapped)Desiccate[1][13]Long-term (months to years)[1][12]
Organic Stock Solution (DMSO/DMF) -20°C[14]In the dark (amber vial or wrapped)Aliquot to avoid freeze-thaw cyclesLong-term (months)[12]
Aqueous Working Dilutions 2-8°CIn the darkPrepare fresh before useShort-term (days)
Experimental Protocol: Best Practices for Storage

This workflow minimizes degradation and ensures consistent performance.

  • Upon Receipt: Immediately upon receiving the solid this compound, store the vial at -20°C in a desiccated, dark environment.

  • Preparing for Storage: After preparing a stock solution in DMSO or DMF as described above, divide the solution into smaller, single-use aliquots in low-protein-binding tubes.

  • Aliquot Volume: The volume of each aliquot should be appropriate for a single experiment to avoid the damaging effects of repeated freeze-thaw cycles.

  • Labeling and Protection: Clearly label each aliquot with the compound name, concentration, solvent, and date. Wrap the tubes or storage box in aluminum foil to provide robust protection from light.

  • Long-Term Storage: Place the aliquots in a secondary container and store them in a non-frost-free freezer at -20°C. Frost-free cycles involve brief warming periods that are detrimental to dye stability.

Visualization of Workflows

To further clarify the decision-making process for handling this compound, the following diagrams illustrate the recommended workflows for solubilization and storage.

cluster_solubilization Solubilization Workflow start Start: Receive this compound (Solid) decision1 Need to prepare stock solution? start->decision1 proc1 Add Anhydrous DMSO or DMF to achieve 1-10 mM concentration decision1->proc1 Yes proc2 Vortex until fully dissolved. Visually inspect for clarity. proc1->proc2 decision2 Experiment requires aqueous buffer? proc2->decision2 proc3 Add stock solution dropwise to buffer while vortexing to create working solution. decision2->proc3 Yes end_org Ready for organic-phase experiment decision2->end_org No end_aq Ready for aqueous experiment proc3->end_aq

Caption: Decision tree for proper solubilization of this compound.

cluster_storage Storage and Handling Workflow receive Receive Solid Compound store_solid Store solid at -20°C in dark, desiccated container receive->store_solid prepare_stock Prepare Stock Solution in DMSO/DMF store_solid->prepare_stock When needed aliquot Aliquot stock into single-use volumes prepare_stock->aliquot protect Wrap aliquots for light protection (e.g., aluminum foil) aliquot->protect store_stock Store aliquots at -20°C (non-frost-free) protect->store_stock use Thaw one aliquot for experiment store_stock->use For each experiment discard Discard any unused portion of the thawed aliquot. Do not re-freeze. use->discard

Caption: Workflow for optimal short-term and long-term storage.

References

  • BDP 630/650 X NHS ester (A270084) Product Page. Antibodies.com. [Link]

  • Bodipy BDP 630/650 carboxylic acid Product Page. AxisPharm. [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. ACS Publications. [Link]

  • Baruah, M., et al. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. ACS Omega, 3(5), 5545–5552. ACS Publications. [Link]

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(11), 3328. MDPI. [Link]

  • Baruah, M., et al. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. PMC. National Center for Biotechnology Information. [Link]

  • BDP 630/650 Product Family Page. AxisPharm. [Link]

Sources

Technical Guide: BDP 630/650 Amine

Author: BenchChem Technical Support Team. Date: February 2026

Photophysics, Chemical Mechanism, and Bioconjugation Protocols[1]

Executive Summary: The Far-Red Advantage

BDP 630/650 Amine is a borondipyrromethene (BODIPY) derivative engineered for the far-red region of the spectrum (Excitation: ~630 nm, Emission: ~650 nm). Unlike cyanine dyes (e.g., Cy5), which often suffer from cis-trans photoisomerization and low quantum yields in aqueous environments, the BDP core offers a rigid molecular scaffold.

This rigidity translates into exceptional photostability and a high quantum yield (~0.91) , making it a superior alternative for applications requiring prolonged exposure (e.g., confocal microscopy) or precise quantification (e.g., Fluorescence Polarization assays). The "Amine" designation indicates the presence of a primary amine (-NH2) functional group, rendering this molecule a nucleophilic building block for conjugation to carboxyl-containing biomolecules, activated esters, or enzymatic labeling sites.

Photophysical Mechanism: The Rigid Core

The BODIPY Scaffold

The fluorescence of BDP 630/650 arises from the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core. In standard fluorophores like fluorescein or cyanines, the excited state energy can be dissipated non-radiatively through internal molecular rotation (twisting).

  • Mechanism of High Quantum Yield: The BDP core is structurally constrained by the boron difluoride bridge, which "locks" the dipyrromethene unit into a planar configuration. This prevents energy loss via vibrational relaxation or isomerization, channeling the majority of absorbed photons back out as fluorescence.

  • Red-Shifting Strategy: To push the emission from the standard green (BODIPY FL) to the far-red (630/650), the conjugated

    
    -electron system is extended, typically through the addition of styryl or thienyl substituents at the 3 and 5 positions of the core. This lowers the energy gap (
    
    
    
    ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Spectral Data Summary
PropertyValueContext
Excitation Max 628 - 630 nmMatches 633 nm HeNe lasers (Cy5 channel)
Emission Max 642 - 650 nmFar-Red detection window
Extinction Coeff.[1][2] (

)
~97,000 - 101,000

High absorptivity for bright signal
Quantum Yield (

)
~0.91Significantly higher than Cy5 (~0.27 in water)
Fluorescence Lifetime (

)
~3.9 - 4.4 nsLong lifetime ideal for Fluorescence Polarization (FP)
Solubility DMSO, DMF, AlcoholsHydrophobic core; requires organic co-solvent for labeling
Photophysical Pathway Diagram

Photophysics Ground Ground State (S0) Planar Configuration Excitation Photon Absorption (630 nm) Ground->Excitation excitation ExcitedState Excited State (S1) Rigid Core Prevents Twisting Excitation->ExcitedState HOMO-LUMO Transition Emission Fluorescence Emission (650 nm) ExcitedState->Emission Radiative Decay (High QY) NonRad Non-Radiative Decay (Minimal due to rigidity) ExcitedState->NonRad Suppressed Pathway Emission->Ground Return to S0 NonRad->Ground

Figure 1: The Jablonski diagram illustrates how the rigid BODIPY core suppresses non-radiative decay, ensuring high quantum yield.

Chemical Mechanism: The Amine Handle

The "this compound" is a nucleophile . It is designed to react with electrophiles .[2] This is distinct from the more common NHS-ester dyes (which are electrophiles that label lysine residues).

Reactivity Profile

The primary amine group (


) on the dye acts via a lone pair of electrons on the nitrogen atom.
  • Carboxyl Conjugation (EDC/NHS): The most common workflow. A target molecule (drug, peptide, nanoparticle) with a carboxylic acid (

    
    ) is activated to form a reactive intermediate, which is then attacked by the BDP-Amine.
    
  • Activated Esters: Reacts directly with NHS-esters, STP-esters, or TFP-esters.

  • Enzymatic Labeling (Transglutaminase): The amine-dye can serve as a substrate for microbial transglutaminase (MTG), which catalyzes the formation of an isopeptide bond between the dye's amine and the

    
    -carboxamide group of a Glutamine (Gln) residue on a protein.
    
Bioconjugation Logic Diagram

Conjugation Target Target Molecule (Contains -COOH) Activation Activation Step (EDC + NHS) Target->Activation Add EDC/NHS Intermediate Semi-Stable NHS Ester (Amine-Reactive) Activation->Intermediate Formation of Active Ester Attack Nucleophilic Attack Intermediate->Attack Dye This compound (Nucleophile -NH2) Dye->Attack Product Labeled Conjugate (Stable Amide Bond) Attack->Product Release of NHS Group

Figure 2: The chemical workflow for coupling this compound to a carboxyl-containing target.

Experimental Protocol: Labeling a Carboxyl-Peptide

Objective: Conjugate this compound to a peptide containing a C-terminal carboxylic acid. Prerequisite: The reaction must be performed in an organic solvent (DMSO/DMF) due to the hydrophobicity of the BDP core, or a mixed aqueous/organic solvent if the peptide is hydrophilic.

Materials
  • This compound (resuspended in anhydrous DMSO at 10 mg/mL).

  • Target Peptide (must have free -COOH).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • NHS (N-Hydroxysuccinimide) .

  • Buffer: 100 mM MES, pH 5.0 (for activation) and PBS, pH 7.4 (for conjugation). Note: Avoid primary amine buffers like Tris or Glycine.

Step-by-Step Workflow
Step 1: Carboxyl Activation (The Critical Causality)
  • Action: Dissolve the peptide in MES buffer (pH 5.0). Add EDC (10 equivalents) and NHS (10 equivalents). Incubate for 15-30 minutes at room temperature.

  • Why: The low pH (5.0) is optimal for EDC stability and activity. EDC reacts with the carboxylate to form an unstable O-acylisourea. NHS attacks this intermediate to form a semi-stable NHS-ester. Without NHS, the EDC-intermediate hydrolyzes rapidly.

Step 2: Buffer Exchange / pH Adjustment
  • Action: If possible, rapid desalting to remove excess EDC is ideal. Alternatively, raise the pH to 7.2–7.5 using phosphate buffer or bicarbonate.

  • Why: The amine reaction (Step 3) requires the amine on the BDP dye to be unprotonated (nucleophilic). At pH 5.0, the amine is protonated (

    
    ) and non-reactive. Raising pH to ~7.4 deprotonates a fraction of the amines, initiating the reaction.
    
Step 3: Conjugation
  • Action: Add the this compound solution (1.2 - 1.5 equivalents relative to peptide) to the activated peptide mixture. Incubate for 2–4 hours at room temperature in the dark.

  • Why: The BDP amine attacks the carbonyl carbon of the NHS-ester, displacing the NHS group and forming a stable amide bond. The "Dark" condition prevents potential photobleaching, although BDP is robust.

Step 4: Purification (Self-Validation)
  • Action: Purify via HPLC (C18 column) or Gel Filtration (PD-10). Monitor absorption at 280 nm (peptide) and 630 nm (dye).

  • Why: Unreacted dye is hydrophobic and will elute late on reverse-phase HPLC. The conjugate will show dual absorption.

  • Validation Check: Calculate the Degree of Labeling (DOL).

    
    
    (Where 
    
    
    
    is the correction factor for the dye's absorbance at 280 nm, typically ~0.035 for BDP 630/650).

Key Applications

Fluorescence Polarization (FP) Assays

Because BDP 630/650 has a fluorescence lifetime (


 ns) significantly longer than Cyanine 5 (

ns), it is the gold standard for far-red FP assays.
  • Mechanism: The longer the excited state lifetime, the more the molecule can rotate before emitting. When a small BDP-labeled ligand binds a large protein, rotation slows, and polarization increases. The longer

    
     provides a wider dynamic range for measuring this change.
    
Lipid and Membrane Imaging

The BDP core is inherently lipophilic (unless sulfonated). This compound derivatives (or their conjugates) partition well into lipid bilayers, making them excellent for staining membranes or tracking lipid metabolism without the rapid photobleaching seen with DiD or DiI dyes.

References

  • Karpenko, I. A., et al. (2015). Far-Red Fluorescent BODIPY Dyes: Synthesis and Spectral Properties. Journal of Organic Chemistry.

Sources

Technical Comparison: BDP 630/650 Amine vs. Cy5 for High-Fidelity Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between BDP 630/650 Amine and Cy5 , designed for researchers requiring high-fidelity imaging and precise bioconjugation.

Executive Summary

The choice between BDP 630/650 (a Borondipyrromethene derivative) and Cy5 (a Cyanine dye) represents a trade-off between photostability/quantum efficiency and molar absorptivity/solubility .

  • BDP 630/650 is the superior choice for single-molecule imaging , fluorescence polarization (FP) , and long-term time-lapse microscopy due to its near-unity quantum yield (QY ~0.91) and exceptional resistance to photobleaching.[1] However, its hydrophobic nature requires careful solvent management during conjugation.

  • Cy5 remains the industry standard for flow cytometry and PCR applications where high water solubility (in sulfonated forms) and massive extinction coefficients compensate for a lower quantum yield (QY ~0.20) and rapid photobleaching.

Photophysical Properties Comparison

The following data highlights the mechanistic differences in signal generation. BDP 630/650 relies on a rigid molecular rotor structure to minimize non-radiative decay, resulting in superior brightness despite a lower extinction coefficient.

PropertyThis compoundCy5 (Standard)Technical Implication
Core Structure Borondipyrromethene (Neutral)Polymethine Cyanine (Charged)BDP is lipophilic; Cy5 is hydrophilic (especially sulfo-Cy5).
Excitation Max 628–630 nm649 nmBoth compatible with 633 nm / 640 nm lasers.
Emission Max 642–650 nm666–670 nmBDP has a tighter Stokes shift (~20 nm) vs Cy5 (~20 nm).
Extinction Coeff.[2][3][4][5][6][7][8] (

)
~100,000

~250,000

Cy5 absorbs 2.5x more photons per molecule.
Quantum Yield (QY) ~0.91 ~0.20 – 0.28BDP emits 4.5x more efficiently , offsetting lower absorbance.
Theoretical Brightness ~91,000~50,000 – 70,000BDP is effectively brighter in photon output.
Fluorescence Lifetime (

)
~3.9 – 4.4 ns~1.0 nsBDP is superior for Fluorescence Polarization (FP) assays.
Photostability Excellent PoorBDP allows prolonged exposure; Cy5 bleaches rapidly.
Decision Logic for Dye Selection

The following diagram illustrates the logical pathway for selecting the appropriate fluorophore based on experimental constraints.

DyeSelection Start Experimental Requirement Environment Aqueous vs Lipid? Start->Environment Duration Imaging Duration? Environment->Duration Organic Solvents OK or Lipid Targets Cy5_Choice SELECT Cy5 (High Solubility, Standard Filters) Environment->Cy5_Choice Strictly Aqueous (No Organic Solvents) Sensitivity Sensitivity Type? Duration->Sensitivity Long-Term/Time-Lapse Duration->Cy5_Choice Short/Snapshot (Flow Cytometry) BDP_Choice SELECT BDP 630/650 (High QY, Photostable) Sensitivity->BDP_Choice Single Molecule / Low Copy # Sensitivity->BDP_Choice Fluorescence Polarization

Figure 1: Decision matrix for selecting between BDP 630/650 and Cy5 based on solubility, duration, and sensitivity requirements.

Chemical Stability & Conjugation Dynamics

This compound Specifics

The "Amine" designation refers to a primary amine (-NH2) functional group attached to the BDP core, typically via a C6 linker.

  • Reactivity: Reacts with Activated Esters (NHS, STP) or Carboxyls (via EDC activation).

  • Solubility Challenge: The BDP core is hydrophobic. When labeling hydrophilic proteins, you must dissolve the dye in an organic co-solvent (DMSO or DMF) before adding it to the aqueous reaction buffer.

  • Aggregation Warning: Over-labeling proteins with BDP can cause precipitation due to the dye's lipophilicity. Aim for a lower Degree of Labeling (DOL ~1-2) compared to Cy5.

Cy5 Specifics[4][7][8][9][10][11][12][13][14]
  • Reactivity: Cy5 is commonly available as an NHS ester (reacts with amines) or Maleimide (reacts with thiols).

  • Cis-Trans Isomerization: Cy5 can undergo light-induced isomerization to a non-fluorescent state, contributing to "blinking" in super-resolution microscopy. BDP does not suffer from this, providing a stable photon stream.[9]

Experimental Protocol: Conjugation of this compound

Scenario: You have This compound and wish to conjugate it to a Carboxyl-containing biomolecule (e.g., a bead, small molecule, or activated protein C-terminus) using EDC/NHS coupling.

Note: If you intended to label a Protein's Lysine (Amine), you would typically use BDP 630/650 NHS Ester. However, if you possess the Amine form, you must target Carboxyls.

Materials
  • Fluorophore: this compound (dissolved in anhydrous DMSO at 10 mg/mL).

  • Target: Carboxylated molecule (in MES Buffer, pH 6.0).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

  • Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Coupling Buffer: PBS, pH 7.2 (phosphate buffered saline).

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Methodology
  • Carboxyl Activation (The Critical Step):

    • Dissolve the carboxylated target in Activation Buffer.

    • Add EDC (10-fold molar excess over carboxyls) and Sulfo-NHS (25-fold molar excess).

    • Incubate: 15 minutes at Room Temperature (RT). This creates a semi-stable amine-reactive NHS-ester on your target.

    • Note: If the target is a protein, use a desalting column (PD-10) immediately to remove excess EDC/NHS. If it is a bead, wash by centrifugation.

  • Conjugation (Amine Attack):

    • Adjust the buffer to pH 7.2–7.5 (Coupling Buffer). Crucial: The amine on BDP 630/650 must be unprotonated to react.

    • Slowly add the This compound stock (in DMSO) to the activated target.

    • Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent target denaturation or dye precipitation.

    • Incubate: 2 hours at RT in the dark with gentle agitation.

  • Purification:

    • For Proteins: Use Size Exclusion Chromatography (SEC) or dialysis against PBS. BDP is hydrophobic; ensure no free dye remains stuck to the protein hydrophobically. A detergent wash (e.g., 0.05% Tween-20) can help remove non-covalently bound dye.

    • For Small Molecules: HPLC is required. Monitor absorbance at 630 nm.

Conjugation Workflow Diagram

Conjugation Step1 Step 1: Activation Target-COOH + EDC/Sulfo-NHS (pH 6.0, 15 min) Step2 Intermediate Target-NHS Ester (Unstable) Step1->Step2 Activation Step3 Step 2: Coupling Add this compound (pH 7.2, DMSO <10%) Step2->Step3 Nucleophilic Attack Step4 Step 3: Purification Remove Free Dye via SEC/HPLC Step3->Step4 Clean-up

Figure 2: EDC/NHS coupling workflow for reacting this compound with a carboxylated target.

References

Sources

BODIPY Fluorophores in Advanced Microscopy: A Technical Guide to Structure, Function, and Application

[1]

Executive Summary

This technical guide analyzes the utility of BODIPY (Boron-Dipyrromethene) fluorophores in fluorescence microscopy, with a specific focus on lipid droplet (LD) dynamics and bioconjugation.[1] Unlike traditional solvatochromic dyes (e.g., Nile Red), BODIPY dyes offer a unique combination of high quantum yield, narrow emission bandwidths, and insensitivity to pH, making them the "gold standard" for quantitative lipid imaging.[1] This document provides validated protocols, mechanistic insights, and troubleshooting frameworks for researchers in metabolic disease and drug discovery.[1]

Part 1: The Photophysics of BODIPY

The "Rigid Rotor" Mechanism

The exceptional brightness of BODIPY dyes stems from their molecular rigidity.[1] The core structure—4,4-difluoro-4-bora-3a,4a-diaza-s-indacene —locks the dipyrromethene units into a planar configuration via the

1

In flexible fluorophores (e.g., cyanines), excitation energy is often lost to non-radiative decay (molecular rotation/vibration).[1] In BODIPY, this rotation is sterically hindered.[1] This "rigid rotor" effect results in a fluorescence quantum yield (


) approaching 1.01
Structural Tunability

The BODIPY core is chemically versatile.[1] Substitutions at the meso (C-8) or pyrrole positions allow for precise tuning of excitation/emission spectra without compromising the high extinction coefficient.[1]

BODIPY_Structurecluster_coreThe BODIPY Corecluster_tuningFunctional ModificationsCoreBF2-ChelatedDipyrrometheneRigidityRestricted Rotation(High Quantum Yield)Core->RigidityCausesNeutralElectrically Neutral(Lipophilicity)Core->NeutralPropertyR_GroupsR-Group Substitution(Positions 3, 5, 8)Core->R_GroupsAllowsColorSpectral Tuning(Green -> Far Red)R_Groups->ColorControlsReactiveReactive Moieties(NHS-Esters, Maleimides)R_Groups->ReactiveEnables

Figure 1: Structural logic of BODIPY dyes. The rigid core ensures brightness, while R-group substitutions dictate spectral properties and reactivity.[1]

Key Derivatives Comparison
DerivativeEx/Em (nm)Quantum YieldPrimary Application
BODIPY 493/503 493 / 503~0.95Neutral Lipid Droplets (Standard)
BODIPY FL 503 / 512~0.90Bioconjugation (Proteins/Ligands)
BODIPY TR 589 / 617~0.85Red channel multiplexing
BODIPY 650/665 650 / 665~0.70Far-red imaging (Deep tissue)

Part 2: Strategic Application – Lipid Droplet Dynamics

The primary application of unconjugated BODIPY (specifically BODIPY 493/503) is the visualization of neutral lipid droplets (LDs).[1]

Mechanism of Staining

BODIPY 493/503 is highly lipophilic.[1][2] It partitions into the hydrophobic core of lipid droplets (triglycerides/sterol esters) driven by entropy.[1] Unlike Nile Red, BODIPY exhibits minimal solvatochromism .[1]

  • Advantage: It remains green regardless of the lipid environment, allowing for precise quantification of LD volume without spectral shifting artifacts.[1]

  • Limitation: It cannot distinguish between phospholipid phases and neutral lipids by color change alone (requires spatial resolution).

Validated Experimental Protocol: Fixed Cell Staining

Critical Warning: Traditional fixation methods using alcohols (Methanol/Ethanol) or Acetone must be avoided .[1] These organic solvents extract lipids, resulting in "ghost" cells with no detectable droplets.[1]

Reagents
  • Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).[1][3]

  • Dye Stock: 1 mg/mL BODIPY 493/503 in anhydrous DMSO (Store at -20°C, desiccated).

  • Staining Buffer: 1x PBS.

  • Counterstain: DAPI (Nuclei) or Phalloidin-Alexa 647 (Actin).[1]

Workflow
  • Preparation: Seed cells (e.g., HeLa, HepG2, Adipocytes) on #1.5 glass coverslips.

  • Wash: Rinse 2x with warm PBS to remove serum (serum albumin binds the dye).[1]

  • Fixation (The Critical Step): Incubate in 4% PFA for 15 minutes at Room Temperature (RT).

  • Wash: Rinse 3x with PBS to remove PFA.[1][3][4][5]

  • Permeabilization (Optional but Risky): If antibody co-staining is required, use 0.1% Saponin or Digitonin.[1] Avoid Triton X-100 if possible, as it can degrade lipid droplets.[1]

  • Staining:

    • Dilute BODIPY stock 1:1000 in PBS (Final: 1 µg/mL or ~2 µM).

    • Incubate for 15-20 minutes at RT in the dark.

  • Wash: Rinse 3x with PBS.

  • Mounting: Mount in non-glycerol based media or immediate imaging in PBS. Note: Some hardening mounting media can shrink LDs.

Protocol_WorkflowStartAdherent Cells(Coverslip)Wash1Wash: PBS (No Serum)Start->Wash1FixationFixation: 4% PFA(15 min @ RT)Wash1->FixationWarningCRITICAL: NO Alcohol/AcetoneFixation->WarningWash2Wash: PBS x3Fixation->Wash2DecisionAntibody Co-stain?Wash2->DecisionPermPermeabilize:0.1% SaponinDecision->PermYesNoPermSkip PermeabilizationDecision->NoPermNoStainStain: BODIPY 493/503(2 µM, 15 min)Perm->StainNoPerm->StainMountMount & Image(FITC Filter Set)Stain->Mount

Figure 2: Workflow for Lipid Droplet visualization. The decision path highlights the sensitivity of lipids to detergents and organic solvents.

Part 3: Comparative Analysis & Troubleshooting

BODIPY vs. The Competition

Choosing the right dye is a balance between specificity and spectral requirements.[1]

FeatureBODIPY 493/503Nile RedOil Red O
Specificity High (Neutral Lipids)Moderate (Polor & Neutral)High (Neutral Lipids)
Emission Narrow Green (503 nm)Broad Gold/Red (>570 nm)Red (Absorption dye)
Solvatochromism Low (Stable signal)High (Color shifts with polarity)N/A
Photostability HighLow (Bleaches quickly)N/A (Brightfield)
Multiplexing Excellent (Clean channels)Poor (Bleeds into red/far-red)N/A
Troubleshooting Matrix (Expertise)
SymptomProbable CauseCorrective Action
High Background Dye aggregation or serum binding.[1](1) Filter stock solution (0.2 µm). (2) Ensure thorough PBS washes before staining to remove albumin.[1]
"Ghost" Cells Lipid extraction.[1]Check fixation method. Ensure no methanol/ethanol was used. Avoid Triton X-100 > 0.1%.[1]
Rapid Bleaching High intensity excitation.[1]Use ND filters. BODIPY is stable, but lipids can oxidize.[1] Use antifade mounting media (e.g., ProLong Gold).[1][4]
Crystal Formation Dye precipitation.[1]Stock solution in DMSO is too old or hydrated.[1] Prepare fresh stock in anhydrous DMSO.

References

  • Spandl, J., et al. (2009).[1] Live cell multicolor imaging of lipid droplets with a new dye, LD540.[1] Traffic.[1] [Link]

  • Qiu, Y., et al. (2016).[1][4] Fluorescent probes for lipid droplets: from imaging to diagnosis.[1] Analyst.[1][5] [Link]

  • Treibs, A., & Kreuzer, F. H. (1968).[1] Difluorboryl-komplexe von di-und tripyrrylmethenen.[1] Justus Liebigs Annalen der Chemie.[1] (The foundational synthesis paper). [Link][1]

Precision Bioconjugation with BDP 630/650: A Technical Guide to Amine-Reactive Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic and operational principles of labeling biomolecules with BDP 630/650 , a far-red Boron-dipyrromethene (BODIPY) fluorophore. Unlike traditional Cyanine-5 (Cy5) dyes, BDP 630/650 offers a neutral core structure, exceptional quantum yield (~0.91), and superior photostability. This document focuses specifically on the Amine-Reactive NHS Ester derivative, providing researchers with a self-validating protocol for generating high-fidelity conjugates for fluorescence microscopy, flow cytometry, and fluorescence polarization (FP) assays.

The Fluorophore Core: BDP 630/650 vs. Cyanines

Before initiating conjugation, it is critical to understand the photophysical distinctiveness of the BDP core. While spectrally tuned to the Cy5 channel (Ex: 630 nm / Em: 650 nm), its behavior differs fundamentally from polymethine dyes.

Photophysical Specifications
PropertyValueSignificance
Core Structure Boron-dipyrrometheneElectrically neutral (zwitterionic behavior), unlike positively charged Cy5. Reduces non-specific binding.
Extinction Coeff.[1][2][3][4][5] (

)
~97,000

High absorptivity ensures efficient photon capture [1].
Quantum Yield (

)
0.91Significantly brighter than Cy5 (

in aqueous buffer).
Lifetime (

)
~3.9 - 4.4 nsLonger lifetime makes it ideal for Fluorescence Polarization (FP) assays [2].
Photostability HighResists photobleaching during prolonged imaging sequences.[6]

Critical Insight - The "X" Linker: Most commercial BDP 630/650 NHS esters include an aminohexanoyl spacer ("X") . This 6-carbon aliphatic arm separates the fluorophore from the biomolecule, preventing fluorescence quenching caused by interaction with the protein surface (e.g., Tryptophan residues) and reducing steric hindrance during the labeling reaction [1].

The Amine-Reactive Chemistry: NHS Ester Mechanism

The reactive moiety on BDP 630/650 is the N-hydroxysuccinimide (NHS) ester . This group targets primary amines (


), specifically the 

-amino group of Lysine residues and the N-terminus of proteins.
Reaction Logic

The reaction is a nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.

Competing Reaction (Hydrolysis): In aqueous buffers, water competes with the amine for the ester. Hydrolysis converts the reactive NHS ester into a non-reactive carboxylic acid.

  • Control Strategy: The rate of aminolysis (labeling) vs. hydrolysis is pH-dependent. We target pH 8.3 to ensure amines are deprotonated (nucleophilic) while maintaining a reaction rate that outpaces hydrolysis.

Visualizing the Mechanism

ReactionMechanism Dye BDP 630/650 NHS Ester Intermediate Tetrahedral Intermediate Dye->Intermediate Nucleophilic Attack (pH 8.3) Hydrolysis Hydrolyzed Dye (Non-reactive COOH) Dye->Hydrolysis Competition: Water Attack Protein Protein (Primary Amine -NH2) Protein->Intermediate Conjugate Stable Amide Bond Intermediate->Conjugate Elimination Byproduct NHS Leaving Group Intermediate->Byproduct

Figure 1: The nucleophilic acyl substitution mechanism. Note the competitive hydrolysis pathway (dashed red line) which must be minimized by proper pH buffering and rapid mixing.

Optimized Conjugation Protocol

This protocol is designed for labeling 1 mg of IgG antibody , but scales linearly.

Reagents Required[1][7][8][9]
  • BDP 630/650 X NHS Ester: Store at -20°C, desiccated.

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3. Do not use Tris or Glycine buffers as they contain competing amines.
    
  • Solvent: Anhydrous DMSO or DMF.

  • Purification: Sephadex G-25 desalting column or 10K MWCO spin filter.

Step-by-Step Workflow
Phase 1: Protein Preparation
  • Buffer Exchange: If the protein is in Tris or contains BSA/Azide, exchange it into the Labeling Buffer (pH 8.3) using a desalting column or dialysis.

  • Concentration: Adjust protein concentration to 2–10 mg/mL .

    • Why? Higher concentrations drive the reaction kinetics forward (Second-order rate law), improving labeling efficiency (DOL).

Phase 2: Dye Solubilization
  • Equilibrate: Allow the vial of BDP 630/650 NHS ester to warm to room temperature before opening to prevent condensation.

  • Dissolve: Add anhydrous DMSO to prepare a 10 mg/mL stock solution .

    • Critical: Prepare this immediately before use. NHS esters degrade rapidly in solution.

Phase 3: The Reaction[7]
  • Molar Ratio Calculation: For antibodies (IgG, ~150 kDa), target a Dye-to-Protein molar ratio of 15:1 to 20:1 .

    • Calculation:

      
      
      
  • Mixing: Add the calculated volume of dye to the protein solution while vortexing gently.

  • Incubation: Incubate for 1 hour at Room Temperature in the dark. Constant rotation is recommended.

Phase 4: Quenching & Purification
  • Stop Reaction: Add

    
     volume of 1M Tris-HCl (pH 8.0) or 1M Glycine to quench unreacted NHS ester.
    
  • Purify: Separate the conjugate from free dye using a Sephadex G-25 column (PD-10) or gravity flow column equilibrated with PBS.

    • Visual Cue: You will see two bands.[] The faster-moving blue/cyan band is the conjugate. The slower band is free dye.

Workflow Diagram

Workflow Start Start: Protein in Amine-Free Buffer (pH 8.3) Mix Mix Dye + Protein (15-20x Molar Excess) Start->Mix Solubilize Dissolve BDP 630/650 in DMSO (Immediate Use) Solubilize->Mix Incubate Incubate 1h @ RT (Protect from Light) Mix->Incubate Quench Quench with Tris/Glycine Incubate->Quench Purify Purification (G-25 Column / Dialysis) Quench->Purify QC Calculate DOL & Concentration Purify->QC

Figure 2: The operational workflow for BDP 630/650 conjugation, emphasizing the critical timing of dye solubilization.

Quality Control & Troubleshooting

Calculating Degree of Labeling (DOL)

To validate the conjugate, measure absorbance at 280 nm (


) and the dye's max absorption at 630 nm (

).


Where:

  • 
    [2][3][9]
    
  • Correction Factor (CF):

    
     contribution from the dye is minimal (
    
    
    
    ) [1].[9]
  • Corrected Protein Conc: $ \frac{A_{280} - (A_{max} \times 0.035)}{\epsilon_{protein}} $

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low DOL (< 1.0) Hydrolysis of NHS esterEnsure dye is dissolved in anhydrous DMSO immediately before use. Check buffer pH is > 8.0.
Precipitation Over-labeling / HydrophobicityBDP is hydrophobic.[4][10] Reduce molar excess (try 10:1). Add 5-10% glycerol to the reaction.
High Background Free dye remainingPerform a second purification step (dialysis against PBS).
No Fluorescence Fluorescence QuenchingCheck if "X" linker variant was used. Ensure DOL is not excessive (>6 for IgG can self-quench).

References

Sources

Methodological & Application

High-Fidelity Protein Labeling with BDP 630/650 NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for covalently labeling proteins with BDP 630/650 NHS ester . BDP 630/650 is a borondipyrromethene-based fluorophore engineered to match the spectral channel of Cyanine5 (Cy5) and Alexa Fluor 647. Unlike cyanine dyes, BDP derivatives possess a rigid core structure that confers exceptional photostability , high quantum yield (~0.91), and resistance to pH-dependent quenching [1, 2].

The N-hydroxysuccinimide (NHS) ester moiety targets primary amines (


)—specifically lysine side chains and the N-terminal 

-amine—forming a stable amide bond. This guide emphasizes the critical control of pH, stoichiometry, and solvent integrity to prevent dye hydrolysis and protein aggregation, ensuring a high-performance conjugate for fluorescence polarization, microscopy, and flow cytometry.

Chemical Basis & Mechanism

The conjugation relies on the nucleophilic attack of the protein's primary amine on the carbonyl carbon of the NHS ester. This reaction competes with hydrolysis (reaction with water).

  • Target: Primary Amines (Lysine

    
    -amino group, N-terminal 
    
    
    
    -amino group).
  • Optimal pH: 8.3 – 9.0 (Favors the unprotonated, nucleophilic form of the amine).

  • Byproduct: N-hydroxysuccinimide (removed during purification).

Reaction Workflow

ReactionMechanism Protein Protein-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Protein->Intermediate Attack Dye BDP 630/650-NHS (Electrophile) Dye->Intermediate Conjugate Protein-Amide-Dye (Stable Conjugate) Intermediate->Conjugate Amide Bond Formation NHS NHS Group (Leaving Group) Intermediate->NHS Release

Figure 1: Simplified reaction mechanism of NHS-ester conjugation. The primary amine of the protein displaces the NHS group to form a stable amide linkage.

Pre-Labeling Considerations

Buffer Compatibility (Critical)

The most common cause of labeling failure is the presence of competing amines in the buffer.

  • FORBIDDEN Buffers: Tris, Glycine, BSA-containing buffers, Ammonium salts. These contain primary amines that will react with the dye, neutralizing it before it labels the protein.

  • RECOMMENDED Buffers: Sodium Bicarbonate (0.1 M, pH 8.3), PBS (pH 7.4–8.0), HEPES, or Borate buffer.

Protein Preparation
  • Concentration: High protein concentration (2–10 mg/mL) drives the reaction forward and minimizes hydrolysis.

  • Purity: Remove carrier proteins (like BSA or Gelatin) via dialysis or spin columns prior to labeling.

Dye Handling

BDP 630/650 NHS ester is moisture-sensitive. Hydrolysis converts the reactive NHS ester into a non-reactive carboxylic acid.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

  • Storage: Store lyophilized powder at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

Step-by-Step Protocol

Materials Required[1][2][3][4][5][6][7]
  • Protein: 100 µg to 1 mg (at >2 mg/mL).

  • Dye: BDP 630/650 NHS Ester (e.g., Lumiprobe #25420, BroadPharm #BP-23896).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Solvent: Anhydrous DMSO.

  • Purification: Sephadex G-25 spin columns (PD-10) or Dialysis cassette (10K MWCO).

Workflow Diagram

LabelingWorkflow Start Start: Protein in Storage Buffer BufferEx Buffer Exchange (into 0.1M NaHCO3, pH 8.3) Start->BufferEx Mix Add Dye to Protein (Molar Ratio 5:1 to 15:1) BufferEx->Mix DyePrep Prepare Dye Stock (10 mg/mL in anhyd. DMSO) DyePrep->Mix Incubate Incubate (1h @ RT or O/N @ 4°C, Dark) Mix->Incubate Quench Quench Reaction (Add 0.1M Tris or Glycine) Incubate->Quench Purify Purification (Gel Filtration / Dialysis) Quench->Purify QC QC: Measure A280 & A630 Calculate DOL Purify->QC

Figure 2: Operational workflow for protein labeling. Critical checkpoints include buffer exchange and final QC.

Detailed Procedure
Step 1: Buffer Exchange

If the protein is in Tris or contains BSA, exchange it into 0.1 M Sodium Bicarbonate (pH 8.3) using a desalting column (e.g., Zeba Spin Column) or dialysis.

  • Why pH 8.3? This pH ensures the lysine

    
    -amines are unprotonated and reactive while maintaining protein stability.
    
Step 2: Dye Stock Preparation

Dissolve the BDP 630/650 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL .

  • Note: Prepare this immediately before use. Do not store the NHS ester in solution for long periods.[1][2]

Step 3: Conjugation Reaction
  • Calculate the volume of dye required for the desired molar excess (see Table 1 ).

    • Antibodies (IgG): Use 5–10x molar excess.

    • Smaller Proteins (<30 kDa): Use 10–20x molar excess.

  • Add the calculated dye volume to the protein solution dropwise while gently vortexing.

  • Incubate for 1 hour at Room Temperature (20–25°C) with continuous gentle agitation (e.g., on a rotator). Keep the reaction vial wrapped in foil to protect from light.

Step 4: Quenching (Optional but Recommended)

Add 10% volume of 1 M Tris-HCl (pH 8.0) or 1 M Glycine to the reaction. Incubate for 15 minutes.

  • Purpose: This reacts with any remaining free NHS ester, preventing it from reacting non-specifically during purification steps.

Step 5: Purification

Separate the labeled protein from free dye using a Sephadex G-25 column (PD-10) or equivalent gel filtration matrix equilibrated with PBS (pH 7.4).

  • Visual Cue: You will see two bands. The faster-moving blue/cyan band is the conjugate; the slower band is the free dye. Collect the first band.

Quality Control: Calculating Degree of Labeling (DOL)

To validate the experiment, you must determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

Constants for BDP 630/650
ParameterValueUnitSource
Extinction Coeff.[1][2][3][4][5][6][7] Dye (

)
97,000

[1, 3]
Correction Factor (

)
0.035Unitless[3]
Max Absorbance (

)
628–630nm[1]
The Formula

Measure the absorbance of the purified conjugate at 280 nm (


) and at the dye's maximum (~630 nm, 

).




  • 
    :  Molar extinction coefficient of the protein (e.g., IgG 
    
    
    
    203,000
    
    
    ).
Interpretation
  • Target DOL for IgG: 2.0 – 4.0.

  • Low DOL (< 1.0): Weak signal. Increase molar excess of dye next time.

  • High DOL (> 6.0): Risk of fluorescence quenching (self-quenching) and protein precipitation due to the hydrophobic nature of BDP dyes [4].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Over-labeling (BDP is hydrophobic)Reduce dye molar excess (e.g., from 15x to 8x). Use a lower protein concentration during labeling.
Low DOL Buffer interference (Tris/Glycine)Ensure rigorous buffer exchange into Bicarbonate/PBS.
Low DOL Hydrolyzed DyeUse fresh anhydrous DMSO. Ensure dye powder was equilibrated to RT before opening.
Low DOL pH too lowVerify reaction buffer is pH 8.3–9.0.
High Background Incomplete PurificationPerform a second round of dialysis or use a longer gel filtration column.

Storage and Stability

  • Conjugate: Store at 4°C, protected from light. Add Sodium Azide (0.01%) or BSA (1-10 mg/mL) for long-term stability if compatible with downstream assays.

  • Avoid: Repeated freeze-thaw cycles, which can denature the protein and cause dye aggregation.

References

  • Lumiprobe Corporation. "BDP 630/650 NHS ester Product Specifications." Accessed October 2023. Link

  • BroadPharm. "BDP 630/650 NHS ester Safety and Technical Data." Accessed October 2023. Link

  • Antibodies.com. "BDP 630/650 X NHS ester Data Sheet (A270084)." Accessed October 2023. Link[2]

  • Thermo Fisher Scientific. "Calculate dye:protein (F/P) molar ratios." Tech Tip #31. Link

  • AAT Bioquest. "Degree of Labeling (DOL) Calculator." Link

Sources

Advanced Protocol: BDP 630/650 Amine Conjugation to Antibodies for Immunofluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

BDP 630/650 (a Boron-Dipyrromethene derivative) is a high-performance fluorophore engineered for the Far-Red channel (Excitation ~630 nm, Emission ~650 nm). While spectrally similar to Cyanine5 (Cy5) and Alexa Fluor 647, BDP 630/650 offers distinct advantages:

  • Photostability: Significantly higher resistance to photobleaching, making it superior for confocal microscopy and STED.

  • Fluorescence Lifetime: Longer excited-state lifetime, enabling Fluorescence Polarization (FP) assays.[1][2][3][4][5][]

  • Chemical Stability: The core structure is insensitive to pH fluctuations and solvent polarity.[5]

The Challenge: Unlike sulfonated cyanines (e.g., sCy5), BDP dyes possess a hydrophobic core. This protocol addresses the critical risk of antibody precipitation and fluorescence quenching due to over-labeling. We utilize the "X" derivative (containing an aminohexanoyl C6 linker) to mitigate steric hindrance and improve solubility.

Chemical Mechanism

The conjugation relies on the nucleophilic attack of the primary amine (


) from the antibody's lysine residues (or N-terminus) onto the N-hydroxysuccinimide (NHS) ester of the dye. This forms a stable amide bond.
Visualization: Conjugation Reaction Pathway

NHS_Reaction cluster_conditions Critical Conditions Antibody Antibody (IgG) (Lysine -NH2) Intermediate Tetrahedral Intermediate Antibody->Intermediate Nucleophilic Attack Buffer Reaction Buffer (pH 8.3 - 8.5) Buffer->Antibody Deprotonates -NH3+ Dye BDP 630/650 X-NHS (Hydrophobic Core) Dye->Intermediate Conjugate Labeled Antibody (Stable Amide Bond) Intermediate->Conjugate Amide Formation Byproduct NHS Group (Released) Intermediate->Byproduct Warning Avoid Tris/Glycine (Competes with Rxn)

Figure 1: Mechanism of NHS-ester conjugation. The reaction requires a basic pH (8.3–8.5) to ensure lysine residues are deprotonated and nucleophilic.

Pre-Conjugation Checklist (Critical)

Failure to prepare the antibody correctly is the primary cause of conjugation failure.

ParameterRequirementReason
Purity >90% IgG, Protein A/G purifiedContaminating proteins (BSA, Gelatin) will compete for the dye.
Buffer PBS or Carbonate (pH 8.3–8.5)NO Tris, Glycine, or Azide. These contain amines that react with the NHS ester.
Concentration 2–5 mg/mLHigh concentration drives reaction kinetics and minimizes organic solvent % in the final mix.
Volume >100

L
Volumes <50

L are difficult to desalt efficiently.

Step-by-Step Protocol

Materials Required[7][8][9][10][11]
  • Antibody: 100

    
    g to 1 mg (in amine-free buffer).
    
  • Dye: BDP 630/650 X-NHS Ester (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Purification Column: Sephadex G-25 (e.g., PD-10 or NAP-5) or Zeba Spin Desalting Columns (7K MWCO).

Workflow

Protocol_Workflow Step1 1. Buffer Exchange Ensure pH 8.3, No Amines Step2 2. Dye Solubilization Dissolve BDP in Anhydrous DMSO (Immediate Use) Step1->Step2 Step3 3. Conjugation Reaction Add Dye to Ab (10-15x Molar Excess) Incubate 1h @ RT (Dark) Step2->Step3 Step4 4. Quenching (Optional) Add Tris or Glycine to stop reaction Step3->Step4 Step5 5. Purification (SEC) Remove free dye via Gel Filtration Step4->Step5 Step6 6. QC & Storage Calculate DOL, Store @ 4°C Step5->Step6

Figure 2: Operational workflow for BDP 630/650 conjugation.

Detailed Steps
  • Buffer Adjustment: If the antibody is in PBS (pH 7.4), add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to raise the pH to ~8.3.

    • Example: To 100

      
      L antibody, add 10 
      
      
      
      L 1M Bicarbonate.
  • Dye Preparation (Critical Timing):

    • Bring the vial of BDP 630/650 X-NHS ester to room temperature before opening to prevent moisture condensation (hydrolysis risk).

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL (approx. 15 mM).

    • Note: Prepare this immediately before use. NHS esters hydrolyze rapidly in water but are stable in anhydrous DMSO for hours.

  • Reaction Initiation:

    • Calculate the required volume of dye for a 10-15x molar excess .

    • Formula:

      
      
      
    • Guidance: For BDP dyes, do not exceed 20x excess. The hydrophobic nature can cause the antibody to precipitate if over-labeled.

    • Add the dye to the antibody solution while gently vortexing.[7] Do not add dye to a static solution; this creates high local concentrations.

    • Ensure the final DMSO concentration is <10% (v/v).

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (20-25°C) in the dark. Constant gentle agitation (nutator/rocker) is recommended.

  • Purification (Removal of Free Dye):

    • Method: Size Exclusion Chromatography (SEC) is preferred over dialysis for hydrophobic dyes to prevent dye sticking to membranes.

    • Use a pre-equilibrated Sephadex G-25 column (e.g., PD-10) or Zeba Spin Column.

    • Elute with PBS (pH 7.4). The first colored band to elute is the conjugated antibody; the slower band is the free dye.

Quality Control: Calculating Degree of Labeling (DOL)

To validate the experiment, you must determine how many dye molecules are attached to each antibody molecule.

Constants for BDP 630/650:

  • 
     (Extinction Coeff.):  97,000 
    
    
    
    at 628 nm.[1][2][3][8]
  • 
     (Correction Factor):  0.035 (Corrects for dye absorption at 280 nm).[1]
    
  • 
     (Antibody Extinction):  210,000 
    
    
    
    .[7]

Measurement: Measure absorbance of the purified conjugate at 280 nm (


) and 628 nm (

).

Calculations:

  • Corrected Protein Absorbance (

    
    ): 
    
    
    
    
  • Protein Concentration (M):

    
    
    
  • Degree of Labeling (DOL):

    
    
    

Target DOL:

  • Optimal: 2.5 – 4.5 dyes per antibody.

  • < 2.0: Weak signal. Increase molar excess next time.

  • > 6.0: Risk of quenching and precipitation. Decrease molar excess.

Application Notes: Immunofluorescence (IF)

BDP 630/650 is a Far-Red dye.[1][2][8] It is invisible to the naked eye and requires specific filter sets.

Imaging Setup[11]
  • Excitation Source: 633 nm (HeNe Laser) or 635/640 nm (Diode Laser).

  • Emission Filter: 650 nm Long Pass or 665/40 nm Band Pass.

  • Camera: High-sensitivity sCMOS or CCD (Far-red quantum efficiency is critical).

Protocol Modifications for BDP

Due to the hydrophobic nature of the BDP core, "sticky" background can occur if blocking is insufficient.

  • Blocking: Use 5% BSA + 0.1% Triton X-100 for at least 1 hour.

  • Washing: Include 0.05% Tween-20 in all PBS wash steps to reduce hydrophobic non-specific binding.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation during reaction Dye concentration too high / HydrophobicityReduce molar excess to 8-10x. Ensure DMSO < 10%. Add dye while vortexing.
Low DOL (< 1.5) Hydrolysis of NHS esterUse fresh anhydrous DMSO. Ensure buffer pH is > 8.0.
High Background (IF) Hydrophobic interaction with tissueIncrease Tween-20 in wash buffer to 0.1%. Optimize blocking.
No Signal Filter mismatchEnsure you are not using a Cy3 or FITC filter set. This dye is Far-Red.[1][2][8]

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS chemistry).

Sources

High-Performance Far-Red Detection: Application Note for BDP 630/650 Amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

BDP 630/650 is a borondipyrromethene (BODIPY) derivative engineered to match the spectral output of the Red laser (633 nm / 640 nm) commonly found on flow cytometers. While Cyanine5 (Cy5) and Alexa Fluor® 647 (AF647) are industry standards, BDP 630/650 offers distinct advantages in photostability and pH independence , making it a superior choice for harsh experimental conditions or intracellular staining protocols where pH fluctuates.

Crucial Distinction: This guide specifically addresses the BDP 630/650 Amine derivative. Unlike "amine-reactive" dyes (NHS esters) used to label antibodies, the Amine derivative contains a primary amino group (


). It is designed to be conjugated to Carboxyl (-COOH)  or Carbonyl (-CHO)  groups on target biomolecules (e.g., small molecule drugs, peptides, or carboxylated beads) via EDC/NHS activation or reductive amination.
Key Technical Specifications
PropertyValueNotes
Excitation Max 630 nmOptimal for 633 nm HeNe or 640 nm Red Diode lasers.
Emission Max 650 nmDetectable in standard APC or Cy5 channels (e.g., 660/20 BP).
Extinction Coefficient ~97,000

High absorptivity leads to bright signal.[1]
Quantum Yield ~0.91Very efficient fluorescence; brighter than Cy5 in many contexts.
Solubility HydrophobicStock requires DMSO/DMF; Conjugates are aqueous soluble.[2]
Stokes Shift ~20 nmNarrow shift requires precise filter selection to avoid laser noise.

Bioconjugation Protocol: Labeling Carboxylated Targets

This protocol details the attachment of This compound to a carboxyl-containing biomolecule (e.g., a peptide or drug candidate) using EDC/Sulfo-NHS chemistry. This "zero-length" crosslinking creates a stable amide bond.

Reagents Required[3][4][5][6][7]
  • Target Molecule: Peptide/Protein with accessible Carboxyl groups (-COOH).

  • Fluorophore: this compound (dissolved in anhydrous DMSO).[2]

  • Crosslinker: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).[3]

  • Stabilizer: Sulfo-NHS (N-hydroxysulfosuccinimide) – Increases efficiency 10-20 fold.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: PBS, pH 7.2 - 7.5 (Must be amine-free).

Step-by-Step Methodology
Phase 1: Carboxyl Activation (The "Target")
  • Dissolve Target: Dissolve your carboxylated target in Activation Buffer (MES pH 6.0) to a concentration of 1–5 mg/mL.

  • Prepare Crosslinkers: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer.

  • Activation Reaction: Add EDC and Sulfo-NHS to the target solution.

    • Molar Ratio: Use a 10-fold molar excess of EDC and 25-fold excess of Sulfo-NHS relative to the target carboxyls.

    • Incubation: React for 15 minutes at Room Temperature (RT).

  • Quench/Desalt (Critical): If the target is a protein, pass through a desalting column (Zeba or PD-10) equilibrated with Coupling Buffer (PBS pH 7.2) to remove excess EDC.[4] Failure to remove excess EDC will cause the EDC to react with the BDP Amine itself, neutralizing the dye.

Phase 2: Conjugation (The "Labeling")
  • Dye Preparation: Dissolve this compound in anhydrous DMSO at 10 mg/mL.

  • Coupling: Add the this compound to the activated target solution.

    • Ratio: Use a 5-to-10 fold molar excess of Dye over the Target.

    • Note: Ensure the final organic solvent (DMSO) concentration is <10% to prevent protein precipitation.

  • Incubation: Incubate for 2 hours at RT or overnight at 4°C in the dark.

  • Purification: Remove free dye using a Sephadex G-25 column or dialysis against PBS. BDP is hydrophobic; ensure the column is washed thoroughly.

Mechanism of Action (Graphviz Diagram)

ConjugationChemistry Target Target Molecule (Carboxyl -COOH) Activation Activation Step (pH 6.0) Target->Activation + EDC / Sulfo-NHS Intermediate Semi-Stable NHS-Ester Activation->Intermediate Forms Reactive Ester Conjugate Final Conjugate (Stable Amide Bond) Intermediate->Conjugate + BDP Amine (Nucleophilic Attack) Dye BDP 630/650 (Amine -NH2) Dye->Conjugate

Caption: Two-step conjugation workflow. EDC/Sulfo-NHS activates the target carboxyl, creating an intermediate that reacts specifically with the BDP primary amine.

Flow Cytometry Configuration

Once conjugated, the BDP 630/650 probe functions as a Far-Red reporter.[5]

Optical Setup[5]
  • Laser: Red (633 nm, 635 nm, or 640 nm).

  • Primary Detector: APC Channel.

  • Bandpass Filter: 660/20 nm (Ideal) or 670/30 nm .

  • Longpass Filter: 635 LP (if applicable).

Spillover & Compensation Matrix

BDP 630/650 has a narrow emission but is very bright. Watch for spillover in these channels:

DetectorLaserSpillover RiskAction
Alexa Fluor 700 Red (640 nm)ModerateRequires FMO control for compensation.
APC-Cy7 / APC-H7 Red (640 nm)LowMinimal spillover, but verify if signals are saturating.
PE-Cy5 Blue/YG (561 nm)LowCross-laser excitation is minimal but possible with high power lasers.
Acquisition Protocol
  • Voltage Titration: Run a voltage titration (voltration) using single-stained beads. BDP 630/650 is bright; avoid detector saturation. Target an MFI (Mean Fluorescence Intensity) within the linear dynamic range (usually

    
    ).
    
  • Gating Strategy:

    • Gate 1: FSC-A vs SSC-A (Cells).

    • Gate 2: FSC-H vs FSC-A (Singlets).

    • Gate 3: Live/Dead vs BDP 630/650. (Ensure you use a viability dye that does not emit at 660 nm, such as DAPI or Sytox Blue).

Troubleshooting & Validation

Calculating Degree of Labeling (DOL)

To validate the protocol in Section 2, measure absorbance at 280 nm (


) and 630 nm (

).


  • CF (Correction Factor): ~0.03 (BDP 630/650 has low absorption at 280 nm).

  • 
    :  97,000 
    
    
    
    .[1]
Decision Tree for Experimental Design

FlowWorkflow Start Start: Experimental Design CheckDye Is the Dye 'BDP Amine'? Start->CheckDye WrongDye STOP: If NHS-Ester, use standard Ab labeling kit CheckDye->WrongDye No (It's NHS) TargetCheck Does Target have -COOH groups? CheckDye->TargetCheck Yes Protocol Execute EDC/NHS Protocol (Sec 2) TargetCheck->Protocol Yes FlowSetup Flow Setup: 633/640nm Laser 660/20 Filter Protocol->FlowSetup CompCheck Check AF700 Spillover FlowSetup->CompCheck Final Acquire Data CompCheck->Final

Caption: Logical workflow ensuring correct dye chemistry and instrument configuration.

References

  • Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd ed.).[6] Academic Press. (Chapter 3: Zero-Length Crosslinkers). [Link]

Sources

Introduction: The "Red-Shift" Advantage in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Fluorescence Polarization Assays Using BDP 630/650 Amine

Fluorescence Polarization (FP) is a cornerstone of homogeneous high-throughput screening (HTS) due to its "mix-and-read" simplicity. However, traditional FP assays utilizing Fluorescein (FITC) or Rhodamine tracers often suffer from interference caused by the autofluorescence of library compounds and biological matrices (serum/plasma), which predominantly emit in the blue-green spectrum (400–550 nm).[1]

BDP 630/650 represents a critical evolution in FP tracer design.[1] A Boron-Dipyrromethene derivative, it emits in the far-red/near-infrared window (Ex/Em: ~630/650 nm), effectively bypassing common interference.[1] Unlike Cyanine-5 (Cy5), which can exhibit cis-trans isomerization and short fluorescence lifetimes that compress the FP dynamic range, BDP 630/650 offers a longer fluorescence lifetime and exceptional photostability.[1]

This guide details the application of This compound , a specific derivative designed for conjugation to carboxyl-containing ligands (peptides, small molecules), enabling the synthesis of highly stable, red-shifted tracers.[1]

Technical Specifications & Physical Properties

The following properties make BDP 630/650 superior for FP compared to standard cyanines.

PropertyValueImpact on FP Assay
Excitation Max 628 nmCompatible with standard "Cy5" filter sets/lasers.[1][2]
Emission Max 642 nmFar-red emission minimizes background interference.[1]
Extinction Coeff.[1][][4][5][6][7] (

)
~97,000

High brightness allows for lower tracer concentrations (nM range).[1]
Quantum Yield (

)
0.91Extremely efficient; high signal-to-noise ratio.
Fluorescence Lifetime (

)
~3.0 - 5.0 nsCritical: Longer

(vs Cy5's <1ns) provides a wider window to detect changes in rotational correlation time.
Solubility DMSO, DMF, OrganicHydrophobic core requires organic co-solvents for stock preparation.[1]

Mechanism of Action: Rotational Correlation Time

FP relies on the principle that fluorophores excited by polarized light will emit polarized light only if they do not rotate significantly during their excited state lifetime.[1][8]

  • Free Tracer (Small): Rotates rapidly (fast Brownian motion)

    
     Depolarizes light 
    
    
    
    Low mP .[1]
  • Bound Complex (Large): Rotates slowly

    
     Retains polarization 
    
    
    
    High mP .

Because BDP 630/650 has a rigid core and a longer lifetime, it is more sensitive to the molecular weight changes typical of Drug-Protein interactions.[1]

FP_Mechanism cluster_Free Free Tracer (Low mP) cluster_Bound Bound Complex (High mP) LightSource Polarized Light (630 nm) Tracer BDP-Ligand (Rapid Rotation) LightSource->Tracer Excitation Complex Protein + BDP-Ligand (Slow Rotation) LightSource->Complex Excitation Detector Detector (Parallel vs Perpendicular) Tracer->Detector Depolarized Emission (Scattered) Complex->Detector Polarized Emission (Retained)

Figure 1: The FP Principle.[1] Rapid rotation of the free BDP-Ligand depolarizes emission, while the bulky Protein-Ligand complex retains polarization.[1]

Protocol 1: Bioconjugation (Carboxyl-to-Amine)

Context: You possess This compound and need to label a ligand (small molecule drug or peptide) that contains a free Carboxylic Acid (-COOH) .

Reagents:

  • Ligand (with -COOH).[1][5]

  • This compound (dissolved in dry DMSO).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • NHS (N-Hydroxysuccinimide).[1]

  • Dry DMF or DMSO.[1]

  • TEA (Triethylamine) or DIPEA (Diisopropylethylamine).[1]

Workflow:

  • Activation: Dissolve the Ligand (1 eq) in dry DMF/DMSO. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 30–60 mins at RT to generate the NHS-active ester of your ligand.

  • Conjugation: Add this compound (1.0 eq) to the reaction mixture.

  • Base Addition: Add DIPEA (2–3 eq) to ensure the amine remains deprotonated and nucleophilic.

  • Incubation: Stir overnight at Room Temperature in the dark.

  • Purification (Critical): Purify via Reverse-Phase HPLC (C18 column). The hydrophobic BDP dye will shift the retention time significantly.[1]

    • Validation: Verify mass via LC-MS (Target Mass = Ligand MW + Dye MW - H2O).

Protocol 2: FP Assay Development

Phase A: Tracer Titration & G-Factor Calibration

Objective: Determine optimal tracer concentration and calibrate the reader.

  • Buffer: PBS pH 7.4 + 0.01% Tween-20 (Detergent is mandatory to prevent BDP aggregation).[1]

  • Dilution: Prepare a serial dilution of BDP-Tracer (100 nM down to 0.1 nM).

  • Read: Measure Fluorescence Intensity (FI) and Polarization (mP).

  • Selection: Choose a concentration that yields signal 10x above background but remains below the

    
     of the protein (typically 1–5 nM).
    
  • G-Factor: Adjust the instrument G-factor until the free tracer reads ~30–50 mP.

Phase B: Saturation Binding ( Determination)

Objective: Determine the affinity of the tracer for the protein.

  • Fixed Tracer: Prepare 2x Tracer solution (e.g., 4 nM).

  • Protein Titration: Prepare 2x serial dilution of the Target Protein (e.g., 10

    
    M to 0 nM).[1]
    
  • Incubation: Mix 10

    
    L Protein + 10 
    
    
    
    L Tracer in a 384-well black low-binding plate. Incubate 30–60 mins.
  • Analysis: Plot mP vs. [Protein]. Fit to a "One Site – Total Binding" model.[1]

    • Success Criteria: Dynamic range (

      
      mP) should be >100 mP.[1]
      
Phase C: Competitive Binding ( )

Objective: Screen library compounds.

  • Mix: Create a Master Mix of Protein (at

    
     concentration) + Tracer (2 nM).
    
  • Dispense: Add 19

    
    L Master Mix to wells.
    
  • Compound: Add 1

    
    L of test compound (in DMSO).
    
  • Read: High mP = No inhibition.[1] Low mP = Competitor displaced tracer.[1]

Assay_Workflow cluster_Prep Phase 1: Preparation cluster_Opt Phase 2: Optimization cluster_Screen Phase 3: Screening Start Start: Experimental Design Conjugation Conjugate Ligand to BDP Amine Start->Conjugation Purification HPLC Purification & LC-MS QC Conjugation->Purification Titration Tracer Titration (Select ~2 nM) Purification->Titration Kd_Curve Saturation Binding (Determine Kd) Titration->Kd_Curve Mix Master Mix: Protein + Tracer Kd_Curve->Mix AddComp Add Competitor (Library) Mix->AddComp Read Read FP (Calculate IC50) AddComp->Read

Figure 2: Step-by-step workflow from tracer synthesis to competitive screening.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low

mP (<50)
"Propeller Effect"The dye is attached via a long, flexible linker, allowing it to rotate independently of the protein.[1] Solution: Use a shorter linker or conjugate to a different position on the ligand.[1]
High Background mP AggregationBDP is hydrophobic.[1] If the tracer aggregates, it mimics a "bound" state.[1] Solution: Add 0.01% Triton X-100 or Tween-20; ensure DMSO < 5%.[1]
Signal Drop over Time AdsorptionTracer is sticking to the plastic.[1] Solution: Use "Non-Binding Surface" (NBS) black plates (e.g., Corning 3575).[1]
Blue-Shifted Signal Wrong FilterEnsure your reader is equipped with Cy5 filters (Ex 620/Em 665). Standard Rhodamine filters will not work.[1]

References

  • Simeonov, A., et al. (2008).[1] Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC NIH.[1] Available at: [Link]

  • Turek-Etienne, T. C., et al. (2004).[1] Use of red-shifted dyes in a fluorescence polarization AKT kinase assay.[1][9][10] Journal of Biomolecular Screening.[1][9] (Cited in BMG Labtech Application Notes).[1] Available at: [Link][1]

Sources

Labeling oligonucleotides with BDP 630/650 amine for FRET

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Labeling of Oligonucleotides with BDP 630/650 Amine for FRET Assays

Abstract & Introduction

This guide details the protocol for conjugating This compound (a photostable, far-red Boron-Dipyrromethene fluorophore) to carboxyl-modified oligonucleotides. While the standard industry practice often involves reacting NHS-ester dyes with amine-modified DNA, specific experimental constraints—such as the presence of sensitive internal modifications or the use of specific solid-phase synthesis supports—often necessitate the reverse strategy: coupling an amine-functionalized dye to a carboxylated oligonucleotide .

BDP 630/650 is selected for its exceptional photostability and high quantum yield in the far-red channel (Cyanine5 equivalent), making it an ideal FRET Acceptor when paired with donors like Cy3, TMR, or BDP TMR. Unlike Cyanine dyes, BDP derivatives are electrically neutral and relatively insensitive to pH and solvent polarity, preserving the hybridization kinetics of the oligonucleotide.

Technical Specifications & FRET Design

Fluorophore Physics

BDP 630/650 exhibits sharp absorption and emission peaks, minimizing spectral cross-talk in FRET applications.[1]

PropertyValueNotes
Excitation Max 630 nmMatches HeNe laser (633 nm) or Red Diode (635 nm)
Emission Max 650 nmFar-Red / Cy5 Channel
Extinction Coefficient (

)
~84,000 - 100,000

High brightness
Quantum Yield (

)
~0.44 - 0.90Solvent dependent; generally > Cy5 in aqueous buffers
Solubility Low in water (Hydrophobic)Requires organic co-solvent (DMSO/DMF) for labeling
FRET Pair Strategy

For optimal energy transfer, the emission spectrum of the donor must overlap significantly with the excitation spectrum of BDP 630/650.

  • Recommended Donor: BDP TMR or Cy3

  • Förster Radius (

    
    ):  Typically 50–60 Å for Cy3-Cy5 analogs.
    
  • Mechanism: Non-radiative dipole-dipole coupling.

FRET_Pathway Donor Donor Excitation (e.g., Cy3/TMR) Ex: ~550nm Donor_Em Donor Emission (Energy Transfer) Donor->Donor_Em Excitation Acceptor Acceptor: BDP 630/650 Absorbs Energy Donor_Em->Acceptor FRET (Non-Radiative) Distance < 10nm Signal Far-Red Signal Em: 650nm Acceptor->Signal Fluorescence

Figure 1: Energy transfer logic. The BDP 630/650 acts as the acceptor, emitting at 650nm only when in close proximity to the excited donor.

Chemical Mechanism: EDC/sNHS Coupling

Since the BDP dye carries a primary Amine (


) , the oligonucleotide must be modified with a Carboxyl (

)
group (typically at the 5' or 3' terminus).

The reaction utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group into an unstable O-acylisourea intermediate.[2] Sulfo-NHS (N-hydroxysulfosuccinimide) is added to convert this into a semi-stable amine-reactive NHS ester, which then undergoes nucleophilic attack by the BDP amine.

Critical Consideration: BDP dyes are hydrophobic.[3] The reaction requires a mixture of aqueous buffer (for the DNA) and organic solvent (DMSO/DMF) to keep the dye in solution without precipitating the DNA.

Detailed Protocol

Reagents Required
  • Oligonucleotide: 5'-Carboxyl or 3'-Carboxyl modified (10–50 nmol scale), desalted or HPLC purified.

  • Fluorophore: this compound (dissolved in anhydrous DMSO at 10 mg/mL).

  • Activators: EDC (freshly prepared 100 mM in water) and Sulfo-NHS (freshly prepared 100 mM in water).

  • Reaction Buffer: 0.1 M MES Buffer, pH 6.0 (Activation) and 0.1 M Phosphate Buffer, pH 7.5 (Coupling). Avoid Tris or Glycine buffers.

  • Purification: Sephadex G-25 Spin Columns or HPLC (C18 column).

Step-by-Step Workflow

Step 1: Oligo Activation (The "Activation" Phase)

  • Dissolve 20 nmol of Carboxyl-Oligonucleotide in 50

    
    L of 0.1 M MES, pH 6.0 .
    
  • Add 10

    
    L of EDC solution  (excess) and 10 
    
    
    
    L of Sulfo-NHS solution .
  • Incubate for 15–30 minutes at room temperature.

    • Why? Low pH (6.0) is optimal for EDC activation of carboxyls, preventing rapid hydrolysis of the intermediate.

Step 2: Buffer Exchange (Optional but Recommended)

  • If the activation volume is large, perform a rapid buffer exchange into 0.1 M Phosphate Buffer, pH 7.5 using a Zeba spin column.

    • Alternative: If volume is small, simply adjust pH to 7.5 by adding concentrated Phosphate buffer (e.g., 25

      
      L of 1M Phosphate, pH 8.0).
      

Step 3: Conjugation (The "Coupling" Phase)

  • Add 5–10 molar equivalents of This compound (in DMSO) to the activated oligo.

  • Ensure the final solvent composition is roughly 50% DMSO / 50% Aqueous Buffer .

    • Why? BDP 630/650 is highly hydrophobic.[3] If the DMSO content is too low (<30%), the dye will precipitate and labeling efficiency will drop to near zero.

  • Incubate overnight (12–16 hours) at Room Temperature in the dark with gentle agitation.

Step 4: Purification (The "Cleanup" Phase)

  • Ethanol Precipitation: Add 0.1 volume of 3M NaOAc (pH 5.2) and 3 volumes of cold 100% Ethanol. Centrifuge at 13,000 x g for 30 mins. (Removes majority of free dye).

  • HPLC (Gold Standard): Resuspend pellet in TE buffer and inject onto a Reverse-Phase C18 HPLC column.

    • Gradient: 5% to 60% Acetonitrile in 0.1M TEAA (Triethylammonium acetate).

    • Retention: The hydrophobic BDP label will significantly shift the oligo retention time, allowing easy separation from unlabeled DNA.

Labeling_Workflow Start Start: Carboxyl-Oligo (in MES pH 6.0) Activate Add EDC + Sulfo-NHS (15-30 min) Start->Activate Intermediate Stable NHS-Ester Oligo Activate->Intermediate Activation Coupling Add this compound (in DMSO, adjust to pH 7.5) Intermediate->Coupling Amine Attack Incubate Incubate 12h (50% DMSO / 50% Buffer) Coupling->Incubate Purify Purification (HPLC / EtOH Precip) Incubate->Purify

Figure 2: The two-step conjugation workflow ensures high efficiency by optimizing pH for activation (acidic) and coupling (neutral/basic).

Quality Control & Validation

After purification, measure absorbance at 260 nm (DNA) and 630 nm (Dye) to calculate the Degree of Labeling (DOL).



  • 
    :  ~84,000 
    
    
    
    (Verify with specific lot CoA).
  • 
    :  Correction Factor for BDP 630/650 (typically 0.03 – 0.05).
    
  • Target DOL: 0.8 – 1.2.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Zero-Length Crosslinkers).

Sources

Application Note: Live-Cell Imaging with BDP 630/650 Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocols for High-Fidelity Far-Red Imaging

Executive Summary: The Far-Red Advantage

In live-cell imaging, the "biological window" (650 nm – 900 nm) is critical for minimizing phototoxicity and autofluorescence. While Cyanine-5 (Cy5) has long been the standard, it suffers from cis-trans isomerization and susceptibility to oxidative bleaching.

BDP 630/650 (a Boron-Dipyrromethene derivative) represents a structural evolution. Unlike the flexible polymethine chain of cyanines, the BDP core is rigid. This confers higher quantum yield , sharper emission peaks (crucial for multiplexing), and superior photostability .

This guide details the application of BDP 630/650 Amine (for labeling carboxyl-containing ligands) and BDP 630/650 NHS Ester (for labeling proteins/antibodies) in live-cell workflows.

Key Technical Specifications
PropertyValueBiological Implication
Excitation Max 628 nmMatches standard Cy5/Far-Red laser lines (633 nm / 640 nm).
Emission Max 642 nmDeep red emission penetrates tissue/spheroids better than GFP/RFP.
Extinction Coeff. 97,000 M⁻¹cm⁻¹High brightness allows for lower dye concentrations (reduced toxicity).
Quantum Yield 0.91Extremely efficient fluorescence; ideal for low-abundance targets.
Solubility DMSO, DMFLipophilic core requires careful handling in aqueous buffers.

Experimental Workflow: From Conjugation to Imaging[1]

The following diagram outlines the critical decision paths for preparing BDP conjugates based on your target molecule (Protein vs. Small Molecule Drug).

BDP_Workflow Start Select Target Molecule Target_Protein Target: Protein / Antibody (Primary Amines Available) Start->Target_Protein Target_Drug Target: Small Molecule / Drug (Carboxyl Group Available) Start->Target_Drug Reagent_NHS Use BDP 630/650 NHS Ester Target_Protein->Reagent_NHS Direct Amine Reaction Reagent_Amine Use this compound (+ EDC/NHS Activators) Target_Drug->Reagent_Amine Carboxyl Activation Process_Label Conjugation Reaction (pH controlled) Reagent_NHS->Process_Label pH 8.3-8.5 (No Tris) Reagent_Amine->Process_Label pH 4.5-6.0 (Activation Step) Process_Purify Purification (G-25 Column or HPLC) Process_Label->Process_Purify QC Quality Control (Absorbance Ratio A280/A630) Process_Purify->QC Live_Cell Live Cell Incubation (Pulse-Chase or Steady State) QC->Live_Cell Pass Imaging Confocal / Super-Res Imaging (Ex: 640nm | Em: 660/20nm) Live_Cell->Imaging

Caption: Decision tree for selecting the correct BDP derivative based on the chemical handle available on the biological target.

Protocol A: Labeling Antibodies for Surface Receptor Tracking

Use Case: Tracking receptor internalization (e.g., EGFR, GPCRs) in live cells. Reagent: BDP 630/650 NHS Ester.[1][2]

Materials
  • Antibody: 100 µg (Concentration > 1 mg/mL).[3][4] Must be free of BSA, Gelatin, or Tris.

  • Dye: BDP 630/650 NHS Ester (Resuspended in anhydrous DMSO).[5]

  • Buffer A: 0.1 M Sodium Bicarbonate (pH 8.3).

  • Purification: Sephadex G-25 Spin Column or Dialysis Cassette (10K MWCO).

Step-by-Step Methodology
  • Buffer Exchange (Critical): If antibody is in Tris or contains BSA, dialyze against PBS, then adjust pH by adding 1/10th volume of 1M Sodium Bicarbonate (pH 9.0) to reach a final reaction pH of ~8.3.

    • Expert Insight: NHS esters hydrolyze rapidly in water. High pH accelerates conjugation but also hydrolysis. pH 8.3 is the "Goldilocks" zone for specific Lysine labeling.

  • Dye Preparation: Dissolve BDP 630/650 NHS ester in anhydrous DMSO to 10 mg/mL.

    • Note: Prepare immediately before use. Do not store wet DMSO stocks.

  • Reaction: Add dye to antibody at a molar ratio of 10:1 to 15:1 (Dye:Protein).

    • Calculation:

      
      
      
  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

  • Quenching: Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction (reacts with excess NHS).

  • Purification: Pass through a Sephadex G-25 column (equilibrated with PBS) to remove free dye.

    • Validation: Free dye will stick to cells and membranes, causing high background. This step is non-negotiable for live-cell imaging.

Protocol B: Labeling Small Molecule Drugs (Carboxyls)

Use Case: Creating a fluorescent companion diagnostic or tracer drug. Reagent: this compound.[2][6][7]

Materials
  • Target Drug: Must contain a free Carboxyl (-COOH) group.

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.

  • Dye: this compound.[1][2][6][7]

Step-by-Step Methodology
  • Activation: Dissolve the drug in dry DMSO. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Incubate for 30 mins to create the semi-stable NHS-ester of your drug.

  • Conjugation: Add 1.0 equivalent of This compound . Add Triethylamine (TEA) to adjust basicity if necessary.

  • Incubation: Stir overnight at RT in the dark.

  • HPLC Purification (Mandatory): Unlike antibodies, small molecules cannot be purified by size exclusion. You must use Reverse-Phase HPLC to separate the Unlabeled Drug, Free Dye, and Conjugated Drug.

    • Expert Insight: BDP is lipophilic.[2] It may co-elute with hydrophobic drugs. Use a C18 column with a slow Acetonitrile/Water gradient.

Live-Cell Imaging & Signal Optimization[8]

Once your conjugate is ready, the imaging workflow requires careful management of the cellular environment to maintain physiological relevance.

Imaging Setup[1][8][9][10]
  • Media: Use Phenol Red-free imaging media (e.g., FluoroBrite DMEM or Live Cell Imaging Solution). Phenol red fluoresces slightly and absorbs light, reducing signal-to-noise.

  • Environmental Control: 37°C, 5% CO2, and humidity control are essential for time-lapse >30 mins.

Signal-to-Noise Optimization Loop

Use this logic to troubleshoot image quality issues.

Optimization_Loop Check_Image Acquire Test Image (Low Laser Power) Eval_Signal Evaluate Signal/Background Check_Image->Eval_Signal Good Proceed to Experiment Eval_Signal->Good High SNR High_Back Issue: High Background (Non-specific binding) Eval_Signal->High_Back Haze/Speckles Weak_Sig Issue: Weak Signal (Low labeling/Bleaching) Eval_Signal->Weak_Sig Dim/Invisible Sol_Back1 Action: Increase Wash Steps (Use 1% BSA in wash) High_Back->Sol_Back1 Sol_Back2 Action: Reduce Dye Conc. (Titrate down) High_Back->Sol_Back2 Sol_Weak1 Action: Increase Exposure/Gain (Check Phototoxicity) Weak_Sig->Sol_Weak1 Sol_Weak2 Action: Check Conjugation Efficiency (Re-measure DOL) Weak_Sig->Sol_Weak2 Sol_Back1->Check_Image Retry Sol_Back2->Check_Image Retry Sol_Weak1->Check_Image Retry Sol_Weak2->Check_Image Retry

Caption: Troubleshooting logic for optimizing live-cell fluorescence signal.

Critical Considerations for BDP 630/650
  • Lipophilicity: BDP dyes are more hydrophobic than sulfonated Cy5 (Sulfo-Cy5).

    • Risk: They may stick to plasticware or cell membranes non-specifically.

    • Mitigation: Always include 0.1% - 1% BSA in your wash buffers. The albumin acts as a "sponge" to soak up unconjugated hydrophobic dye molecules, leaving the specific conjugate bound to the receptor.

  • Photostability: BDP 630/650 is significantly more photostable than Cy5. You can use higher laser power or longer exposure times if necessary, but always prioritize the lowest dose to protect the cell, even if the dye can handle it.

References

  • Karolin, J., et al. "Fluorescence properties of BODIPY dyes in lipid environments." Journal of Fluorescence, 1994. (Foundational work on BODIPY lipophilicity and stability).
  • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013.

Sources

Application Note: Engineering Long-Trajectory Single-Molecule Tracking Probes with BDP 630/650 Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Single-Molecule Tracking (SMT) in live cells is frequently limited by the photostability of the fluorophore.[1][] While Cyanine-5 (Cy5) is the spectral standard for far-red imaging, it suffers from rapid photobleaching and cis-trans isomerization (blinking), which truncates trajectory lengths and compromises diffusion analysis.[]

BDP 630/650 (a Borondipyrromethene derivative) offers a solution with a rigid molecular core that resists photobleaching and blinking. This guide focuses specifically on the BDP 630/650 Amine derivative. Unlike the NHS-ester form (used to label proteins directly), the Amine form is a chemical building block.[] It is designed to be conjugated to activated esters (e.g., NHS-functionalized HaloTag® ligands, SNAP-tag® substrates, or small molecule drugs) to create highly specific, covalent SMT probes.

This application note details the synthesis of such custom probes and their deployment in high-fidelity SMT experiments.

Technical Specifications & Comparative Logic

Why BDP 630/650 for SMT?

The primary failure mode in SMT is "track fragmentation"—when a molecule bleaches before its motion is fully characterized. BDP 630/650 extends track duration significantly compared to cyanines.[3]

FeatureBDP 630/650Cy5 / Alexa Fluor 647Impact on SMT
Core Structure Rigid BorondipyrromethenePolymethine ChainBDP has reduced isomerization (less blinking).
Photostability High (Molecular Rock)ModerateBDP allows longer observation windows (seconds vs. milliseconds).[]
Excitation 628 nm650 nmBDP is excitable by 633/640 nm lasers (standard).[]
Emission 642 nm670 nmBDP has a smaller Stokes shift but fits standard Cy5 filters.[]
Quantum Yield 0.91~0.20 - 0.50Higher brightness per frame allows lower laser power, reducing phototoxicity.[]
Product Specifications (this compound)
  • Functional Group: Primary Amine (-NH₂)[]

  • Reactivity: Reacts with Activated Esters (NHS, STP), Carboxylic Acids (via EDC), Epoxides.[]

  • Solubility: Good in DMSO, DMF.[][4][5][6]

  • Extinction Coefficient: 97,000 M⁻¹cm⁻¹[][3][4][5]

Experimental Workflow

The following diagram illustrates the workflow from probe synthesis to data extraction.

SMT_Workflow cluster_synthesis Phase 1: Probe Synthesis cluster_labeling Phase 2: Cell Labeling cluster_imaging Phase 3: Acquisition & Analysis Dye BDP 630/650 Amine Conjugate Purified BDP-Ligand Dye->Conjugate Nucleophilic Attack Linker Ligand-NHS (e.g., HaloTag-NHS) Linker->Conjugate Cells Live Cells (Expressing Fusion Protein) Conjugate->Cells Add to Media Incubation Incubation (15-60 min) Cells->Incubation Wash Wash Steps (Remove Unbound Dye) Incubation->Wash HILO HILO/TIRF Microscopy Wash->HILO Tracking Spot Detection & Linking HILO->Tracking Raw Tiff MSD MSD Analysis (Diffusion Coeff) Tracking->MSD Trajectories

Figure 1: End-to-end workflow for generating custom BDP-based SMT probes and extracting diffusion dynamics.

Protocol A: Synthesis of BDP-HaloTag Ligand

Objective: Conjugate This compound to a HaloTag-NHS Ester linker (e.g., Succinimidyl Ester-(O2)-HaloTag Ligand). Rationale: Commercial BDP-HaloTag ligands are often unavailable or expensive.[] Synthesizing them allows control over linker length and purity.[]

Reagents
  • This compound (Lumiprobe/BOC Sciences).[]

  • HaloTag Succinimidyl Ester (SE) Ligand (Promega or equivalent).

  • Anhydrous DMSO (Dimethyl sulfoxide).[]

  • TEA (Triethylamine) or DIPEA (Diisopropylethylamine) as a base.[]

  • HPLC or Silica Gel for purification.

Step-by-Step Procedure
  • Solubilization: Dissolve 1 mg of this compound in 100 µL anhydrous DMSO.

  • Stoichiometry: Dissolve 1.2 equivalents of HaloTag-SE Ligand in DMSO.

    • Note: Using a slight excess of the NHS-linker ensures all the expensive dye is consumed, but using excess dye ensures all ligand is labeled. For SMT, purity is key, so we prioritize consuming the amine dye to avoid background from free dye.

  • Reaction: Mix the dye and ligand solutions. Add 3 equivalents of TEA to catalyze the reaction (absorb the released proton).

  • Incubation: Vortex gently and incubate at Room Temperature (RT) for 2–4 hours in the dark.

  • Validation (TLC): Spot 1 µL on a silica TLC plate. Run with 10% Methanol in Dichloromethane.[]

    • Observation: The Amine dye (starting material) will be more polar (lower Rf) than the amide-linked conjugate (higher Rf) if the amine was protonated, or distinct due to the loss of the NHS group.

  • Purification (Critical): Purify via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient). Collect the major peak corresponding to the product mass.

    • Why? Unreacted dye will stain cells non-specifically.[] Unreacted ligand will block HaloTags without fluorescence (dark binding).[]

  • Lyophilization: Dry the fractions and store at -20°C.

Protocol B: Live-Cell Single-Molecule Tracking

Objective: Track the diffusion of a HaloTag-fused protein (e.g., a transcription factor or membrane receptor) using the synthesized probe.

Sample Preparation
  • Seeding: Plate cells (e.g., U2OS, HeLa) on Piranha-cleaned #1.5H glass-bottom dishes.

  • Transfection: Transfect with the HaloTag-Fusion plasmid 12–24 hours prior to imaging.[] Expression levels must be low to avoid overlapping PSFs (Point Spread Functions).

Labeling Strategy
  • Concentration: 1 nM to 100 nM.[]

    • SMT Rule: For sparse labeling (tracking individual molecules), use low concentrations (1–10 nM) for short times (15 min).[]

    • Saturation: For "sptPALM" style (bleaching down a dense field), label at saturation (100 nM) and rely on the BDP's eventual bleaching, though BDP is hard to bleach. Therefore, sparse labeling is preferred for BDP.[]

  • Wash: Wash 3x with phenol-red-free media.[] Incubate for 15 min in dye-free media to allow unbound dye to efflux.

Acquisition Parameters (HILO Microscopy)
  • Microscope: TIRF/HILO configuration (Nikon/Olympus/Zeiss).[]

  • Laser: 633 nm or 640 nm excitation.[]

  • Power Density: 0.5 – 2 kW/cm² (High power is needed for single-molecule signal-to-noise).[]

  • Camera: EMCCD or sCMOS (back-illuminated).[]

  • Exposure Time:

    • Fast diffusion (Cytosolic):[] 10–20 ms.

    • Slow diffusion (Chromatin-bound/Membrane):[] 30–50 ms.

  • Duration: Acquire 1,000 – 5,000 frames.

Data Analysis (MSD)
  • Localization: Use Gaussian fitting (e.g., TrackMate, ThunderSTORM) to determine centroids (

    
    ) with sub-pixel precision.[]
    
  • Linking: Link coordinates across frames to build trajectories.[]

    • Gap Closing: Allow max 1 frame gap (BDP blinks less, so gaps are rare).

  • MSD Calculation:

    
    []
    
    • Plot MSD vs. Time Lag (

      
      ).[]
      
    • Linear Slope: Free diffusion (

      
      ).[]
      
    • Plateau: Confined diffusion.[]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Unbound dye sticking to glass or membranes.Use Piranha-cleaned glass.[] Add a "chase" step with non-fluorescent HaloTag ligand to block remaining sites.[]
Short Trajectories Photobleaching or molecule moving out of focal plane.BDP is stable, so check Z-focus (HILO thickness). Lower laser power.[]
No Labeling Conjugation failure (Hydrolysis of NHS).Ensure DMSO was anhydrous during synthesis.[][7] Verify conjugate mass via LC-MS.
Aggregation Dye solubility issues.BDP is hydrophobic.[] Ensure final labeling media has <0.1% DMSO.[] Sonicate stock solution.[]

References

  • Lumiprobe Corporation. this compound Product Specifications.[][4] Retrieved from

  • Stoldt, S., et al. (2018). High-Affinity Functional Fluorescent Ligands for Human β-Adrenoceptors.[] Scientific Reports.[] (Demonstrates BDP 630/650 usage in receptor tracking). Retrieved from [8]

  • Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.[] Nature Methods.[] (Context on fluorophore stability requirements for SMT). Retrieved from

  • BroadPharm. this compound Safety and Properties. Retrieved from

Sources

Staining protocols for cells with BDP 630/650 amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Far-Red Cellular Imaging using BDP 630/650 Amine Conjugates

Executive Summary: The Far-Red Advantage

This compound is a borondipyrromethene (BODIPY) derivative engineered for the far-red channel (Excitation: ~630 nm, Emission: ~650 nm). Unlike traditional cyanine dyes (e.g., Cy5), BDP 630/650 exhibits exceptional photostability and a high quantum yield (Φ ≈ 0.91), making it a superior choice for confocal microscopy, fluorescence polarization (FP) assays, and long-term live-cell imaging.

Critical Distinction: The "Amine" designation indicates this molecule contains a primary amino group (-NH₂). It is not an amine-reactive NHS ester; rather, it is a building block designed to react with carboxyl-containing targets (activated esters, carboxylic acids) or electrophiles (epoxides, aldehydes).

This guide details two primary applications:

  • Bioconjugation: Synthesizing custom probes by labeling carboxylated ligands (drugs, peptides, lipids).

  • Fixable Tracing: Using the dye as a fixable polar tracer for neuronal filling or fluid-phase uptake.

Technical Specifications & Mechanism

PropertyValueNotes
Excitation Max 628 nmMatches 633 nm HeNe or 635/640 nm Diode lasers.
Emission Max 642 nmIdeal for Cy5/Alexa Fluor 647 filter sets.
Extinction Coeff. 97,000 M⁻¹cm⁻¹High brightness.[1]
Quantum Yield 0.91Significantly brighter than Cy5 (Φ ~0.27).
Solubility DMSO, DMFModerate water solubility; organic co-solvent recommended.[2]
Reactivity Nucleophilic (-NH₂)Reacts with activated Carboxyls (NHS/EDC), Aldehydes.
Mechanism of Action
  • Conjugation: The primary amine of BDP 630/650 attacks the carbonyl carbon of an activated carboxyl group (e.g., on a peptide C-terminus or a small molecule drug), forming a stable amide bond.

  • Fixability: Because it contains a primary amine, BDP 630/650 can be covalently crosslinked into the cellular lattice by aldehyde fixatives (Formaldehyde/Glutaraldehyde), allowing for post-fixation imaging of live-cell tracer experiments.

Workflow Visualization

G Start Target Molecule (Carboxyl-Containing) Activation Activation (EDC/Sulfo-NHS) Start->Activation Buffer pH 4.7-6.0 Intermediate Reactive Ester Intermediate Activation->Intermediate unstable Coupling Coupling Reaction (+ this compound) Intermediate->Coupling Nucleophilic Attack Purification Purification (HPLC/Desalting) Coupling->Purification Remove Free Dye Application Cell Staining (Receptor Binding) Purification->Application Final Probe

Caption: Workflow for converting this compound into a functional cellular probe via Carboxyl-Amine crosslinking.

Protocol A: Bioconjugation (Probe Synthesis)

Objective: To label a carboxyl-containing ligand (e.g., a peptide, small molecule drug, or fatty acid) with this compound.

Materials:

  • This compound (dissolved in anhydrous DMSO at 10 mg/mL).

  • Target Molecule (must have free -COOH).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[3]

  • Activation Buffer: 0.1 M MES, pH 5.0.

  • Coupling Buffer: PBS or 0.1 M Sodium Bicarbonate, pH 8.3.

Step-by-Step Procedure:

  • Activation:

    • Dissolve the Target Molecule in Activation Buffer (MES, pH 5.0) to a concentration of 1–5 mg/mL.

    • Add EDC (10-fold molar excess) and Sulfo-NHS (10-fold molar excess) to the target solution.

    • Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable amine-reactive NHS-ester.

    • Note: If the target is a protein, use lower excesses (2-5x) to prevent over-activation.

  • Coupling:

    • Adjust the pH of the activated target solution to ~7.5–8.3 using the Coupling Buffer (or 1M NaOH). Crucial: The amine of BDP 630/650 must be unprotonated to react.

    • Immediately add this compound (1–2 fold molar excess relative to the Target).

    • Incubate for 2 hours at RT in the dark with gentle agitation.

  • Quenching & Purification:

    • Add Hydroxylamine or Tris buffer to quench unreacted NHS esters.

    • Purification (Critical): Remove free this compound using Gel Filtration (e.g., PD-10 columns for proteins) or HPLC (for small molecules). Free dye will cause high background in cell imaging.

    • Validation: Measure absorbance at 280 nm (protein) and 628 nm (dye) to calculate the Degree of Labeling (DOL).

Protocol B: Cellular Staining (Using the Conjugate)

Objective: To visualize specific cellular structures using the custom-synthesized BDP 630/650 probe.

Reagents:

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 3% BSA in PBS.

  • Nuclear Counterstain: DAPI or Hoechst 33342.

Step-by-Step Procedure:

  • Cell Preparation:

    • Seed cells on sterile glass coverslips. Allow them to reach 60–70% confluency.

  • Fixation:

    • Aspirate media and wash cells 1x with warm PBS.

    • Incubate with 4% PFA for 15 minutes at RT.

    • Wash 3x with PBS (5 mins each).

  • Permeabilization & Blocking:

    • Incubate with 0.1% Triton X-100 for 10 minutes (only if the target is intracellular).

    • Wash 1x with PBS.

    • Incubate with Blocking Buffer for 30 minutes at RT to block non-specific binding sites.

  • Staining:

    • Dilute the BDP 630/650 Conjugate (from Protocol A) in Blocking Buffer.

      • Recommended Start: 1–5 µg/mL (titration required).

    • Incubate cells for 1 hour at RT in a humidified dark chamber.

    • Wash 3x with PBS (5 mins each) to remove unbound probe.

  • Counterstaining & Mounting:

    • Incubate with DAPI (0.5 µg/mL) for 5 minutes.

    • Wash 2x with PBS.

    • Mount coverslips using an antifade mounting medium (e.g., ProLong Gold). Cure for 24 hours.

Protocol C: Fixable Polar Tracer (Neuronal/Fluid Phase)

Objective: Use this compound as a fluid-phase marker or microinjection tracer that can be retained after fixation.

  • Application:

    • Microinjection: Dissolve this compound in intracellular buffer (KCl rich) at 1–2 mM. Inject into the soma.

    • Fluid Phase: Incubate live cells with 10–50 µM this compound in culture media for 30–60 minutes.

  • Fixation (The "Fixable" Step):

    • Wash cells briefly with warm saline.

    • Fix immediately with 4% Formaldehyde (methanol-free recommended) for 20 minutes.

    • Mechanism: The aldehyde group of the fixative reacts with the primary amine of the dye and amines on the cytoskeleton, crosslinking the dye in place.

  • Imaging:

    • Permeabilize and counterstain as normal. The BDP signal will be retained within the cell volume.

Imaging Parameters & Data Analysis

ParameterSettingRationale
Laser Line 633 nm or 640 nmOptimal excitation of BDP 630/650.
Emission Filter 650–700 nm (Bandpass)Captures peak emission (642 nm) while excluding autofluorescence.
Dichroic Mirror 640 nm LongpassSeparates excitation from emission.
Pinhole (Confocal) 1.0 AUMaximizes resolution.

Troubleshooting Guide:

  • Weak Signal: Check the Degree of Labeling (DOL) of your conjugate. If DOL < 1, increase the molar excess of dye during conjugation.

  • High Background: Inadequate purification. Free this compound is hydrophobic and may stick to membranes. Use dialysis or desalting columns.

  • Precipitation: BDP dyes are hydrophobic. Ensure <10% DMSO in the final staining buffer.

References

  • Lumiprobe Corporation. "this compound: Spectral properties and Protocol." Lumiprobe Product Catalog. Accessed October 2023. Link

  • BroadPharm. "this compound Spectral Data." BroadPharm Catalog. Link

  • Karpenko, I. A., et al. (2015). "Far-Red Fluorescent BODIPY Dyes: Synthesis and Spectral Properties." Journal of Organic Chemistry. (Demonstrates the photostability advantages of BDP over Cyanines).
  • Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (Standard reference for EDC/NHS chemistry).

Sources

Calculating dye-to-protein ratio for BDP 630/650 amine labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Amine Labeling and Dye-to-Protein Ratio (D/P) Calculation for BDP 630/650

Introduction & Technical Background

BDP 630/650 (a Boron-Dipyrromethene derivative) is a high-performance far-red fluorophore designed to match the Cy5 excitation/emission channel (


 nm, 

nm). Unlike traditional cyanine dyes, BDP fluorophores are electrically neutral and relatively hydrophobic, offering superior quantum yield (

) and exceptional photostability.

This guide details the protocol for conjugating BDP 630/650 X-NHS Ester to proteins via primary amines (lysine residues and the N-terminus). The critical challenge in this workflow is not the chemistry itself, but the accurate determination of the Dye-to-Protein (D/P) ratio (also known as Degree of Labeling, DOL).[1] Because BDP 630/650 exhibits minor absorbance at 280 nm, failure to apply the correct Correction Factor (CF) will lead to an overestimation of protein concentration and an inaccurate D/P ratio, potentially compromising downstream assays like fluorescence polarization or flow cytometry.

Materials & Reagents

ComponentSpecificationNotes
Fluorophore BDP 630/650 X-NHS EsterStore at -20°C, desiccated.[2] Protect from light.[3]
Target Protein Purified Antibody (IgG) or ProteinConcentration > 2 mg/mL recommended.[4] Must be free of BSA, Gelatin, Tris, or Glycine.
Reaction Buffer 0.1 M Sodium Bicarbonate (

), pH 8.3–8.5
pH is critical for NHS-ester reactivity.
Solvent Anhydrous DMSO or DMFHigh quality (amine-free) required.
Purification Sephadex G-25 (PD-10) or Zeba Spin ColumnsDialysis is an alternative but slower.
Elution Buffer PBS (pH 7.4) or buffer of choiceMust be compatible with downstream application.

Experimental Workflow

The following diagram outlines the critical path from solubilization to calculation.

BDP_Labeling_Workflow Start Start: Protein Prep Conjugation Conjugation Reaction (pH 8.3, 1h, RT) Start->Conjugation Buffer Exchange Solubilization Dye Solubilization (DMSO/DMF) Solubilization->Conjugation Add Dye (10-20x molar excess) Purification Purification (Remove Free Dye) Conjugation->Purification Quench (Optional) Measurement Absorbance Measurement (A280 & A630) Purification->Measurement Collect Clean Fraction Calculation D/P Calculation (Apply CF) Measurement->Calculation

Figure 1: Step-by-step workflow for BDP 630/650 amine labeling.

Detailed Protocol

Step 1: Protein Preparation

Ensure your protein is in an amine-free buffer. If the protein is in Tris or Glycine, perform a buffer exchange (dialysis or spin column) into 0.1 M Sodium Bicarbonate (pH 8.3) .

  • Why: Primary amines in Tris/Glycine will compete with the protein for the NHS ester, drastically reducing labeling efficiency.

Step 2: Dye Solubilization

Dissolve BDP 630/650 NHS ester in anhydrous DMSO.

  • Concentration: Prepare a 10 mg/mL stock immediately before use.

  • Caution: BDP dyes are hydrophobic.[5] Ensure the volume of organic solvent added to the protein solution does not exceed 10% (v/v) to prevent protein precipitation.

Step 3: Conjugation Reaction
  • Calculate the required volume of dye for a 10-15 molar excess over the protein.[4]

  • Add the dye solution dropwise to the protein while gently vortexing.

  • Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C in the dark.

Step 4: Purification (Critical)

Unreacted dye must be completely removed.

  • Method: Use a Desalting Column (e.g., PD-10 or Zeba Spin).

  • Visual Check: You will likely see two bands on a gravity column: a faster-moving blue/cyan band (labeled protein) and a slower band (free dye). Collect only the fast-moving fraction.

Data Analysis: Calculating the D/P Ratio

This is the most critical step for scientific validation. You cannot simply divide the dye concentration by the protein concentration without correcting for the dye's contribution to the absorbance at 280 nm.[6][7]

Constants for Calculation
ParameterSymbolValue for BDP 630/650Value for IgG (Antibody)
Molar Extinction Coeff.



Absorbance Max



Correction Factor

0.03 N/A

Note: The


 of 101,000 is specific to BDP 630/650. Standard Cy5 has a different value (~250,000). Do not interchange them.
The Logic of Correction

The spectrophotometer measures total absorbance at 280 nm (


), which is the sum of protein absorbance and dye absorbance.[6]

[6]

The following diagram visualizes how these variables interact:

DP_Calculation_Logic A280 Measured A280 (Total Absorbance) Real_Prot_Abs Corrected Protein Absorbance (A280 - Dye Contribution) A280->Real_Prot_Abs A630 Measured A630 (Dye Max) Dye_Contrib Dye Contribution at 280nm (A630 * 0.03) A630->Dye_Contrib Conc_Dye [Dye] = A630 / 101,000 A630->Conc_Dye CF Correction Factor (0.03) CF->Dye_Contrib Dye_Contrib->Real_Prot_Abs Conc_Prot [Protein] = Corrected A280 / E_prot Real_Prot_Abs->Conc_Prot Final_DP Final D/P Ratio [Dye] / [Protein] Conc_Dye->Final_DP Conc_Prot->Final_DP

Figure 2: Logical flow for correcting A280 absorbance to derive accurate protein concentration.

Step-by-Step Calculation
  • Measure Absorbance:

    • Measure

      
       and 
      
      
      
      using a UV-Vis spectrophotometer (1 cm pathlength).
    • Example Data:

      
      , 
      
      
      
      .
  • Calculate Molar Concentration of Dye:

    
    
    
  • Correct Protein Absorbance (

    
    ): 
    
    
    
    
  • Calculate Molar Concentration of Protein:

    
    
    (Assuming IgG 
    
    
    
    )
  • Calculate D/P Ratio:

    
    
    

Result: The antibody has approximately 4.9 dye molecules per protein .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Reaction Dye is too hydrophobic or [Protein] too high.Add dye slower. Ensure DMSO < 10%. Dilute protein slightly.
Low D/P Ratio (< 1.5) Buffer pH too low or Tris present.Verify pH is 8.3–8.[4]5. Ensure extensive dialysis against bicarbonate buffer.
High D/P Ratio (> 8.0) Free dye not removed or excess dye used.Re-run gel filtration. If clean, reduce dye molar excess in next reaction (try 8x).
A280 is Negative Over-correction.Check if the CF used is too high. Ensure the blank (buffer) is clean.

References

  • Antibodies.com. BDP 630/650 X NHS ester Specifications. [Link]

Sources

Troubleshooting & Optimization

How to reduce nonspecific binding of BDP 630/650 amine conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobicity Challenge

BDP 630/650 (a Boron-Dipyrromethene derivative) is a high-performance far-red fluorophore known for exceptional photostability and brightness, matching the Cy5 channel. However, unlike the sulfonated cyanines (e.g., Sulfo-Cy5), BDP dyes possess a hydrophobic core .[]

The Core Issue: When BDP 630/650 is conjugated to a biomolecule (e.g., an antibody via amine-reactive NHS esters), it increases the overall hydrophobicity of the conjugate.

  • Symptom: High background signal, "sticky" precipitates on cell membranes, or punctate background in tissue.

  • Root Cause: Hydrophobic interaction between the dye-conjugate and non-target surfaces (plastics, lipid bilayers, hydrophobic protein domains).

This guide provides a self-validating workflow to decouple specific signal from hydrophobic noise.

Diagnostic Framework

Before altering your protocol, use this logic flow to identify the source of the nonspecific binding.

TroubleshootingFlow Start Symptom: High Background/NSB Step1 1. Check Unstained Control Start->Step1 Step2 2. Check Secondary Only (if applicable) Step1->Step2 No Signal ResultAuto Autofluorescence (Not Dye Issue) Step1->ResultAuto Signal Present Step3 3. Analyze Pattern Step2->Step3 ResultAgg Particulate/Punctate? (Dye Aggregation) Step3->ResultAgg Spots/Debris ResultMem Uniform Membrane Binding? (Over-labeling/Hydrophobicity) Step3->ResultMem Sticky Membranes

Figure 1: Diagnostic logic flow to categorize the type of nonspecific binding.

Module A: Optimizing the Conjugate (Root Cause)

The most common cause of NSB with BDP dyes is Over-Labeling . A high Degree of Labeling (DOL) forces dye molecules into close proximity, causing self-quenching (reduced brightness) and precipitation (increased stickiness).

Protocol: Controlling Degree of Labeling (DOL)

Objective: Achieve a DOL of 1.5 – 3.0 for Antibodies (IgG). Do not aim for maximal labeling.

  • Calculate Molar Excess Carefully:

    • For hydrophilic dyes (Cy5), 10-20x molar excess is common.

    • For BDP 630/650: Use 5x to 8x molar excess of dye-NHS ester to protein.

  • Solvent Management:

    • Dissolve BDP 630/650 NHS ester in high-quality anhydrous DMSO or DMF .[2]

    • Critical: The final organic solvent concentration in the reaction mixture must be <10% (ideally 5%) to prevent protein denaturation, which exposes hydrophobic cores and worsens NSB.

Data: DOL vs. Performance Matrix
ParameterLow DOL (1.0 - 1.5)Optimal DOL (1.5 - 3.0)High DOL (>4.0)
Brightness LowHighMedium (Quenched)
Solubility HighGoodPoor (Precipitates)
Nonspecific Binding NegligibleLowHigh (Hydrophobic)
Recommendation Use for abundant targetsStandard Target Avoid

Module B: Purification (The Clean-Up)

Free dye is highly hydrophobic and will stick to everything. Dialysis is often insufficient for BDP dyes because the dye binds to the dialysis membrane or forms micelles inside the bag.

Protocol: Size Exclusion Chromatography (Spin Columns)

Why: Physically separates the conjugate from free dye based on size, preventing re-association.

  • Stationary Phase: Use Sephadex G-25 or Bio-Gel P-30 equivalent.

  • Equilibration: Pre-equilibrate the column with PBS + 0.05% Tween-20 .

    • Insight: The Tween-20 in the wash buffer prevents the hydrophobic dye from sticking to the resin, ensuring better separation.

  • Centrifugation: Use gravity flow or low-speed spin (1000 x g). Do not force it; high pressure can leach free dye.

Module C: Assay Environment (Blocking & Buffers)

If the conjugate is optimized but background persists, the assay environment must be tuned to suppress hydrophobic interactions.

The "Hydrophobic Shield" Blocking Buffer

Standard BSA blocks may not be enough. Use this formulation specifically for BDP/BODIPY conjugates.

ComponentConcentrationFunction
BSA (IgG-Free) 3% - 5%Blocks general protein binding sites.
Triton X-100 0.1% - 0.3%Critical: Solubilizes hydrophobic dye aggregates.
Tween-20 0.05%Reduces surface tension.
NaCl 300 mMHigh salt reduces ionic nonspecific interactions.
PBS 1XBuffer base.

Application Note:

  • Pre-incubation: Incubate the sample in this block for 60 mins at RT.

  • Antibody Diluent: Dilute your BDP conjugate in this exact buffer, not just PBS.

Experimental Workflow Visualization

The following diagram outlines the optimized conjugation and purification path to minimize NSB.

OptimizationWorkflow Input Protein + BDP NHS Rxn Reaction (5% DMSO, pH 8.3) Input->Rxn Low Molar Excess (5-8x) Purify Purification (Gel Filtration > Dialysis) Rxn->Purify Remove Free Dye QC Calculate DOL (Target: 1.5 - 3.0) Purify->QC QC->Input Fail (Adjust Ratio) App Application (High Salt/Tween Buffer) QC->App Pass

Figure 2: Optimized workflow emphasizing low molar excess and gel filtration purification.

Frequently Asked Questions (FAQs)

Q1: My BDP 630/650 conjugate precipitated after sitting at 4°C. Can I save it? A: This indicates aggregation due to over-labeling or low protein concentration.

  • Try: Centrifuge at 10,000 x g for 10 mins to pellet large aggregates. Transfer the supernatant to a new tube.

  • Fix: Add BSA to a final concentration of 1 mg/mL to stabilize the hydrophobic conjugate.

Q2: Can I use BDP 630/650 for intracellular staining? A: Yes, but it requires thorough washing. Because BDP is lipophilic, it can cross membranes and stain lipid droplets.

  • Protocol Adjustment: Increase the number of wash steps (3x to 5x) using a buffer containing 0.1% Triton X-100 or Tween-20 to wash "greasy" dye out of lipid membranes.

Q3: Why does my negative control (secondary only) look clean, but the primary conjugate is dirty? A: This confirms the issue is the BDP-primary conjugate itself, not the tissue. The conjugate is likely over-labeled (DOL > 4). Repeat the conjugation with a lower dye-to-protein ratio (start with 5x excess).

Q4: Is BDP 630/650 compatible with ProLong Diamond or VectaShield? A: Generally yes. However, verify that the mounting media does not contain high concentrations of organic solvents that might leach the dye. BDP dyes are robust, but their lipophilicity makes them sensitive to solvent changes in mounting media.

References

  • Relevance: Defines the hydrophobic nature of the dicyano-BDP core and recommends conjug
  • Relevance: General strategies for reducing background in Far-Red channels.
  • Relevance: Protocols for blocking and washing hydrophobic dyes.
  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.

Sources

Troubleshooting Low Fluorescence Signal with BDP 630/650 Amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BDP 630/650 amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile fluorophore in their experiments. Here, we will address common issues leading to low fluorescence signals in a comprehensive question-and-answer format, providing in-depth explanations and actionable protocols to help you achieve optimal results.

Introduction to BDP 630/650

BDP 630/650 is a bright, far-red fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1] Renowned for its high quantum yield, exceptional photostability, and narrow emission spectrum, it serves as an excellent alternative to dyes like Cy5.[2][3] Its fluorescence is generally stable across a range of solvent polarities and pH levels.[1][4] The amine-functionalized version of BDP 630/650 allows for covalent attachment to various biomolecules through reactions with carboxylic acids or activated esters. More commonly, its N-hydroxysuccinimide (NHS) ester derivative is used to label primary amines on proteins and other biomolecules.[4]

Despite its robust characteristics, achieving a strong and consistent fluorescent signal can sometimes be challenging. This guide will walk you through the most common reasons for low fluorescence and how to systematically troubleshoot them.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of BDP 630/650?

Understanding the spectral characteristics of your fluorophore is the first step in successful experimental design.

PropertyValueSource
Excitation Maximum ~625-630 nm[3][5]
Emission Maximum ~640-650 nm[3][5]
Molar Extinction Coefficient (ε) ~101,000 cm⁻¹M⁻¹[5]
Typical Excited-State Lifetime ~5 nanoseconds or longer[4]

Q2: How should I store and handle this compound and its NHS ester?

Proper storage is critical to maintaining the reactivity and fluorescence of the dye.

  • Long-term storage: Store the lyophilized powder at -20°C, desiccated, and protected from light.[4] When stored correctly, the dye should be stable for at least 12 months.

  • Stock solutions: Prepare stock solutions in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] These stock solutions can be stored at -20°C for 1-2 months. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[]

  • Handling: BDP dyes are hydrophobic and can be sensitive to moisture, especially the NHS ester form which can hydrolyze.[][] Always allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What is the difference between this compound and BDP 630/650 NHS ester?

This compound has a primary amine group, making it suitable for reactions with molecules containing activated carboxylic acids (e.g., NHS esters) or other carbonyl groups.[6] Conversely, BDP 630/650 NHS ester is designed to react with primary amines (like the lysine residues on a protein) to form a stable amide bond.[4] For protein labeling, the NHS ester form is more commonly used.

Troubleshooting Guide: Low Fluorescence Signal

A diminished fluorescence signal can arise from issues at various stages of your experiment, from labeling to imaging. Below is a structured guide to help you identify and resolve the root cause of the problem.

Section 1: Issues Related to the Labeling Reaction

The most common source of low fluorescence is an inefficient labeling reaction. If the dye is not covalently attached to your target molecule, it will be washed away during purification, resulting in a low signal.

Q4: My labeling efficiency seems low. What are the optimal conditions for labeling proteins with BDP 630/650 NHS ester?

The reaction between an NHS ester and a primary amine is highly dependent on pH.

  • Optimal pH: The recommended pH for the labeling reaction is between 8.3 and 8.5.[9] At this pH, the primary amines on the protein are deprotonated and thus nucleophilic, readily attacking the NHS ester. At a lower pH, the amines will be protonated (-NH3+), rendering them unreactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which will compete with the desired labeling reaction.[10]

  • Recommended Buffers: 0.1-0.2 M sodium bicarbonate or 0.1 M sodium borate buffers at pH 8.3-8.5 are commonly used.[6][11] Phosphate-buffered saline (PBS) can also be used, but the pH should be adjusted to the optimal range.

  • Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for reaction with the NHS ester.[]

Experimental Protocol: Protein Labeling with BDP 630/650 NHS Ester

This protocol is a general guideline. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

Materials:

  • BDP 630/650 NHS ester

  • Anhydrous DMSO or DMF

  • Protein of interest (at a concentration of at least 2 mg/mL)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve your protein in the labeling buffer to a final concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the BDP 630/650 NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mM.

  • Determine Molar Ratios: It is recommended to test a few different molar ratios of dye to protein to find the optimal degree of labeling. Ratios of 3:1, 6:1, and 12:1 (dye:protein) are a good starting point.

  • Labeling Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[12]

Q5: How do I know if I have successfully labeled my protein? How do I calculate the Degree of Labeling (DOL)?

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.

Procedure for Calculating DOL:

  • After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~625 nm for BDP 630/650, A_max).

  • Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm. For BODIPY dyes, this is often around 0.1.

    • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the dye concentration: Dye Conc. (M) = A_max / ε_dye

    • ε_dye for BDP 630/650 is ~101,000 cm⁻¹M⁻¹.[5]

  • Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

An ideal DOL is typically between 0.5 and 1.0 for applications where protein function is critical.[13]

Section 2: Fluorescence Quenching Mechanisms

Even with successful labeling, the fluorescence signal can be weaker than expected due to various quenching phenomena.

Q6: I have a high DOL, but my fluorescence is low. What could be the cause?

This is a classic sign of dye-dye quenching , also known as self-quenching. When multiple fluorophores are in close proximity on the same protein, they can interact with each other, leading to non-radiative energy transfer and a decrease in the overall fluorescence quantum yield.[14] For BODIPY dyes, high degrees of substitution can lead to almost complete quenching of fluorescence.[14]

Solution:

  • Optimize the DOL: Aim for a lower DOL by reducing the molar ratio of dye to protein in your labeling reaction. A DOL between 0.5 and 1.0 is a good target to avoid self-quenching while still having sufficient signal.[13]

Q7: Can the local environment around the dye affect its fluorescence?

Yes, the fluorescence of BODIPY dyes can be quenched by certain amino acids in the protein.

  • Proximity to Tryptophan and Tyrosine: These aromatic amino acids can quench the fluorescence of nearby fluorophores through a process called Förster Resonance Energy Transfer (FRET), where the energy from the excited dye is transferred to the amino acid instead of being emitted as light.[15]

  • Proximity to Guanine: In the context of oligonucleotide labeling, guanine bases are known to quench the fluorescence of BODIPY dyes through photoinduced electron transfer.[14]

If the dye consistently labels a site near a quenching residue, the resulting conjugate will have a low fluorescence signal.

Section 3: Issues During Data Acquisition

Finally, problems with your imaging setup can also lead to a perceived low fluorescence signal.

Q8: My labeled protein has a good DOL and seems fine in solution, but the signal is weak during microscopy. What should I check?

  • Photobleaching: BDP 630/650 is known for its excellent photostability, but all fluorophores will eventually photobleach under intense or prolonged illumination.[3]

    • Mitigation: Use the lowest possible excitation power and exposure time that still provides a detectable signal.[16] The use of an anti-fade mounting medium can also help to reduce photobleaching.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters in your microscope are appropriate for the spectral profile of BDP 630/650 (Excitation ~625 nm, Emission ~640 nm). A mismatch can lead to inefficient excitation and/or poor collection of the emitted fluorescence.[2]

  • Detector Settings: The gain and exposure time of your detector (e.g., PMT or camera) should be optimized to detect the signal without introducing excessive noise.[17]

Logical Workflow for Troubleshooting

To systematically address the issue of low fluorescence, follow this workflow:

Troubleshooting_Workflow start Low Fluorescence Signal Observed check_labeling Step 1: Verify Labeling Success start->check_labeling check_dol Calculate DOL check_labeling->check_dol dol_high DOL > 1.5? check_dol->dol_high Yes dol_ok DOL is optimal (0.5-1.0) check_dol->dol_ok No optimize_dol Optimize Labeling Reaction: - Decrease dye:protein ratio dol_high->optimize_dol optimize_dol->check_labeling check_quenching Step 2: Investigate Quenching dol_ok->check_quenching environmental_quenching Consider Environmental Quenching: - Proximity to Trp, Tyr - Buffer components check_quenching->environmental_quenching check_imaging Step 3: Check Imaging Setup environmental_quenching->check_imaging imaging_parameters Optimize Imaging Parameters: - Check filter sets - Adjust exposure/gain - Use anti-fade reagent check_imaging->imaging_parameters final_result Improved Fluorescence Signal imaging_parameters->final_result

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

References

  • Degree-of-labeling (DOL). (n.d.). NanoTemper Technologies. Retrieved February 5, 2024, from [Link]

  • BODIPY 630/650 Fluorescent Dye Oligonucleotide Labeling. (n.d.). Bio-Synthesis. Retrieved February 5, 2024, from [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). International Journal of Molecular Sciences, 23(22), 14189. [Link]

  • Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+. (2022). RSC Advances, 12(36), 23536-23541. [Link]

  • Fluorescence Quenching in BODIPY Dyes: The Role of Intramolecular Interactions and Charge Transfer. (2017). Helvetica Chimica Acta, 100(8), e1700093. [Link]

  • BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. (2007). Chemical Reviews, 107(11), 4991-5051. [Link]

  • Application of tyrosine-tryptophan fluorescence resonance energy transfer in monitoring protein size changes. (2018). Analytical Biochemistry, 557, 43-49. [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. Retrieved February 5, 2024, from [Link]

  • Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins. (2021). Scientific Reports, 11(1), 1-11. [Link]

  • BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. (2007). Chemical Reviews, 107(11), 4991-5051. [Link]

  • Tryptophan and tyrosine fluorescence? (2018, September 15). ResearchGate. Retrieved February 5, 2024, from [Link]

  • Protein characterization using size exclusion chromatography. (n.d.). Cytiva. Retrieved February 5, 2024, from [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. (2015). New Journal of Chemistry, 39(12), 9283-9290. [Link]

  • BDP 630/650. (n.d.). AxisPharm. Retrieved February 5, 2024, from [Link]

  • A New Fluorescence Detection Method for Tryptophan- and Tyrosine-Derived Allelopathic Compounds in Barley and Lupin. (2023). Metabolites, 13(5), 633. [Link]

  • A beginner's guide to improving image acquisition in fluorescence microscopy. (2020). The Biochemist, 42(6), 58-61. [Link]

  • Fluorescence Microscopy Errors. (n.d.). Evident. Retrieved February 5, 2024, from [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). International Journal of Molecular Sciences, 23(22), 14189. [Link]

  • Purification of Labeled Antibodies Using Size-Exclusion Chromatography. (2020). Cold Spring Harbor Protocols, 2020(7), pdb.prot101185. [Link]

  • Why Does Tyrosine and Tryptophan Have Effect in Protein Determination and to What Degree? (2016, February 17). G-Biosciences. Retrieved February 5, 2024, from [Link]

  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (2019). Journal of the Chinese Chemical Society, 66(7), 693-713. [Link]

  • Photochemical Properties and Stability of BODIPY Dyes. (2021). Molecules, 26(11), 3195. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006).
  • Troubleshooting Guide Immuno-Fluorescence. (n.d.). LOEWE Biochemica. Retrieved February 5, 2024, from [Link]

  • Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields. (2021). Chinese Journal of Chemistry, 39(10), 2821-2828. [Link]

Sources

Technical Support Center: BDP 630/650 Protein Labeling & Aggregation Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobicity Trap"

Welcome to the technical support hub for BDP (Boron-dipyrromethene) 630/650 labeling. While BDP 630/650 offers exceptional photostability and quantum yield compared to Cyanine-5, it presents a distinct chemical challenge: Lipophilicity .[1]

Unlike sulfonated dyes (e.g., Sulfo-Cy5, Alexa Fluor 647), BDP 630/650 cores are inherently hydrophobic.[1] When you conjugate multiple BDP molecules to a protein, you are effectively coating it in grease. This alters the protein's isoelectric point (pI) and solubility profile, leading to the two most common failure modes we see in the field:

  • Immediate Precipitation: The protein crashes out upon dye addition.

  • Silent Aggregation: The protein remains soluble but forms oligomers, leading to high background in imaging or retention on purification columns.

This guide provides a self-validating workflow to navigate these risks.

Core Protocol: The "Solubility-First" Workflow

Do not treat BDP 630/650 like a standard water-soluble NHS ester.[1] Follow this modified protocol to maintain protein stability.

Phase A: Preparation & Solubility Check

Objective: Ensure the protein can withstand the organic solvent required for the dye.

  • Buffer Exchange: Move protein into PBS pH 7.4 or HEPES pH 7.5 .

    • Critical: Remove all amine-containing buffers (Tris, Glycine) via dialysis or desalting columns.[1]

  • The "Solvent Spike" Validation:

    • Before adding dye, take 10 µL of your protein.[1]

    • Add 1 µL of anhydrous DMSO (or DMF).[1]

    • Observation: If the solution turns cloudy, your protein is intolerant to 10% organic solvent. Dilute the protein or switch to a lower solvent percentage (5%) for the actual reaction.

Phase B: The Labeling Reaction

Objective: Control the Degree of Labeling (DOL) to prevent "over-greasing" the protein.

  • Dye Stock: Dissolve BDP 630/650 NHS ester in anhydrous DMSO . Never water.

  • Stoichiometry: Target a Dye-to-Protein molar ratio of 10:1 to 15:1 for antibodies (IgG).

    • Note: For hydrophilic dyes, we often use 20:1. For BDP, we must lower this to prevent aggregation.[1]

  • The "Pulse" Addition:

    • Do not add the dye solution all at once.

    • Add the dye in 3-4 aliquots over 5 minutes, mixing gently (do not vortex vigorously) between additions. This prevents local regions of high solvent/dye concentration that trigger nucleation of aggregates.

Phase C: Purification (The Trap)

Objective: Remove free dye without losing conjugate to the column.

  • Method: Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 or PD-10).[1]

  • The Fix: If you observe the blue/cyan band sticking to the top of the column:

    • Add 0.05% Tween-20 or 0.1% CHAPS to your elution buffer.[1] This detergent helps elute the hydrophobic dye-protein conjugate without denaturing it.[1]

Visualizing the Workflow & Logic

Diagram 1: Optimized Labeling Workflow

This flowchart outlines the critical decision points where BDP-specific handling differs from standard protocols.

BDP_Workflow Start Start: Protein in Amine-Free Buffer SolventCheck Solvent Spike Test (10% DMSO Tolerance) Start->SolventCheck SolventCheck->Start Precipitation? Dilute Protein DyePrep Dissolve BDP NHS in Anhydrous DMSO SolventCheck->DyePrep Passed Mixing Pulse Addition (Low Stoichiometry) DyePrep->Mixing Incubation Incubate 1h @ RT (Dark, Mild Agitation) Mixing->Incubation Purification Purification (SEC) + 0.05% Tween-20 Incubation->Purification QC Measure A280 & A630 Calc DOL Purification->QC

Caption: Step-by-step workflow emphasizing the solvent tolerance test and detergent-assisted purification.

Troubleshooting Guide (FAQ)

Symptom: Immediate Precipitation

Q: As soon as I added the BDP 630/650 NHS ester, my clear protein solution turned into a cloudy blue suspension. Can I save it?

  • Root Cause: "Solvent Shock" or "Hydrophobic Overload."[1] The local concentration of DMSO or the sudden attachment of hydrophobic dyes destabilized the protein structure.

  • Immediate Action:

    • Centrifuge at 10,000 x g for 5 minutes to pellet the aggregates.

    • Measure the supernatant. If protein remains, proceed to purification immediately.[1]

    • If no protein remains, the sample is lost.

  • Prevention:

    • Dilute the protein.[2] Higher concentrations (>5 mg/mL) are more prone to aggregation with hydrophobic dyes.[1]

    • Lower the final DMSO concentration to <5%.

Symptom: Low Recovery / Column Stalling

Q: I loaded my reaction onto a desalting column. A blue band formed at the top and barely moved. My yield is <20%.

  • Root Cause: Non-specific hydrophobic interaction.[1][3] The BDP-labeled protein is sticking to the sepharose/agarose matrix of the column.

  • The Fix:

    • Do not use standard PBS for elution.[1]

    • Prepare Elution Buffer: PBS + 0.05% Tween-20 (or Triton X-100).[1]

    • The detergent masks the hydrophobic BDP fluorophores, allowing the protein to pass through the column matrix.

Symptom: No Fluorescence (Self-Quenching)

Q: My DOL calculation says I have 6 dyes per protein, but the signal is dimmer than my Cy5 control.

  • Root Cause: Fluorescence Quenching.[1][4] BDP dyes have flat, planar structures that stack easily (H-aggregates).[1] When crowded on a protein (High DOL), they quench each other.[1]

  • Target DOL:

    • IgG: Aim for 1.5 – 3.0 dyes per protein.[1]

    • Smaller Proteins (<30kDa): Aim for 0.8 – 1.5 dyes per protein.[1]

  • Action: Repeat labeling with a lower Dye:Protein molar ratio (e.g., reduce from 15:1 to 8:1).

Data & Specifications

Table 1: BDP 630/650 vs. Standard Dyes

Understanding the physical properties helps predict behavior.

FeatureBDP 630/650 NHSSulfo-Cyanine 5 NHSImplication for User
Core Structure Boron-dipyrromethene (Neutral/Lipophilic)Polymethine (Charged/Sulfonated)BDP is stickier; requires organic solvent.[1]
Solubility DMSO, DMFWater, Buffer, DMSOBDP must be dissolved in organic solvent first.[1]
Photostability Very HighModerateBDP is superior for microscopy/bleaching assays.[1]
Aggregation Risk High LowRequires strict DOL control and detergent in buffers.[1]
Optimum DOL 1 - 33 - 6Do not over-label BDP; less is more.[1]
Diagram 2: Troubleshooting Logic Tree

Use this decision matrix to diagnose post-experiment issues.

Troubleshooting Problem Problem Detected Precipitate Visible Precipitate Problem->Precipitate LowYield Low Yield / Stuck on Column Problem->LowYield DimSignal Dim Signal / Quenching Problem->DimSignal SolventIssue Cause: Solvent Shock Fix: Reduce DMSO % Precipitate->SolventIssue HydrophobicCol Cause: Matrix Interaction Fix: Add 0.05% Tween-20 LowYield->HydrophobicCol OverLabeling Cause: High DOL (>4) Fix: Reduce Dye Ratio DimSignal->OverLabeling

Caption: Diagnostic tree linking common symptoms to their root causes and specific chemical fixes.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The authoritative text on NHS ester chemistry, solvent effects on protein stability, and preventing aggregation during conjugation). [Link]

  • ResearchGate Community Discussion. Why is my protein precipitating after fluorescent labeling? (Field insights confirming the relationship between hydrophobic dye stoichiometry and protein precipitation). [Link]

Sources

Technical Support Center: BDP 630/650 Amine Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Application Support

System Overview: BDP 630/650 Amine

Product Identity: this compound is a borondipyrromethene-based fluorophore functionalized with a primary amine group (


).
Spectral Region:  Far-Red (Ex: ~630 nm / Em: ~650 nm).[1]
Primary Mechanism:  Nucleophilic substitution. The dye acts as the nucleophile  attacking an electrophile (typically an Activated Ester, NHS, or Carboxylic Acid via EDC activation) on the target biomolecule.

CRITICAL VERIFICATION: Ensure you possess This compound .

  • If you are trying to label a protein's Lysine residues, you likely need the BDP 630/650 NHS Ester .

  • Use the Amine derivative only if your target is a Carboxyl group, an NHS-modified linker, or for enzymatic transamination.

Module 1: Pre-Reaction Diagnostics (Solubility & Stoichiometry)

The most common failure mode with BDP dyes is hydrophobic aggregation before the reaction occurs. BDP cores are lipophilic; introducing them into aqueous buffers requires a "Solvent Shielding" strategy.

Protocol: The Solvent Shielding Method

Objective: Dissolve the dye completely before exposure to the aqueous reaction buffer.

  • Anhydrous Solvation: Dissolve this compound in anhydrous DMSO or DMF .

    • Target Concentration: 1–10 mM.

    • Why? Water in the stock solution will not hydrolyze the amine, but it will lower solubility and potentially hydrolyze the target's NHS ester upon mixing.

  • The 20% Rule: Ensure the final organic co-solvent concentration in your reaction mixture does not exceed 20% (v/v) for antibodies/proteins, or 40-50% for small molecules/peptides.

    • Risk:[2] Exceeding this precipitates the protein.

    • Mitigation: If the protein is sensitive, use a PEGylated linker version of BDP if available, or keep DMSO <10%.

Module 2: The Conjugation Workflow (Step-by-Step)

Scenario: Conjugating this compound to a Target-NHS Ester (or EDC-activated Carboxyl).

Step 1: Buffer Preparation
  • Composition: 0.1 M Sodium Bicarbonate (

    
    ).
    
  • pH: 8.3 – 8.5 .

  • Scientific Logic:[3] The dye's amine group must be deprotonated (

    
    ) to act as a nucleophile. Below pH 8.0, it exists as 
    
    
    
    , which is non-reactive.
  • Exclusion: Do NOT use Tris or Glycine buffers. They contain amines that will outcompete your dye.

Step 2: Reaction Initiation
  • Dissolve the Target Molecule (containing NHS/Carboxyl) in the Buffer.

  • Slowly add the This compound stock (in DMSO) to the stirring target solution.

  • Stoichiometry:

    • For Small Molecules: Use 1.1 – 1.5 equivalents of Dye per Target.

    • For Proteins (Carboxyl activation): Use 5 – 10 equivalents of Dye per Protein.

Step 3: Incubation
  • Time: 2–4 hours at Room Temperature (RT) or Overnight at 4°C.

  • Condition: Protect from light. Constant gentle agitation.

Step 4: Purification
  • Method: Gel Filtration (Sephadex G-25) or HPLC.

  • Note: Dialysis is often ineffective for removing free hydrophobic dyes like BDP, as they stick to the membrane.

Module 3: Visualization of Logic
Workflow Logic: Reaction Decision Tree

ConjugationLogic Start START: this compound CheckTarget Check Target Functional Group Start->CheckTarget TargetNHS Target has NHS/Activated Ester CheckTarget->TargetNHS TargetCOOH Target has Carboxyl (-COOH) CheckTarget->TargetCOOH TargetAmine Target has Amine (-NH2) CheckTarget->TargetAmine ActionBuffer Buffer: 0.1M NaHCO3, pH 8.3 TargetNHS->ActionBuffer ActionEDC Activate with EDC/Sulfo-NHS TargetCOOH->ActionEDC Activation Req. ActionStop STOP: Mismatched Chemistry. Need BDP NHS Ester. TargetAmine->ActionStop Amine-Amine Repulsion ActionEDC->ActionBuffer Reaction Reaction: Nucleophilic Attack (Dye-NH2 -> Target-C=O) ActionBuffer->Reaction Add DMSO Stock Purify Purification (HPLC/G-25) Reaction->Purify

Caption: Decision tree ensuring correct chemical compatibility between BDP Amine and the target biomolecule.

Module 4: Troubleshooting & FAQs
Category 1: Reaction Efficiency (Low Yield)

Q: My LC-MS shows a large peak for the unreacted Target-NHS and very little Conjugate. Why? A: This indicates the Hydrolysis vs. Conjugation competition favored water.

  • Cause 1 (pH Mismatch): If your buffer was < pH 8.0, the BDP amine was protonated and could not attack the ester.

  • Cause 2 (Wet Solvent): If your DMSO contained water, the Target-NHS ester hydrolyzed before it encountered the dye.

  • Fix: Use fresh, anhydrous DMSO and verify buffer pH is 8.3–8.5 immediately before mixing.

Q: I am trying to label a protein C-terminus using EDC, but I see no labeling. A: EDC coupling is a zero-length crosslink that is highly transient.

  • The Trap: EDC forms an unstable O-acylisourea intermediate. If you add the BDP amine too late, it hydrolyzes.

  • The Fix: Use Sulfo-NHS alongside EDC to convert the unstable intermediate into a stable Sulfo-NHS ester before adding the BDP amine. This extends the reactive half-life from seconds to hours.

Category 2: Solubility & Precipitation

Q: Upon adding the BDP amine to my protein, the solution turned cloudy immediately. A: You triggered "Shock Precipitation."

  • Mechanism: BDP is hydrophobic. When a concentrated DMSO droplet hits aqueous buffer, the local water concentration spikes, forcing the dye out of solution before it can disperse.

  • Fix:

    • Vortex the protein solution during addition.

    • Add the dye in multiple small aliquots (e.g., 5 x 2µL) rather than one bolus.

    • Ensure DMSO concentration is <10% for sensitive proteins.

Category 3: Fluorescence Issues

Q: The conjugate is purified, but the fluorescence signal is dimmer than expected (Low Quantum Yield). A: This is likely H-Aggregation / Self-Quenching .

  • Mechanism: BDP dyes are planar. If you attach too many dyes to a single molecule (High Degree of Labeling, DOL), they stack like pancakes (H-dimers). This stacking dissipates energy non-radiatively.

  • Diagnostic: Check the absorption spectrum.[4] A new "shoulder" peak appearing blue-shifted (around 600nm) indicates aggregation.

  • Fix: Aim for a lower DOL (1–2 dyes per protein). Reduce the dye equivalents in the reaction.[2]

Module 5: Comparison of BDP 630/650 Derivatives
PropertyThis compound BDP 630/650 NHS Ester BDP 630/650 Carboxylic Acid
Reactive Group Primary Amine (-NH2)N-HydroxysuccinimideCarboxyl (-COOH)
Target Activated Esters, CarboxylsLysines, N-terminusAmines, Hydrazides
Primary Use Labeling "Click" linkers, beads, mod-DNALabeling Proteins/AntibodiesReference standard, EDC activation
Solubility DMSO/DMF (Hydrophobic)DMSO/DMF (Hydrolyzable)DMSO/DMF (pH dependent)
References
  • Lumiprobe Corporation. this compound Datasheet & Protocol. Retrieved from

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol (General Guidelines for NHS/Amine Chemistry). Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • AAT Bioquest. Spectrum Viewer: BDP 630/650. Retrieved from

Sources

BDP 630/650 amine photostability issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photostability Issues, Aggregation Artifacts, and Optimization Strategies Audience: Researchers, Formulation Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary: The BDP 630/650 Paradox

Welcome to the technical support center for BDP 630/650. If you are here, you are likely experiencing a contradiction: BDP (Boron-Dipyrromethene) dyes are marketed as exceptionally photostable alternatives to Cyanines (e.g., Cy5), yet you may be observing rapid signal loss, low initial brightness, or precipitous "bleaching" in your experiments.[1]

The Reality: BDP 630/650 is indeed photostable (chemically resistant to photon-induced oxidation). However, it suffers from a critical physicochemical vulnerability: Hydrophobicity .[1]

Most "photostability" issues with BDP 630/650 are not true photobleaching events but are Aggregation-Induced Quenching (ACQ) artifacts. Because the BDP core is electrically neutral and lipophilic, high labeling densities lead to dye-dye stacking on the biomolecule surface. This non-radiative energy transfer dissipates excitation energy as heat rather than fluorescence, mimicking the appearance of bleaching.

This guide provides the diagnostic logic and protocols to distinguish between true bleaching and quenching, ensuring you recover the high-performance signal this dye is capable of.

Diagnostic Triage: Troubleshooting Guide (Q&A)
Issue 1: "My signal disappears immediately upon excitation. Is it bleaching?"

Diagnosis: Likely Aggregation-Induced Quenching (ACQ) , not photobleaching.[1] Technical Insight: True photobleaching follows an exponential decay curve over seconds to minutes.[1] Immediate signal loss (or low initial signal despite high absorption) indicates that the dyes are physically touching (H-aggregates) on the protein surface. Solution:

  • Check Degree of Labeling (DOL): For BDP 630/650, the optimal DOL is strictly 1.0 – 3.0 dyes per antibody. If your DOL is >4, you are in the quenching zone.

  • Add Detergent: Supplement your imaging buffer with 0.05% Tween-20 or Triton X-100. If fluorescence suddenly increases, you had aggregation, not bleaching.[1]

Issue 2: "The dye precipitates or signal is spotty/punctate in aqueous buffer."

Diagnosis: Solubility Limit Exceeded. Technical Insight: While sulfonated BDP variants exist, the core remains hydrophobic. In high-salt buffers (PBS), the "salting-out" effect can drive the dye out of solution or cause labeled proteins to aggregate. Solution:

  • Cosolvent Strategy: Dissolve the NHS ester in anhydrous DMSO immediately before use. Ensure the final organic solvent concentration in the conjugation reaction is 5–10% to maintain dye solubility during the reaction.

  • Buffer Exchange: Use a lower ionic strength buffer (e.g., 50 mM HEPES or Sodium Bicarbonate) for the conjugation step, then dialyze into PBS.[1]

Issue 3: "I see signal loss over time, but only in fixed cells."

Diagnosis: ROS-Mediated Oxidation. Technical Insight: BDP 630/650 is sensitive to Reactive Oxygen Species (ROS) generated by mounting media or cellular environments, especially under intense 633/640 nm excitation.[1] Solution:

  • Antifade Mounting Media: Use media containing scavengers like PPD (p-phenylenediamine) or commercial hard-set antifades (e.g., ProLong Glass).[1]

  • Avoid VectaShield Liquid: Some BDP derivatives are incompatible with VectaShield (liquid form) due to specific chemical interactions that reduce quantum yield.

Technical Deep Dive: The Stability Logic

The following diagram illustrates the decision matrix for diagnosing signal loss. Use this to determine if you face a chemical issue or a physical aggregation issue.

BDP_Troubleshooting Start Symptom: Low or Dropping Signal CheckAbs Measure Absorbance (A630) Start->CheckAbs HighAbs High Absorbance (Dye is present) CheckAbs->HighAbs Signal Low / Abs High LowAbs Low Absorbance (Dye is missing) CheckAbs->LowAbs Signal Low / Abs Low CheckDOL Calculate DOL (Degree of Labeling) HighAbs->CheckDOL CheckConj Review Conjugation pH LowAbs->CheckConj HighDOL DOL > 4.0 CheckDOL->HighDOL LowDOL DOL 1.0 - 3.0 CheckDOL->LowDOL DiagnosisACQ Diagnosis: Aggregation Quenching (Self-Absorption) HighDOL->DiagnosisACQ Dyes too close DiagnosisEnv Diagnosis: Environmental Quenching (Solvent Polarity) LowDOL->DiagnosisEnv Dye in polar pocket Hydrolysis Diagnosis: NHS Hydrolysis (pH > 8.5 or wet DMSO) CheckConj->Hydrolysis Failed Reaction

Figure 1: Diagnostic logic tree for BDP 630/650 signal loss. Distinguishes between physical quenching (ACQ) and chemical failures.

Optimized Protocols
Protocol A: The "Solvent Challenge" (Photostability Validation)

Use this protocol to verify if your signal loss is due to the dye's inherent instability or the environment.

Materials:

  • BDP 630/650 conjugate (e.g., labeled antibody).[1]

  • Solvent A: PBS (Phosphate Buffered Saline).[1]

  • Solvent B: Methanol or DMSO (Organic solvent).[1]

Step-by-Step:

  • Prepare Samples: Dilute the conjugate to 1 µM concentration in both Solvent A and Solvent B.

  • Measure Spectra: Record emission spectra (Ex 630 nm) for both.

  • Analysis:

    • Result 1: If Fluorescence (Methanol) >> Fluorescence (PBS), the dye is Quenched/Aggregated in aqueous buffer.[1] Action: Reduce DOL.

    • Result 2: If Fluorescence is low in both, the dye has Degraded/Bleached . Action: Check storage and light exposure.

Protocol B: Controlled Conjugation (Preventing Over-Labeling)

Standard protocols often use excess dye, leading to ACQ with BDP dyes.[1] This protocol targets a DOL of ~2.5.

ParameterStandard Protocol (Avoid)Optimized BDP Protocol
Dye Molar Excess 20x8x – 12x
Reaction Buffer PBS (pH 7.4)Sodium Bicarbonate (0.1M, pH 8.3)
Organic Solvent < 1%5% - 10% DMSO (anhydrous)
Reaction Time 2 Hours1 Hour (Room Temp)
Purification DialysisSize Exclusion (Sephadex G-25)

Critical Step: Dissolve the BDP-NHS ester in anhydrous DMSO immediately before use. Do not store the NHS ester in DMSO for >1 hour, as trace water will hydrolyze the reactive group, leading to low conjugation efficiency (Low Absorbance issue).[1]

Comparative Data: BDP 630/650 vs. Cy5[1][2][3][4][5]

BDP 630/650 is often chosen to replace Cy5.[2] Understanding the trade-offs is vital for experimental design.

FeatureBDP 630/650 Cy5 (Cyanine-5) Implication
Photostability High (Resistant to bleaching)Moderate (Prone to bleaching)BDP is better for time-lapse/confocal.
Quantum Yield ~0.91 (High)~0.27 (Moderate)BDP is brighter per molecule.[1]
Solubility Hydrophobic (Lipophilic core)Hydrophilic (Charged chain)BDP requires careful DOL control to prevent aggregation.
Stokes Shift Small (~20 nm)Moderate (~20-30 nm)BDP has higher risk of self-absorption.
pH Sensitivity Low (Stable pH 3-10)ModerateBDP is better for acidic organelles (lysosomes).
References & Authority
  • Lumiprobe Corporation. BDP 630/650 amine technical datasheet.[1] (Confirming hydrophobic core and spectral properties).

  • Thermo Fisher Scientific. BODIPY Dye Series – Section 1.4.[1] (Detailed photophysics of the Boron-Dipyrromethene core, addressing small Stokes shift and quantum yield).

  • Loudet, A., & Burgess, K. (2007).[1] BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews.[1] (Foundational text on BODIPY stability mechanisms).

  • Karolin, J., et al. (1994).[1] Fluorescence and absorption spectroscopic properties of dipyrrometheneboron difluoride (BODIPY) derivatives in solutions and in lipid bilayers. Journal of the American Chemical Society. (Evidence of solvent-dependent quantum yield and aggregation). [1]

Sources

Technical Support Center: BDP 630/650 Amine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Product: BDP 630/650 NHS Ester (and derivatives) Chemistry: N-hydroxysuccinimide (NHS) Ester Conjugation Application: Fluorescence Labeling of Proteins, Peptides, and Modified Oligonucleotides

The pH Factor: The Kinetic Competition

The success of BDP 630/650 amine labeling relies entirely on balancing two competing chemical reactions. As a researcher, you are not just "mixing reagents"; you are managing a kinetic race between Aminolysis (labeling) and Hydrolysis (degradation).

The Mechanism

NHS esters react with deprotonated primary amines (


). However, in aqueous solutions, they also react with water (hydrolysis), rendering the dye non-reactive.
  • The Amine Challenge: The

    
    -amino group of Lysine has a pKa of ~10.5. At neutral pH (7.0), it exists almost entirely as 
    
    
    
    (protonated), which is not nucleophilic and cannot react. To activate it, you must raise the pH.
  • The Hydrolysis Trap: As you raise the pH to activate the amine, you exponentially increase the rate of hydrolysis (breakdown) of the NHS ester.

The "Goldilocks" Zone: For BDP 630/650, the optimal window is pH 8.3 – 8.5 .

  • pH < 7.5: Reaction is too slow; amines are protonated.

  • pH > 9.0: Hydrolysis dominates; the dye degrades before it can label the protein.

Visualizing the Kinetic Competition

pH_Competition cluster_pH pH Influence NHS BDP 630/650 NHS Ester Conjugate Labeled Protein (Stable Amide Bond) NHS->Conjugate Aminolysis (Desired Path) Hydrolyzed Hydrolyzed Dye (Non-Reactive) NHS->Hydrolyzed Hydrolysis (Competitor) Protein_NH3 Protein-NH3+ (Inactive) Protein_NH2 Protein-NH2 (Active Nucleophile) Protein_NH3->Protein_NH2 Deprotonation (Requires pH > 8.0) Protein_NH2->Protein_NH3 Protonation (pH < 8.0) Protein_NH2->Conjugate Text High pH (>9.0) accelerates Hydrolysis Low pH (<7.5) prevents Deprotonation Optimal: pH 8.3-8.5

Figure 1: The kinetic competition between labeling (Aminolysis) and degradation (Hydrolysis).[1] Success depends on maintaining the specific pH window where Protein-NH2 availability is high but hydrolysis is not yet instantaneous.

Quantitative Data: Hydrolysis Rates

The following table illustrates why "working quickly" is critical at higher pH levels. While BDP 630/650 is photostable, its reactive ester form is chemically unstable in water.

pH ConditionAmine ReactivityNHS Ester Half-Life (

)
Outcome
pH 7.0 Very Low4–5 hoursPoor labeling (amines protonated).
pH 8.0 Moderate~1 hourAcceptable, but requires longer reaction time.
pH 8.5 Optimal ~10–20 mins High efficiency. Reaction completes before degradation.
pH 9.0+ High< 5 minsDye hydrolyzes faster than it can label.

Data extrapolated from standard NHS-ester kinetics [1][2].

Troubleshooting Guide (FAQs)
Q1: My Degree of Labeling (DOL) is very low (< 0.5). What went wrong?

Diagnosis: This is usually a buffer or pH issue.

  • Competing Amines: Did you use Tris, Glycine, or BSA in your buffer?

    • The Science: Tris contains a primary amine.[2] It acts as a scavenger, reacting with the BDP NHS ester before it touches your protein.

    • The Fix: Dialyze your protein into Sodium Bicarbonate (0.1 M, pH 8.3) or PBS (pH 7.4) adjusted to pH 8.3.

  • pH Too Low: If you used standard PBS (pH 7.4), the reaction rate is sluggish.

    • The Fix: Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5–9.0) to your reaction mixture to shift the pH into the optimal zone.

Q2: The dye precipitated immediately upon adding it to the protein.

Diagnosis: BDP 630/650 is hydrophobic .

  • The Science: Unlike "Sulfo-Cy5", BDP 630/650 core structure is lipophilic. If you add the dry powder directly to the aqueous buffer, or if the final organic solvent concentration is too low, it will crash out of solution.

  • The Fix:

    • Dissolve the BDP NHS ester in anhydrous DMSO or DMF first (make a 10 mM stock).

    • Add this stock to your protein solution such that the final DMSO concentration is 5–10% (v/v) . This organic co-solvent keeps the dye soluble during the reaction.

Q3: Is the fluorescence of BDP 630/650 pH-sensitive?

Diagnosis: No, this is a distinct advantage of BDP dyes.

  • The Science: Unlike Fluorescein (which is quenched at acidic pH), the Boron-dipyrromethene core is electrically neutral and lacks ionizable groups that affect fluorescence in the physiological range.

  • Implication: While the labeling reaction requires pH 8.3, the final conjugate will be fluorescent from pH 3 to pH 10. It is safe for lysosomal tracking or acidic environments [3].

Optimized Protocol: BDP 630/650 Labeling

This protocol ensures solubility and reactivity.

Workflow Diagram

Protocol_Workflow Step1 1. Prepare Protein Buffer: 0.1M NaHCO3, pH 8.3 Conc: > 2 mg/mL Step3 3. Conjugation Reaction Add Dye to Protein Final DMSO: 5-10% Molar Excess: 3x - 10x Step1->Step3 Step2 2. Solubilize Dye Solvent: Anhydrous DMSO Conc: 10 mg/mL Step2->Step3 Step4 4. Incubation Time: 1 Hour Temp: Room Temp (Dark) Step3->Step4 Step5 5. Purification Gel Filtration (Sephadex G-25) or Dialysis (PBS pH 7.4) Step4->Step5

Figure 2: Step-by-step workflow emphasizing the separate preparation of protein (aqueous) and dye (organic) before mixing.[1]

Step-by-Step Methodology
  • Protein Prep: Buffer exchange your protein (1–10 mg/mL) into 0.1 M Sodium Bicarbonate (pH 8.3) . Ensure no ammonium ions or primary amines are present.

  • Dye Solubilization: Dissolve BDP 630/650 NHS ester in anhydrous DMSO.

    • Note: Do not prepare this stock in advance. NHS esters degrade in moisture.

  • Calculations: Use a 5-fold to 10-fold molar excess of dye over protein.

  • Reaction: Add the dye/DMSO solution to the protein. Vortex immediately to prevent local precipitation.

    • Critical: Ensure the final volume contains at least 5% DMSO to maintain dye solubility.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Quenching (Optional): Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction by scavenging remaining NHS ester.

  • Purification: Remove unreacted dye using a Desalting Column (e.g., PD-10) or Dialysis against PBS.

Calculating Degree of Labeling (DOL)

To validate your experiment, measure the Absorbance at 280 nm (


) and 630 nm (

).

Constants for BDP 630/650:

  • Extinction Coefficient (

    
    ): 97,000 
    
    
    
    [3][4][5]
  • Correction Factor (

    
    ): 0.035  (The dye absorbs slightly at 280 nm) [4]
    

Formula:



  • Target DOL: For antibodies, a DOL of 2–4 is usually optimal. Higher labeling may cause self-quenching due to the proximity of the dyes.[6]

References
  • National Institutes of Health (PMC). BODIPY-Based Molecules for Biomedical Applications. (Stability of BODIPY core in acidic environments).[7] [Link]

  • Antibodies.com. BDP 630/650 X NHS ester Datasheet. (Spectral properties and Extinction Coefficients). [Link]

Sources

Technical Support Center: BDP 630/650 Amine Imaging Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of Signal-to-Noise Ratio (SNR) for BDP 630/650 amine imaging. It is structured to support researchers in drug development and application science.

Topic: High-Fidelity Imaging & SNR Enhancement for BDP 630/650 Conjugates Applicable Products: this compound (Catalog Ref: 254C0), BDP 630/650 NHS Ester (Catalog Ref: 25420) Primary Audience: Application Scientists, Bioengineers, Drug Discovery Leads

Core Technical Overview: The "BODIPY Paradox"

Why is SNR optimization difficult with this fluorophore?

BDP 630/650 (Borondipyrromethene) is a high-performance far-red fluorophore designed to match the Cy5 channel.[1] It offers a massive advantage in quantum yield (0.91) and photostability compared to cyanines.[2] However, it introduces a specific challenge we call the "BODIPY Paradox":

  • Hydrophobicity: Unlike sulfonated cyanines (e.g., Sulfo-Cy5), the BDP core is electrically neutral and hydrophobic. This leads to non-specific binding (NSB) to lipid membranes and plasticware, creating high background noise.

  • Narrow Stokes Shift: The excitation maximum (628 nm) and emission maximum (642 nm) are separated by only ~14 nm. Without precise filter sets, excitation light bleeds into the detection channel, obliterating the signal.

This guide provides self-validating protocols to overcome these intrinsic properties.

Diagnostic Workflow: Identifying the Noise Source

Before adjusting parameters, use this logic flow to pinpoint whether your issue is chemical (labeling/cleanup) or optical (acquisition).

SNR_Diagnosis Start Problem: Low SNR CheckBg Is Background High? Start->CheckBg CheckSig Is Target Signal Low? CheckBg->CheckSig No HighBg High Background (Noise Issue) CheckBg->HighBg Yes LowSig Low Signal (Intensity Issue) CheckSig->LowSig Yes Aggreg Check: Punctate/Speckled Background? HighBg->Aggreg Bleach Check: Signal Fades Rapidly? LowSig->Bleach Uniform Check: Uniform Haze? Aggreg->Uniform No SolnAgg Diagnosis: Dye Aggregation Action: Add Detergent/Cosolvent Aggreg->SolnAgg Yes SolnWash Diagnosis: Insufficient Wash/Stickiness Action: Optimize Blocking/Wash Buffer Uniform->SolnWash Yes Filter Check: Filter Bleed-through? Uniform->Filter Possible SolnFilter Diagnosis: Crosstalk Action: Narrow Bandpass Filters Bleach->SolnFilter Yes (Bleed) SolnLabel Diagnosis: Quenching/Low DOL Action: Titrate Degree of Labeling (DOL) Bleach->SolnLabel No (Stable) Filter->SolnFilter Yes

Figure 1: Decision matrix for diagnosing SNR issues in BDP 630/650 imaging. Follow the path based on visual inspection of the raw image data.

Critical Troubleshooting & FAQs

Section A: Chemistry & Labeling (The Source)[3]

Q1: I am using this compound to label a carboxyl-containing drug candidate. The product precipitates upon addition. How do I prevent this? Mechanism: BDP 630/650 is hydrophobic.[3] If you dissolve it in aqueous buffer directly, it will aggregate, reducing labeling efficiency and creating "hot spots" of noise. Protocol:

  • Dissolve First: Dissolve the BDP amine in anhydrous DMSO or DMF at 1–10 mg/mL.

  • Cosolvent Loading: Ensure the final reaction mixture contains at least 5-10% organic cosolvent (DMSO/DMF) to maintain dye solubility during the coupling reaction (e.g., EDC/NHS activation).

  • Check pH: For amine-carboxyl coupling, maintain pH 4.5–5.0 for EDC activation, then raise to 7.0–7.5 for the amine reaction.

Q2: My background is high, and I see "sticky" non-specific binding on my cells. How do I wash away unreacted BDP 630/650? Mechanism: Unlike charged dyes (Cy5), BDP does not repel from cell membranes electrostatically. It partitions into lipid bilayers. Solution: You must modify your wash buffers to disrupt hydrophobic interactions.

  • Standard PBS is insufficient.

  • Add Detergent: Supplement wash buffers with 0.05% Tween-20 or 0.1% Triton X-100 .

  • Blocking: Use "TrueBlack" or similar specialized blockers for hydrophobic dyes, or increase BSA concentration to 3-5%.

  • Solvent Wash (Fixed Cells Only): If your sample is fixed, a brief wash with 50% Methanol/PBS can strip hydrophobic dye aggregates without removing the specific conjugate (validate this for your specific target first).

Section B: Optical Configuration (The Acquisition)

Q3: I have strong signal, but the image looks blurry or has a "glow" around bright spots. Is this blooming? Mechanism: This is likely Crosstalk/Bleed-through due to the narrow Stokes shift (14 nm). Standard Cy5 filter sets often have wide emission windows that overlap with the BDP 630 excitation tail. Optimization Table:

ComponentStandard Cy5 Setup (Avoid)Optimized BDP 630/650 Setup Reason
Excitation 620–650 nm Wideband620/10 nm Bandpass or 633 nm LaserTighten excitation to avoid bleeding into emission.
Dichroic 660 nm Longpass640 nm Longpass (Steep slope)Must cut off immediately after excitation.
Emission 665–700 nm660/20 nm Bandpass Collects peak signal (642 nm) while blocking excitation light.

Q4: Can I use BDP 630/650 for Fluorescence Polarization (FP)? Answer: Yes, this is a superior application for this dye. Reasoning: BDP 630/650 has a relatively long fluorescence lifetime (~3.9 ns in water, up to 5 ns in lipids) compared to Cyanines (<1 ns). This longer lifetime allows the molecule to rotate more before emitting, providing a wider dynamic range for binding assays. Tip: Ensure your detector integration time is optimized for the longer lifetime to avoid signal saturation.

Advanced Protocol: "Self-Validating" Labeling Check

To ensure your SNR issue isn't caused by quenching (due to over-labeling), perform this validation step before imaging.

The "Dilution Linearity" Test:

  • Prepare a dilution series of your conjugate (1:10, 1:100, 1:1000).

  • Measure fluorescence intensity in a plate reader.

  • Pass Criteria: The intensity should decrease linearly.

  • Fail Criteria: If the 1:10 dilution is brighter or equal to the undiluted sample, you have Concentration Quenching (Homo-FRET).

    • Correction: Reduce the molar ratio of Dye:Protein during conjugation. Aim for a Degree of Labeling (DOL) of 1.0–2.0 for BDP dyes.

Visualizing the Spectral Challenge

The diagram below illustrates the critical overlap zone that necessitates steep bandpass filters.

Spectral_Overlap ExPeak Excitation Peak 628 nm Overlap CRITICAL OVERLAP ZONE (14 nm Gap) ExPeak->Overlap Tail EmPeak Emission Peak 642 nm Overlap->EmPeak Rise Laser Excitation Source (633 nm Laser) Laser->ExPeak Excites Filter Emission Filter (Must cut on >650nm) Filter->Overlap Blocks Filter->EmPeak Selects

Figure 2: Spectral topology of BDP 630/650. The "Critical Overlap Zone" highlights why standard wide-pass filters fail, leading to low SNR.

References

Sources

Validation & Comparative

Photon Budget Wars: BDP 630/650 vs. Cy5 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Cyanine5 (Cy5) has been the workhorse of far-red imaging. It is accessible, inexpensive, and possesses a massive extinction coefficient. However, in the era of Super-Resolution (STED/STORM) and long-duration live-cell confocal microscopy, Cy5’s susceptibility to photobleaching and cis-trans isomerization ("blinking") has become a limiting factor.

BDP 630/650 , a Boron-Dipyrromethene (BODIPY) derivative, has emerged as the superior alternative for photon-starved applications. While Cy5 absorbs light more aggressively, BDP 630/650 converts absorbed photons to fluorescence with near-perfect efficiency (Quantum Yield


 0.91) and exhibits a rigid molecular core that resists oxidative degradation.

Verdict: Switch to BDP 630/650 for Single Molecule Localization Microscopy (SMLM) , STED , and long-term time-lapse . Stick to Cy5 for routine, high-concentration immunofluorescence where cost is the primary driver.

The Physics of Failure: Why Cy5 Bleaches

To understand the solution, we must understand the problem. The photostability difference lies in the molecular skeleton of the dyes.

  • Cy5 (Polymethine Chain): Cy5 consists of two indole rings connected by a flexible polymethine bridge. Upon high-intensity excitation, this bridge is the "Achilles' heel." It is susceptible to attack by Reactive Oxygen Species (ROS), leading to chain cleavage and permanent loss of fluorescence. Furthermore, the flexibility allows the molecule to twist into a non-fluorescent triplet state (blinking), which is disastrous for photon budget calculations.

  • BDP 630/650 (Rigid Core): The BODIPY core is a fused, tricyclic system. It is structurally rigid, preventing energy loss through vibration or isomerization. This rigidity shields the chromophore from ROS attack, resulting in significantly higher photostability.

Visualization: Photodegradation Pathways

The following diagram illustrates the structural vulnerability of Cy5 compared to the resilience of BDP.

Photobleaching_Mechanism cluster_Cy5 Cy5 Pathway (Vulnerable) cluster_BDP BDP 630/650 Pathway (Resilient) Excitation Excitation Source (633/640 nm Laser) Cy5_GS Cy5 Ground State Excitation->Cy5_GS BDP_GS BDP Ground State Excitation->BDP_GS Cy5_ES Excited State (S1) Cy5_GS->Cy5_ES High Absorption Cy5_Triplet Triplet State (T1) (Blinking/Dark) Cy5_ES->Cy5_Triplet Intersystem Crossing (Flexible Chain) ROS ROS Attack (Singlet Oxygen) Cy5_Triplet->ROS Energy Transfer Bleached Cleaved Polymethine (Permanent Signal Loss) ROS->Bleached Oxidation BDP_ES Excited State (S1) (High QY) BDP_GS->BDP_ES BDP_ES->BDP_GS Relaxation Fluorescence Fluorescence Emission (642 nm) BDP_ES->Fluorescence 91% Efficiency

Figure 1: Mechanistic comparison of photobleaching pathways. Cy5 is prone to triplet state entry and ROS-mediated cleavage, whereas BDP cycles efficiently between ground and excited states.

Technical Specifications: The Data

The following table aggregates physical properties derived from Lumiprobe and broad literature comparisons. Note the critical trade-off: Cy5 absorbs more light (


), but BDP uses it better (QY).
FeatureCy5 (Standard)BDP 630/650 (Amine)Performance Impact
Excitation Max 649 nm628 nmBoth compatible with standard 633/640 nm lasers.
Emission Max 666 nm642 nmBDP is slightly blue-shifted; check filter sets.
Extinction Coeff.[1][2][3][4][5][6] (

)
~250,000

97,000

Cy5 captures 2.5x more photons per molecule.
Quantum Yield (QY) 0.20 – 0.280.91 BDP is ~4x more efficient at converting photons.
Theoretical Brightness ~50,000~88,000BDP is brighter (

) despite lower absorption.
Stokes Shift ~17 nm~14 nmBDP has a narrower shift; risk of self-quenching if over-labeled.
Solubility Water Soluble (Sulfo)HydrophobicBDP requires organic co-solvent (DMSO/DMF) for labeling.
Photostability (

)
Low (Minutes)High (Hours) Critical for STED/Confocal Z-stacks.
Experimental Protocol: Comparative Photostability Assay

As a scientist, you should not rely solely on manufacturer claims. This self-validating protocol allows you to quantify the "Photon Budget" of BDP 630/650 versus Cy5 in your specific biological context.

Phase 1: Conjugation (Critical Differences)
  • Cy5: Usually purchased as Sulfo-Cy5 NHS ester. It is water-soluble.[7] Reaction can occur in 100% PBS.

  • BDP 630/650: Usually BDP 630/650 Amine or NHS ester. The core is lipophilic.[2]

    • Step 1: Dissolve BDP NHS ester in anhydrous DMSO or DMF (10 mg/mL stock).[6]

    • Step 2: Add to protein (in bicarbonate buffer, pH 8.3) such that the final organic solvent concentration is <10% to prevent protein denaturation.

Phase 2: The Bleaching Assay

Objective: Determine the half-life (


) of fluorescence intensity under continuous excitation.
  • Sample Prep: Label secondary antibodies (Goat anti-Mouse) with both dyes. Stain fixed HeLa cells for a high-abundance target (e.g., Tubulin or Actin). Mount in PBS (no antifade) to stress-test the dyes, or your standard antifade to test real-world performance.

  • Acquisition Setup:

    • Microscope: Confocal or Widefield.

    • Laser: 633 nm or 640 nm.

    • Power: Set to high intensity (approx. 10-50 W/cm² at the sample) to accelerate bleaching.

  • Time-Lapse: Acquire images every 1 second for 300 seconds (5 minutes).

  • Analysis:

    • Select 5 Regions of Interest (ROIs) on structures.

    • Select 3 Background ROIs.

    • Calculate Corrected Total Cell Fluorescence (CTCF):

      
      
      
    • Normalize

      
       to 100%. Plot normalized intensity vs. time.
      
Workflow Visualization

Assay_Workflow cluster_Prep Sample Preparation cluster_Imaging Imaging (Stress Test) Start Start: Antibody Labeling Solubility_Check Solubility Check: Cy5 (PBS) vs BDP (DMSO/DMF) Start->Solubility_Check Conjugation Conjugate to 2° Antibody (Target DOL: 2-4 dyes/protein) Solubility_Check->Conjugation Staining Stain Fixed Cells (Tubulin/Actin) Conjugation->Staining Mounting Mount in PBS (Exclude Antifade for raw data) Staining->Mounting Acquisition Continuous Excitation (640nm, >10 W/cm², 1 fps) Mounting->Acquisition Analysis Data Normalization & Half-Life Calculation Acquisition->Analysis

Figure 2: Step-by-step workflow for validating photostability in-house. Note the critical solubility check step.

Decision Matrix: When to Use Which?
ScenarioRecommendationRationale
Routine IHC / Widefield Cy5 Cost-effective. High extinction coefficient makes it bright enough for short exposures.
Confocal Z-Stacks BDP 630/650 Resists bleaching during the repeated scanning of optical sectioning.
STED Microscopy BDP 630/650 STED depletion lasers are extremely intense. Cy5 will bleach instantly; BDP survives the depletion ring.
Fluorescence Anisotropy BDP 630/650 BDP has a longer fluorescence lifetime, essential for accurate anisotropy measurements.[7]
Lipid Droplet Staining BDP 630/650 The lipophilic nature of the BDP core makes it an excellent stain for lipids/membranes even without conjugation.
References
  • Ulrich, G., Ziessel, R., & Harriman, A. (2008). The chemistry of fluorescent bodipy dyes: Versatility unsurpassed. Angewandte Chemie International Edition. (General reference on BODIPY stability mechanisms).

Sources

Technical Comparison Guide: BDP 630/650 Amine vs. Alexa Fluor 647 for Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

For standard immunophenotyping and multicolor flow cytometry , Alexa Fluor 647 (AF647) remains the superior choice. Its spectral properties are perfectly engineered for the standard 633/640 nm laser and 660/20 nm filter sets found on nearly all cytometers (BD FACSCanto, Fortessa, Cytek Aurora, etc.).

BDP 630/650 is a high-performance specialist. While it possesses a higher quantum yield and superior photostability, its small Stokes shift and blue-shifted emission (642 nm peak) result in significant signal loss on standard "APC/Cy5" optical configurations. It is best reserved for:

  • Fluorescence Polarization (FP) assays (due to long lifetime).[1]

  • Lipid/Membrane staining (due to lipophilicity).

  • Specialized Spectral Cytometry where its unique signature can be unmixed from AF647.

Technical Specifications & Spectral Physics

The fundamental difference between these two fluorophores lies in their chemical cores: Sulfonated Cyanine (AF647) vs. Borondipyrromethene (BDP).

Comparative Data Table
FeatureAlexa Fluor 647 (AF647) BDP 630/650 Impact on Flow Cytometry
Core Chemistry Sulfonated CyanineBorondipyrromethene (BODIPY)AF647 is hydrophilic (low background); BDP is lipophilic (potential membrane sticking).
Excitation Max 650 nm625 - 630 nmBDP is better excited by 633 nm HeNe lasers; AF647 is better for 640 nm diodes.
Emission Max 665 nm640 - 642 nmCRITICAL: BDP emits too close to the laser line for standard filters.
Stokes Shift ~15 nm~12 - 15 nmSmall Stokes shift makes BDP difficult to separate from laser scatter.
Extinction Coeff.[1] (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
~239,000

~97,000

AF647 absorbs 2.5x more photons per molecule.
Quantum Yield (QY) ~0.33~0.91BDP is highly efficient at converting photons, but AF647's high

makes it practically brighter.
Solubility High (Water/Buffer)Moderate (Requires DMSO/DMF)AF647 is easier to conjugate; BDP requires organic co-solvents.
Photostability GoodExceptionalBDP is better for Imaging Flow Cytometry or Microscopy.

The "Optical Mismatch" Problem

The primary reason AF647 dominates flow cytometry is filter compatibility .

  • Standard Configuration: Most cytometers use a 633 nm or 640 nm laser with a 660/20 nm (650–670 nm range) or 670/30 nm emission filter.

  • The BDP Issue: BDP 630/650 emits maximally at 642 nm .[2]

    • A 660/20 filter captures the tail of the BDP emission, losing the peak intensity.

    • A 640 nm laser block filter (used to stop laser light entering the detector) will often block the 642 nm peak of BDP because it is too close to the excitation source.

Visualization: Spectral Workflow Logic

OpticalPath cluster_Filters Detection Optics Laser Red Laser (633 or 640 nm) Sample Labeled Cell Laser->Sample Excitation BlockFilter Laser Blocker (Blocks <645 nm) Sample->BlockFilter Emission Bandpass Standard APC Filter (660/20 nm) BlockFilter->Bandpass AF647 (665nm) Passes Efficiently BlockFilter->Bandpass BDP (642nm) Blocked/Attenuated Detector PMT/APD Signal Readout Bandpass->Detector

Caption: Optical path demonstrating why BDP 630/650 signal is attenuated in standard cytometers due to laser blocking filters and bandpass mismatch.

Conjugation Chemistry & Protocols

You specifically mentioned "BDP 630/650 Amine" . This distinction is critical.

  • Alexa Fluor 647 is typically sold as an NHS Ester (Succinimidyl Ester). This reacts with primary amines (Lysines) on your antibody.[]

  • This compound contains a primary amine group (

    
    ). It cannot  react with an antibody directly because antibodies also present amines.
    
    • Use Case for Amine form: Labeling carboxylated beads, proteins via EDC/NHS crosslinking, or reacting with activated esters.

    • If you want to label an antibody: You must use BDP 630/650 NHS Ester .

Protocol: Conjugating BDP NHS Ester to Antibody

Note: BDP requires organic solvents due to its lipophilic core.

Materials:

  • Antibody (PBS, pH 7.2–7.4, carrier-free).

  • BDP 630/650 NHS Ester.[1][4]

  • Anhydrous DMSO or DMF.[4][5]

  • 1M Sodium Bicarbonate (pH 8.5).

  • Desalting Column (e.g., Zeba Spin or PD-10).

Step-by-Step Workflow:

  • Buffer Exchange: Ensure antibody is in a non-amine buffer (PBS is fine). Adjust pH to ~8.3–8.5 by adding 1/10th volume of 1M Sodium Bicarbonate.

  • Dye Solubilization: Dissolve BDP NHS ester in anhydrous DMSO immediately before use. Do not store in water.[6]

    • Critical: BDP is hydrophobic.[4] Ensure the final DMSO concentration in the reaction does not exceed 10-15% to prevent antibody denaturation, but is high enough to keep the dye soluble during the reaction.

  • Reaction: Add dye to antibody at a molar ratio of 10:1 to 20:1 (Dye:Protein).

    • Note: BDP often requires a higher molar excess than AF647 due to lower coupling efficiency in aqueous buffers.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification: Remove unreacted dye using a desalting column equilibrated with PBS.

    • Troubleshooting: If BDP precipitates (cloudy solution), spin at 10,000 x g for 5 mins before loading onto the column.

Performance Analysis: When to Use Which?

Scenario A: Standard Surface Staining (CD3, CD4, CD8)
  • Choice: Alexa Fluor 647 [2][7][8][9][10][11][]

  • Reasoning: Maximum brightness on standard instruments. Hydrophilic nature prevents non-specific binding to cell membranes.

Scenario B: Intracellular Lipid Droplet Staining[13]
  • Choice: BDP 630/650

  • Reasoning: The BDP core is lipophilic. It can be used as a stain for neutral lipids or membranes if not conjugated to a protein. If conjugated, it may still show "sticky" background on high-lipid cells (e.g., adipocytes, macrophages).

Scenario C: Fluorescence Polarization (FP) Assays
  • Choice: BDP 630/650

  • Reasoning: BDP has a significantly longer fluorescence lifetime (~4 ns) compared to Cyanines (<1 ns), making it the gold standard for FP binding assays.

Scenario D: Spectral Cytometry (Cytek Aurora)
  • Choice: Both (Potentially)

  • Reasoning: On a spectral cytometer, BDP 630/650 has a unique spectral signature distinct from AF647. It peaks in the "R1" or "R2" detectors (closer to 640 nm) while AF647 peaks in "R3" or "R4". They can be used together if the panel design is careful, though they are highly overlapping.

References

  • Lumiprobe Corporation. BDP 630/650-X-NHS ester Product Sheet. (Borondipyrromethene fluorophore properties, spectra, and conjugation). Link

  • Thermo Fisher Scientific. Alexa Fluor 647 Dye: A Superior Alternative to Cy5 Dye. (Comparison of brightness, photostability, and spectra). Link

  • AAT Bioquest. Spectrum Viewer: BODIPY 630/650 vs Alexa Fluor 647.[2] (Interactive spectral overlay and filter matching). Link

  • Panchuk-Voloshina, N., et al. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry. (Foundational paper on AF647 performance). Link

  • BroadPharm. this compound Product Data. (Specific chemical properties of the amine derivative). Link

Sources

Technical Guide: Validation of BDP 630/650 Amine for Quantitative Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the far-red spectral window (630–650 nm), researchers have historically relied on Cyanine 5 (Cy5) and Alexa Fluor® 647 (AF647). While AF647 is the industry gold standard for brightness and solubility, BDP 630/650 (Boron-Dipyrromethene) has emerged as a critical alternative for specific quantitative applications where photostability , fluorescence lifetime , and neutral charge are paramount.

This guide validates the BDP 630/650 Amine derivative. Unlike the highly sulfonated (negatively charged) AF647, the BDP core offers a unique hydrophobicity-solubility balance and a significantly longer fluorescence lifetime (~3.9–5.7 ns vs. ~1.0 ns for Cy5), making it the superior choice for Fluorescence Polarization (FP) assays and lipid-environment probing.

Technical Specifications & Comparative Analysis

The following data synthesizes performance metrics to assist in dye selection.

Table 1: Electro-Optical Comparison
FeatureBDP 630/650 Cyanine 5 (Cy5) Alexa Fluor® 647 Atto 647N
Core Structure Boron-DipyrromethenePolymethineSulfonated Coumarin/CyanineCarborhodamine
Excitation / Emission 628 nm / 642 nm649 nm / 666 nm650 nm / 665 nm646 nm / 664 nm
Extinction Coeff. (

)
~97,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹~270,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹
Quantum Yield (QY) 0.91 (High)0.20 – 0.280.330.65
Fluorescence Lifetime (

)
~3.9 – 5.7 ns ~1.0 ns~1.0 ns~3.5 ns
Photostability Excellent PoorVery GoodExcellent
Net Charge Neutral / Zwitterionic*+1 (usually)-3 to -4 (Negative)+1 (Positive)
Primary Utility FP Assays, Lipids, SPPSGeneral ImagingAntibodies, Flow CytometrySTED, Single Molecule

*Note: this compound is moderately soluble in water but highly soluble in organic solvents (DMSO, DMF).[1] Its neutral core reduces non-specific binding caused by charge interactions, unlike Atto 647N.

Critical Analysis: The "Why" Behind BDP
  • Fluorescence Lifetime & Anisotropy: Quantitative binding studies using Fluorescence Polarization (FP) require a fluorophore with a lifetime (

    
    ) comparable to the rotational correlation time of the molecule. Cy5's short lifetime (~1 ns) makes it poor for measuring the rotation of larger proteins. BDP 630/650's long lifetime (~4-5 ns) provides a wider dynamic range for FP assays.
    
  • Photostability & SPPS Compatibility: BDP dyes resist photobleaching significantly better than Cyanines. Crucially for drug development, the BDP 630/650 core is stable in Trifluoroacetic acid (TFA) , allowing it to be used in Solid-Phase Peptide Synthesis (SPPS).[2] Cy5 and AF647 degrade under harsh acidic deprotection conditions.

  • The "Amine" Factor: The amine derivative (BDP 630/650-NH₂) is a building block. It is not for labeling lysines on proteins (which requires an NHS ester). Instead, it is used to:

    • Label Carboxylated beads (e.g., Luminex/magnetic beads) via EDC/NHS activation.

    • Participate in Enzymatic Labeling (e.g., Transglutaminase-mediated conjugation to Glutamine residues).

    • Conjugate to Activated Esters on small drug molecules.

Decision Logic: When to Choose BDP 630/650

Use the following logic map to determine if BDP is the correct validator for your study.

DecisionMatrix Start Select Application Q1 Is the environment acidic (e.g., Peptide Synthesis)? Start->Q1 Q2 Is Fluorescence Lifetime/Polarization critical? Q1->Q2 No Res_BDP CHOICE: BDP 630/650 (High Stability, Long Lifetime, Neutral) Q1->Res_BDP Yes (TFA Stable) Q3 Is the target a Lipid or Hydrophobic pocket? Q2->Q3 No Q2->Res_BDP Yes (>3ns required) Q3->Res_BDP Yes (Lipophilic Core) Res_AF CHOICE: Alexa Fluor 647 (Max Brightness, Hydrophilic) Q3->Res_AF No (Protein Surface) Res_Cy5 CHOICE: Cy5 (Cost-effective, General Use)

Figure 1: Decision matrix for selecting far-red fluorophores based on experimental constraints.

Experimental Validation Protocol

This protocol validates the performance of this compound by conjugating it to a carboxylated standard (e.g., microspheres or a carrier protein activated via EDC).

Phase 1: Conjugation (Amine-Carboxyl Coupling)

Objective: Covalently attach this compound to a carboxylated target.

  • Solubilization: Dissolve this compound in anhydrous DMSO to 10 mM. Note: Avoid water in the stock solution to prevent precipitation.

  • Activation: Mix carboxylated target (e.g., BSA or Beads) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS in MES buffer (pH 6.0) for 15 minutes.

  • Coupling: Adjust pH to 7.2–7.4 using PBS. Add BDP Amine stock (Target 10-20x molar excess for proteins). Incubate 2 hours at RT in the dark.

  • Quenching: Add Hydroxylamine or Tris (pH 8.0) to stop the reaction.

Phase 2: Purification & QC

Objective: Remove free dye to ensure quantitative accuracy.

  • Method: Use Size Exclusion Chromatography (e.g., PD-10 column) or extensive dialysis against PBS.

  • Validation Step: Run a TLC (Thin Layer Chromatography) or check the filtrate. Free BDP dye will migrate differently than the conjugate.

Phase 3: Degree of Labeling (DOL) Calculation

To validate the conjugate, you must quantify the Fluorophore-to-Protein (F/P) ratio.



  • Measure Absorbance at 280 nm (

    
    ) and 628 nm (
    
    
    
    ).
  • Calculate Protein Concentration (

    
    ) correcting for dye contribution at 280 nm (Correction Factor 
    
    
    
    for BDPs).


  • Calculate Dye Concentration (

    
    ):
    


(Where 

)
  • DOL =

    
    
    
    • Target: 2–4 dyes per molecule.

    • Warning: If DOL > 6, BDP dyes may self-quench due to their small Stokes shift (~14 nm).

Phase 4: Photostability Assay (The "Stress Test")

To objectively compare BDP against Cy5 in your specific setup:

  • Prepare samples of BDP-conjugate and Cy5-conjugate normalized to the same fluorescence intensity (not same molarity).

  • Continuously illuminate both samples under a 633 nm laser or LED (approx 50–100 mW/cm²).

  • Capture images/intensity readings every 10 seconds for 5 minutes.

  • Success Criteria: BDP 630/650 should retain >80% signal when Cy5 has dropped to <50%.

Workflow Visualization

ValidationWorkflow cluster_0 Preparation cluster_1 Synthesis cluster_2 Validation S1 BDP Amine (DMSO Stock) Rxn Coupling Reaction (pH 7.2-7.4) S1->Rxn S2 Target-COOH (Activation) S2->Rxn Pur Purification (SEC/Dialysis) Rxn->Pur QC UV-Vis Spec (Calc DOL) Pur->QC App Application (FP / Imaging) QC->App

Figure 2: Step-by-step workflow for validating this compound conjugation.

References

  • Panchuk-Voloshina, N., et al. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry. (Comparison basis for Cy5 vs.

Sources

Beyond the Phototoxic Limit: A Senior Scientist’s Guide to Far-Red Live-Cell Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Live-cell imaging is a zero-sum game between signal detection and cellular health. As we push for longer time-lapses and higher resolution, the phototoxicity associated with GFP/RFP excitation (488/561 nm) becomes a limiting factor. The "Far-Red Window" (~640–700 nm) offers a sanctuary: significantly reduced phototoxicity, lower autofluorescence, and deeper tissue penetration.

This guide moves beyond vendor brochures to provide a head-to-head technical comparison of the dominant far-red chemistries: Silicon Rhodamines (SiR) , Janelia Fluors (JF) , and SPY dyes.

The Core Mechanism: Fluorogenicity

To understand why these dyes work without washing, you must understand the Spirocyclization Equilibrium . Unlike Alexa Fluor 647 (which is always "on" and requires washing), SiR and SPY dyes exist in a dynamic equilibrium.

  • The Off State: A non-fluorescent, cell-permeable lactone (closed ring).

  • The On State: Upon binding to a target (e.g., F-actin or HaloTag), the ring opens into a fluorescent zwitterion.

Spirocyclization Lactone Lactone Form (Hydrophobic, Cell Permeable) NON-FLUORESCENT Zwitterion Zwitterion Form (Polar, Bound to Target) HIGHLY FLUORESCENT Lactone->Zwitterion  Equilibrium Shift   Target Biological Target (Actin/Tubulin/HaloTag) Target->Zwitterion  Binding Stabilizes Open Form  

Figure 1: The fluorogenic switch mechanism. The hydrophobic nature of the 'Off' state allows passive diffusion across the plasma membrane, while target binding locks the dye in the 'On' state, eliminating the need for washout steps.

Head-to-Head Comparison: Cytoskeletal Probes

The cytoskeleton is the most common target for live-cell validation, yet it is also the most sensitive to perturbation.

The Contenders: SiR-Actin vs. SPY650-FastAct

SiR-Actin (Silicon Rhodamine + Jasplakinolide) has been the gold standard. However, SPY650 (a newer generation probe) claims higher brightness and lower toxicity.

FeatureSiR-Actin (The Veteran)SPY650-FastAct (The Challenger)Scientist's Verdict
Chemistry Silicon RhodamineCarbopyronine/Rhodamine hybridSPY is chemically brighter.
Ex/Em Max 652 / 674 nm654 / 674 nmIdentical filter sets (Cy5).
Efflux Pump Susceptibility High (Requires Verapamil in many lines)Low (Often works without Verapamil)SPY wins. Verapamil is toxic; avoiding it is crucial.
Actin Stabilization Moderate (Jasplakinolide effect)Low (Optimized affinity)Nuanced. High doses of either will freeze actin dynamics.
Temporal Resolution Good for general structuresSuperior for rapid leading-edge dynamicsSPY wins for fast events (filopodia).

Critical Insight: Both probes are based on Jasplakinolide. They will stabilize F-actin. If you observe "brighter" filaments that stop moving, you have overdosed the cell.

  • Recommendation: Use SiR-Actin for steady-state structural imaging. Use SPY650-FastAct for high-speed dynamic processes or cell lines with high multidrug resistance (MDR) activity.

The Tag Wars: HaloTag Ligands

For protein-specific labeling, the HaloTag system is superior to GFP for far-red imaging. The choice is between SiR-Halo and Janelia Fluor 646 (JF646) .

Performance Data
MetricSiR-Halo LigandJanelia Fluor 646 (JF646)
Brightness (

)
ModerateHigh (2-3x brighter than SiR)
Photostability HighVery High (Deuterated JFX variants exist)
Blinking (dSTORM) PoorExcellent (Standard for super-res)
Cell Permeability ExcellentExcellent

The "Grimm" Effect: Research by the Lavis Lab (Janelia) demonstrated that the azetidine ring substitution in JF dyes significantly increases quantum yield compared to the dimethylamino group in standard SiR dyes.

  • Verdict: JF646 is the superior choice for almost all protein tracking applications, especially single-molecule localization microscopy (SMLM). Use SiR-Halo only if JF646 is unavailable or if you specifically require the SiR spectral footprint for multiplexing with other specific dyes.

Organelle Specificity: Mitochondria

Unlike the cytoskeleton, mitochondrial probes often rely on membrane potential (


).
  • MitoTracker Deep Red FM: The industry standard. It is a carbocyanine dye that accumulates in active mitochondria.

    • Pros: Fixable (retains signal after PFA), extremely bright.

    • Cons: Toxicity at high concentrations (inhibits respiration); requires washout (unlike fluorogenic SiR/SPY).

  • SiR-Mito / SPY-Mito:

    • Pros: Wash-free, lower background in media.

    • Cons: Generally lower signal-to-noise ratio than MitoTracker Deep Red.

Recommendation: For endpoint assays or short time-lapses, MitoTracker Deep Red remains unbeatable due to its signal intensity. For long-term (overnight) imaging, consider SPY-Mito to reduce cumulative phototoxicity and washing stress.

Experimental Protocol: The Kinetic Titration Method

Do not follow the manufacturer's "1 µM for 1 hour" instruction blindly. That is a recipe for artifacts. Use this self-validating protocol to find the Minimal Effective Concentration (MEC) .

Workflow Diagram

Protocol Seed Seed Cells (Glass bottom, 50-70% confluency) Prep Prepare 1000x Stocks (DMSO, Aliquot to avoid freeze-thaw) Seed->Prep Titration Kinetic Titration (Add 10nM, 50nM, 100nM, 500nM to separate wells) Prep->Titration Incubate Incubate 1-2 Hours (37°C, 5% CO2) Titration->Incubate Check Check Morphology (Brightfield: Look for rounding/blebbing) Incubate->Check Image Fluorescence Imaging (Low laser power, <1% transmission) Check->Image

Figure 2: The Kinetic Titration workflow ensures you use the lowest concentration necessary, minimizing biological perturbation.

Step-by-Step Methodology
  • Seeding: Plate cells on high-quality #1.5 glass-bottom dishes. Plastic refracts light and ruins far-red resolution.

  • Titration Matrix: Prepare 4 wells with increasing dye concentrations: 10 nM, 50 nM, 100 nM, and 500 nM.

  • Incubation: Incubate for 1–2 hours. Note: SiR/SPY dyes equilibrate slowly.

  • Morphological Check (Crucial): Before turning on the laser, use Phase Contrast or DIC.

    • Actin Probes: If cells are rounding up or filopodia look "frozen," the concentration is too high (stabilization artifact).

    • Tubulin Probes: If cells are arrested in mitosis (spherical), the taxol-derivative is blocking cell division.

  • Imaging: Select the well with the lowest concentration that provides a Signal-to-Noise Ratio (SNR) > 3.

Decision Matrix Summary

ApplicationRecommended ProbeWhy?
Actin Dynamics (Fast) SPY650-FastAct Lower efflux, faster equilibration, reduced stabilization artifact.
Actin Structure (General) SiR-Actin Validated history, consistent staining.[1][2]
HaloTag Protein Tracking JF646 Superior brightness and blinking for single-molecule work.
Mitochondrial Structure MitoTracker Deep Red Highest signal intensity, fixable.
Long-term Tubulin SPY650-Tubulin Less toxic than SiR-Tubulin (often requires no verapamil).

References

  • Lukinavičius, G., et al. (2013). A near-infrared fluorogenic actin probe for live-cell imaging.[3] Nature Methods. Link

  • Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.[4] Nature Methods. Link

  • Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton.[1][2][3][5][6] Nature Methods. Link

  • Spirochrome AG. (2024). SPY650-FastAct Technical Datasheet. Link

  • Thermo Fisher Scientific. (2024). MitoTracker™ Deep Red FM User Guide. Link

Sources

Performance Comparison Guide: BDP 630/650 Amine in Fluorescence Lifetime Imaging (FLIM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Long-Lifetime" Advantage[1]

In the far-red spectral window (630–650 nm), most standard fluorophores (e.g., Cyanine5, Alexa Fluor® 647) exhibit short fluorescence lifetimes (


 ns). While excellent for intensity-based imaging, these short lifetimes limit their utility in multiplexed FLIM , where distinguishing probes based on decay kinetics is critical.

BDP 630/650 Amine (a Boron-Dipyrromethene derivative) disrupts this standard by offering an exceptionally long lifetime (


 ns) combined with high quantum yield (

). This guide validates BDP 630/650 not merely as a substitute, but as a functional enabler for "Lifetime Multiplexing"—allowing the simultaneous imaging of two distinct targets in the same spectral channel when paired with short-lifetime dyes like Alexa Fluor 647.

Technical Specifications & Competitive Analysis

The following data compares this compound against the industry standards: Alexa Fluor® 647 (AF647) and Atto 647N.

Table 1: Photophysical & FLIM Performance Metrics
FeatureThis compound Alexa Fluor® 647 Atto 647N Cyanine5 (Cy5)
Excitation Max 628 nm650 nm646 nm649 nm
Emission Max 642 nm665 nm664 nm670 nm
Fluorescence Lifetime (

)
3.9 ns (Mono-exponential)~1.0 ns~3.5 ns~1.0 ns
Quantum Yield (QY) 0.91 0.330.650.27
Extinction Coefficient (

)
97,000

239,000

150,000

250,000

Photostability Excellent (BODIPY core)GoodExcellentLow
Charge (Physiological pH) Neutral Core (Hydrophobic)Negative (Sulfonated)Positive (+1)Positive/Neutral
Primary FLIM Utility Lifetime Multiplexing Standard LabelingSingle MoleculeStandard Labeling

Key Insight: BDP 630/650 is nearly 4x longer-lived than AF647. This separation is sufficient to resolve two populations on a Phasor plot without spectral unmixing.

Deep Dive: The Mechanism of Lifetime Multiplexing

The primary application for BDP 630/650 in advanced microscopy is Single-Channel Multicontrast Imaging . By labeling Target A with BDP 630/650 and Target B with AF647, you can excite both with a single 635/640 nm laser and collect emission in a single detector channel (e.g., 650–700 nm). The targets are then separated computationally based on their photon arrival times.

Figure 1: Single-Channel Lifetime Multiplexing Workflow

FLIM_Multiplexing cluster_sample Sample Preparation cluster_acquisition FLIM Acquisition cluster_analysis Phasor Analysis TargetA Target A (e.g., Mitochondria) BDP BDP 630/650 (τ = 3.9 ns) TargetA->BDP Conjugation TargetB Target B (e.g., Nucleus) AF647 Alexa Fluor 647 (τ = 1.0 ns) TargetB->AF647 Conjugation Laser 640 nm Laser (Pulsed) Detector Single Detector (650-700 nm) BDP->Detector Emission AF647->Detector Emission Laser->BDP Excitation Laser->AF647 Excitation TCSPC TCSPC Module (Photon Timing) Detector->TCSPC Phasor Phasor Plot Separation TCSPC->Phasor Decay Data Image Segmented Image (Contrast by Lifetime) Phasor->Image Cluster Selection

Caption: Workflow for separating BDP 630/650 and AF647 signals using a single laser line and detector.

Experimental Protocol: Conjugation & Imaging

This protocol details the conjugation of this compound to a carboxylated antibody or protein using EDC/NHS chemistry, followed by FLIM validation.

Phase 1: Conjugation (Amine-to-Carboxyl)

Note: If your protein has free amines (lysines), use the NHS-ester version of BDP 630/650. If you are using the Amine version of the dye, you must activate the protein's carboxyl groups.

Reagents:

  • This compound (dissolved in DMSO at 10 mg/mL).

  • Target Protein (1 mg/mL in MES buffer, pH 5.0).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

Step-by-Step:

  • Activation: Add EDC (10-fold molar excess) and NHS (25-fold molar excess) to the protein solution. Incubate for 15 minutes at Room Temperature (RT).

  • Buffer Exchange: Use a desalting column (PD-10 or Zeba Spin) to remove excess EDC/NHS and exchange buffer to PBS (pH 7.4). Critical: EDC is unstable; proceed immediately.

  • Labeling: Add this compound (10-20 fold molar excess) to the activated protein.

  • Incubation: Incubate for 2 hours at RT in the dark.

  • Purification: Remove free dye using a size-exclusion column (Sephadex G-25) or dialysis against PBS.

  • QC: Measure Absorbance at 280 nm (protein) and 630 nm (dye). Calculate Degree of Labeling (DOL) using

    
    .
    
Phase 2: FLIM Acquisition

Instrument Setup (e.g., Leica SP8 FALCON or PicoQuant MicroTime):

  • Laser: Pulsed Diode Laser (635 nm or 640 nm). Repetition rate: 20–40 MHz (ensure period > 25 ns to accommodate the 3.9 ns tail).

  • Filter: Bandpass 650/40 nm.

  • Acquisition: Collect photons until ~500–1000 photons per pixel are reached for robust fitting.

Data Analysis:

  • Phasor Plot: Transform the data.

    • AF647 Cluster: Will appear near the Universal Circle at

      
       ns.
      
    • BDP 630/650 Cluster: Will appear near the Universal Circle at

      
       ns.
      
    • Autofluorescence: Usually very short (

      
       ns).
      
  • Gating/Separation: Draw regions of interest (ROIs) around the 1.0 ns and 3.9 ns clouds to generate separate image channels.

Scientific Validation: Why BDP 630/650?

Stability in Lipophilic Environments

Unlike Cyanine dyes (Cy5), which can suffer from cis-trans photoisomerization leading to blinking, the BODIPY core is structurally rigid. This results in:

  • Higher Quantum Yield (0.91): Almost all absorbed photons are emitted, providing superior brightness despite a lower extinction coefficient than Cy5.

  • Mono-exponential Decay: BDP 630/650 exhibits a clean single-exponential decay in most solvents, simplifying Phasor analysis. (Note: Atto 647N can show bi-exponential behavior due to isomers).

Viscosity Sensitivity (Clarification)

While many BODIPY dyes act as "molecular rotors" (viscosity sensors), BDP 630/650 is NOT a strong rotor .

  • Reasoning: Molecular rotors typically have low QY in low-viscosity solvents (water) because energy is lost to rotation. BDP 630/650 has a QY of 0.91 in standard buffers, indicating that non-radiative rotational decay is minimal.

  • Benefit: This makes it a robust structural label whose lifetime is independent of local viscosity changes, unlike specific "BODIPY-C10" rotor variants.

References

  • Seta BioMedicals. Fluorescence Lifetime Labels and Multiplexing Capabilities. Retrieved from [Link]

A Head-to-Head Comparison of Far-Red Amine-Reactive Dyes: BDP 630/650 Amine vs. Cy5 Amine and Alexa Fluor 647 Amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based biological research, the selection of the optimal fluorescent probe is paramount to achieving high-quality, reproducible data. In the far-red spectrum, a region favored for its reduced cellular autofluorescence and deeper tissue penetration, several amine-reactive dyes compete for prominence. This guide provides an in-depth, objective comparison of BDP 630/650 amine with two of its most common alternatives: Cyanine5 (Cy5) amine and Alexa Fluor 647 amine. We will delve into their photophysical properties, labeling efficiency, and performance in key applications, supported by detailed experimental protocols to empower you in making an informed decision for your specific research needs.

Introduction to the Contenders: A Tale of Three Dyes

The ability to covalently label biomolecules, particularly antibodies and proteins, with bright and stable fluorophores has revolutionized our understanding of cellular processes. The primary mechanism for this is the reaction of an amine-reactive dye with the primary amines (e.g., lysine residues) on a protein to form a stable amide bond.

  • This compound: A borondipyrromethene (BODIPY)-based fluorophore, BDP 630/650 is known for its high molar extinction coefficient, excellent quantum yield, and exceptional photostability.[1][2] A key feature of BODIPY dyes is their relatively long fluorescence lifetime compared to cyanine dyes, which makes them particularly well-suited for fluorescence polarization assays.[1][3]

  • Cyanine5 (Cy5) amine: A member of the cyanine dye family, Cy5 has been a workhorse in fluorescence imaging for many years. It offers a high extinction coefficient, but its quantum yield and photostability are generally considered to be lower than more modern dyes.[4]

  • Alexa Fluor 647 amine: A sulfonated rhodamine derivative, Alexa Fluor 647 is renowned for its exceptional brightness and photostability.[1][5] It is often considered a superior alternative to Cy5, exhibiting less self-quenching upon conjugation to proteins.[6]

At a Glance: Photophysical Properties

The performance of a fluorescent probe is dictated by its inherent photophysical properties. Here, we present a side-by-side comparison of the key spectral characteristics of this compound, Cy5 amine, and Alexa Fluor 647 amine.

PropertyThis compoundCy5 amineAlexa Fluor 647 amine
Excitation Maximum (λex) ~625-630 nm[2][7]~646-651 nm[8][9]~650 nm[3]
Emission Maximum (λem) ~642-650 nm[2][7]~662-670 nm[8][9]~665 nm[3]
Molar Extinction Coefficient (ε) ~97,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[8]~239,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) ~0.91~0.2-0.27[9]~0.33[3][10]
Brightness (ε x Φ) ~88,270~50,000 - 67,500~78,870

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule. The values presented here are compiled from various sources for comparison.

The Chemistry of Labeling: NHS Ester Conjugation

The most common method for labeling proteins with these amine-reactive dyes involves the use of their N-hydroxysuccinimidyl (NHS) ester derivatives. The NHS ester reacts with primary amines on the protein in a pH-dependent manner to form a stable amide bond.

NHS_Ester_Reaction Dye_NHS Dye-NHS Ester Intermediate Tetrahedral Intermediate Dye_NHS->Intermediate Nucleophilic Attack Protein_NH2 Protein-NH2 Protein_NH2->Intermediate Conjugate Dye-Protein Conjugate Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide Intermediate->NHS Release

Caption: NHS ester reaction with a primary amine on a protein.

The optimal pH for this reaction is typically between 8.0 and 9.0. At lower pH, the amine group is protonated and non-nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.

Experimental Cross-Validation: A Step-by-Step Guide

To provide a framework for your own comparative studies, we present a series of detailed protocols for labeling, characterization, and performance evaluation of this compound, Cy5 amine, and Alexa Fluor 647 amine.

Antibody Labeling with Amine-Reactive Dyes

This protocol outlines the general procedure for conjugating an antibody with an amine-reactive fluorescent dye.

Materials:

  • Antibody of interest (e.g., IgG) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Amine-reactive dye (BDP 630/650 NHS ester, Cy5 NHS ester, or Alexa Fluor 647 NHS ester).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare the Dye Stock Solution: Dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Prepare the Antibody Solution: Dilute the antibody to a final concentration of 1 mg/mL in the reaction buffer.

  • Labeling Reaction: Add the dye stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Quench the Reaction: Add the quenching solution to a final concentration of 100 mM and incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a pre-equilibrated purification column.

Antibody_Labeling_Workflow start Start prep_dye Prepare Dye Stock (10 mg/mL in DMSO) start->prep_dye prep_ab Prepare Antibody (1 mg/mL in pH 8.3 buffer) start->prep_ab react Labeling Reaction (1 hr, RT, dark) prep_dye->react prep_ab->react quench Quench Reaction (30 min, RT) react->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify end End purify->end

Caption: Workflow for antibody labeling with amine-reactive dyes.

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is a critical parameter that affects the brightness and functionality of the conjugate.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the antibody (for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

Assessing Photostability

Photostability is a measure of a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light.

Procedure:

  • Prepare Samples: Prepare solutions of the antibody conjugates of each dye at the same concentration.

  • Image Acquisition: Acquire a time-lapse series of images of the samples under continuous illumination using a fluorescence microscope. Use identical acquisition settings (excitation power, exposure time) for all samples.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time.

  • Plot Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.

Photostability_Workflow start Start prep_samples Prepare Conjugate Samples (Equal Concentrations) start->prep_samples acquire_images Acquire Time-Lapse Images (Continuous Illumination) prep_samples->acquire_images analyze_intensity Measure Mean Fluorescence Intensity in ROI over Time acquire_images->analyze_intensity plot_curve Plot Normalized Intensity vs. Time analyze_intensity->plot_curve end End plot_curve->end

Caption: Workflow for assessing the photostability of fluorescent probes.

Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The relative quantum yield can be determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Procedure:

  • Select a Standard: Choose a reference dye with a known quantum yield and similar spectral properties (e.g., Cresyl Violet in methanol, Φ = 0.54).

  • Prepare a Series of Dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure Absorbance and Fluorescence: For each dilution, measure the absorbance at the excitation wavelength and the integrated fluorescence emission spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    • Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    • Where Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Performance in Application: A Comparative Outlook

The choice of a fluorescent probe ultimately depends on the specific application.

  • For high-resolution imaging and single-molecule studies: The exceptional brightness and photostability of Alexa Fluor 647 make it a top choice.[6]

  • For fluorescence polarization assays: The longer fluorescence lifetime of BDP 630/650 provides a significant advantage in measuring changes in molecular rotation, making it ideal for studying binding events.[1][3]

  • For routine immunofluorescence: While Cy5 can be a cost-effective option, its lower brightness and photostability may limit its performance in demanding applications compared to BDP 630/650 and Alexa Fluor 647.[4]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Incorrect pH of reaction buffer.Ensure the pH is between 8.0 and 8.5.[11]
Inactive NHS ester.Use fresh, anhydrous DMSO to prepare the dye stock solution immediately before use.
Low Fluorescence Signal Low degree of labeling.Optimize the dye-to-protein molar ratio in the labeling reaction.[12]
Photobleaching.Use an anti-fade mounting medium and minimize exposure to excitation light.[11]
High Background Unreacted dye not fully removed.Ensure thorough purification of the conjugate after labeling.
Non-specific antibody binding.Use appropriate blocking buffers and include proper controls.[12]

Conclusion: Selecting the Right Tool for the Job

The cross-validation of this compound with Cy5 amine and Alexa Fluor 647 amine reveals a landscape of high-performance far-red fluorescent probes, each with its own set of strengths.

  • This compound emerges as a highly photostable and bright fluorophore with a unique advantage in fluorescence polarization assays due to its long fluorescence lifetime.

  • Alexa Fluor 647 amine stands out for its exceptional brightness and photostability, making it a go-to choice for demanding imaging applications.

  • Cy5 amine , while a veteran in the field, is generally outperformed by the newer generation dyes in terms of brightness and photostability.

By understanding the fundamental properties of these dyes and employing the rigorous experimental protocols outlined in this guide, researchers can confidently select the most appropriate fluorescent probe to illuminate their biological questions with clarity and precision.

References

  • AxisPharm. (n.d.). BDP 630/650. Retrieved from [Link]

  • UC Irvine Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. Retrieved from [Link]

  • FluoroFinder. (n.d.). Alexa Fluor 647 Dye Profile. Retrieved from [Link]

  • Mijares, M. V., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712.
  • Fluorochromes Description. (n.d.). Retrieved from [Link]

  • Khdour, O. M., et al. (2021). Selective and predicable amine conjugation sites by kinetic characterization under excess reagents.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • ImageJ. (n.d.). Analyzing fluorescence microscopy images with ImageJ. Retrieved from [Link]

  • Elabscience. (n.d.). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

  • Browne, K. A., et al. (2014). Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Rieck, K., et al. (2017). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Journal of the American Society for Mass Spectrometry, 28(11), 2413-2423.
  • Sadana, A. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 11(9), 320.
  • Gabor, F., et al. (2019). Fluorogenic probes for super-resolution microscopy. Organic & Biomolecular Chemistry, 17(1), 19-33.
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Panchuk-Voloshina, N., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. The Journal of Histochemistry and Cytochemistry, 51(12), 1699-1712.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Dempsey, G. T., et al. (2020). Hyperspectral super-resolution imaging with far-red emitting fluorophores using a thin-film tunable filter. APL Photonics, 5(12), 121301.
  • Schaffter, S. W., et al. (2021). Protocol for Creating Antibodies with Complex Fluorescence Spectra. ACS Omega, 6(21), 13636-13644.
  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Yasui, N., et al. (2018). A fluorescent imaging method for analyzing the biodistribution of therapeutic monoclonal antibodies that can distinguish intact antibodies from their breakdown products. mAbs, 10(7), 1083-1094.
  • van de Linde, S., et al. (2019). Hyperspectral super-resolution imaging with far-red emitting fluorophores using a thin-film tunable filter. bioRxiv, 756023.
  • Ogama, T. (2020). A beginner's guide to improving image acquisition in fluorescence microscopy. The Biochemist, 42(6), 50-54.
  • Nasir, M. S., & Jolley, M. E. (2020). Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. Combinatorial chemistry & high throughput screening, 23(8), 736-752.
  • ResearchGate. (2017). Can I compare ROI fluorescence on images with different settings?. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescent labeled antibodies: Balancing functionality and degree of labeling. Retrieved from [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]

  • Antibodies.com. (n.d.). Cyanine 5 amine. Retrieved from [Link]

Sources

Beyond the Lipid Droplet: A Comparative Guide to BODIPY Dyes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Boron-dipyrromethene (BODIPY) dyes are ubiquitously associated with lipid droplet staining, their utility extends significantly into organelle-specific targeting due to their versatile core scaffold. This guide provides a technical comparison of BODIPY derivatives against traditional alternatives (e.g., Nile Red, Rhodamine-based trackers) for targeting Lipid Droplets, the Golgi Apparatus, and Mitochondria.

Key Takeaway: BODIPY dyes offer superior photostability, narrow emission spectra (multiplexing capability), and pH insensitivity compared to many solvatochromic alternatives. However, their high lipophilicity requires specific handling protocols—notably the avoidance of alcohol-based fixation for lipid targets and the use of carrier proteins (BSA) for membrane labeling.

Part 1: The BODIPY Advantage

Why switch from Fluorescein or Rhodamine?

The BODIPY core is electrically neutral, unlike the cationic Rhodamine or anionic Fluorescein derivatives. This fundamental chemical difference dictates its cellular performance:

  • Photostability: BODIPY dyes lack the ionic charge that often facilitates photobleaching in other fluorophores, allowing for longer time-lapse imaging.

  • Narrow Emission: They exhibit sharp emission peaks (typically <30 nm FWHM), significantly reducing spectral bleed-through in multicolor experiments compared to the broad shoulders of Nile Red.

  • Environment Insensitivity: Unlike Nile Red, which shifts color based on solvent polarity (solvatochromism), BODIPY 493/503 maintains consistent green fluorescence, making quantification more reliable across different cellular environments.

Part 2: Lipid Droplet Targeting (The Gold Standard)

Comparative Analysis: BODIPY 493/503 vs. Nile Red

For years, Nile Red was the default lipophilic stain. However, for high-resolution confocal microscopy, BODIPY 493/503 has emerged as the superior choice for specificity and signal-to-noise ratio.

Table 1: Technical Comparison of Lipid Probes

FeatureBODIPY 493/503Nile Red
Specificity High (Neutral Lipids only)Moderate (Stains phospholipids & hydrophobic proteins)
Spectral Profile Narrow Green (Ex 493 / Em 503)Broad/Shiftable (Yellow-Gold to Red)
Multiplexing Excellent (Compatible with GFP/RFP)Poor (Bleeds into DAPI/GFP channels)
Photostability HighLow to Moderate
Fixation Compatibility PFA Only (Alcohol extracts lipids)PFA Only
Background LowHigh (requires careful washing)
Experimental Workflow: Lipid Droplet Staining

The following diagram outlines the critical decision points for lipid staining, emphasizing the "No Alcohol" rule to prevent lipid extraction.

LipidStainingWorkflow Start Start: Adherent Cells Fixation Fixation: 4% PFA (15-20 min) Start->Fixation Wash1 Wash: PBS x3 Fixation->Wash1 AlcoholError AVOID: Methanol/Ethanol (Dissolves Lipid Droplets) Fixation->AlcoholError CRITICAL ERROR Perm Permeabilization: 0.1% Saponin or Triton X-100 Wash1->Perm Stain Stain: BODIPY 493/503 (2 µM in PBS, 15 min) Perm->Stain Wash2 Wash: PBS x3 Stain->Wash2 Mount Mount & Image (Ex 488nm) Wash2->Mount

Caption: Workflow for BODIPY 493/503 staining. Note the critical avoidance of organic solvents during fixation to preserve lipid droplet integrity.

Part 3: Organelle Specificity (Golgi & Mitochondria)

The Golgi Apparatus: BODIPY FL C5-Ceramide

The Challenge: Lipophilic dyes often aggregate in aqueous media, preventing effective cell entry. The Solution: Complexing the probe with Bovine Serum Albumin (BSA).

BODIPY FL C5-Ceramide is a sphingolipid analog. When complexed with BSA, it can be delivered to the plasma membrane, where it is internalized and transported to the Golgi apparatus via the retrograde pathway.

Protocol: BSA-Complexed Labeling

  • Preparation: Mix 5 µM BODIPY FL C5-Ceramide with 5 µM BSA in HBSS (Hank's Balanced Salt Solution).

  • Incubation: Incubate cells for 30 minutes at 4°C. Why? Low temperature allows the probe to label the plasma membrane but inhibits endocytosis.

  • Chase: Wash with ice-cold medium, then incubate at 37°C for 30 minutes. Mechanism: Warming reactivates transport, moving the dye from the membrane to the Golgi.

  • Imaging: Observe accumulation in the perinuclear Golgi region (Ex/Em: 505/511 nm).

Mitochondria: MitoTracker Green FM (BODIPY) vs. MitoTracker Red (Rosamine)

Many researchers assume all "MitoTrackers" function identically. They do not.

  • MitoTracker Green FM is a chemically modified BODIPY dye containing a chloromethyl group. It is potential-independent .[1] It stains mitochondria regardless of membrane potential, making it ideal for determining mitochondrial mass or localization.[2]

  • MitoTracker Red CMXRos is a rosamine derivative that is potential-dependent . It accumulates only in active, respiring mitochondria.

Selection Logic:

  • Use MitoTracker Green (BODIPY) if: You are measuring mitochondrial mass, fusion/fission events, or working with fixed cells (though fixation signal retention is weaker than Red).

  • Use MitoTracker Red if: You need to assess mitochondrial health or metabolic activity.

Part 4: Dye Selection Logic Tree

This decision tree helps researchers select the correct BODIPY derivative based on their biological question and experimental constraints.

DyeSelection Start Select Cellular Target Lipids Neutral Lipids (Lipid Droplets) Start->Lipids Membranes Membranes / Organelles Start->Membranes BODIPY493 BODIPY 493/503 (Gold Standard) Lipids->BODIPY493 High Specificity NileRed Nile Red (Use only if broad spectrum needed) Lipids->NileRed Broad Spectrum Mito Mitochondria Membranes->Mito Golgi Golgi Complex Membranes->Golgi Mass Measure Mass/Localization? Mito->Mass Health Measure Membrane Potential? Mito->Health Ceramide BODIPY FL C5-Ceramide (Requires BSA Complexing) Golgi->Ceramide MitoGreen MitoTracker Green FM (BODIPY-based, Potential-Independent) Mass->MitoGreen MitoRed MitoTracker Red CMXRos (Rosamine-based, Potential-Dependent) Health->MitoRed

Caption: Decision matrix for selecting BODIPY probes vs. alternatives based on target organelle and functional requirements.

Part 5: References

  • Spandl, J., et al. (2009). "Live cell multicolor imaging of lipid droplets with a new dye, LD540." Traffic, 10(10), 1579-1584. Link

  • Thermo Fisher Scientific. "MitoTracker Green FM Product Information." Molecular Probes User Manual. Link

  • Pagano, R. E., et al. (1991). "Use of BODIPY-labeled lipids to study membrane traffic in cultured cells." Methods in Cell Biology, 34, 403-417. Link

  • Listenberger, L. L., & Brown, D. A. (2003). "Fluorescent detection of lipid droplets and associated proteins." Current Protocols in Cell Biology, 24(1), 24-2. Link

  • Karolin, J., et al. (1994). "Fluorescence and absorption spectroscopic properties of dipyrrometheneboron difluoride (BODIPY) dyes in solutions." Journal of the American Chemical Society, 116(17), 7801-7806. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of BDP 630/650 Amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our work with advanced fluorescent probes like BDP 630/650 amine is pivotal for breakthroughs in diagnostics and drug development. This borondipyrromethene (BODIPY)-based dye, with its exceptional photostability and bright far-red emission, is an invaluable tool for labeling and tracking biomolecules.[1][2][3] However, responsible stewardship of these chemical tools is paramount, extending from the bench to their final disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Its core philosophy is built on the principles of chemical safety and environmental protection. We will move beyond a simple checklist to explain the causality behind these procedures, ensuring a deep understanding that fosters a culture of safety and responsibility within your laboratory.

Understanding the Compound: Properties and Potential Hazards

This compound (CAS No. 2183473-00-7) is a complex organic molecule designed for high performance in fluorescence applications.[1][4] Its key characteristics directly inform our disposal strategy.

PropertyValue / CharacteristicImplication for Disposal
Chemical Family Borondipyrromethene (BODIPY)BODIPY dyes are known for their chemical stability, meaning they are not readily biodegradable and can persist in the environment.[][6]
Molecular Formula C₂₉H₃₂BClF₂N₄O₂SA complex structure containing boron, chlorine, fluorine, and sulfur, which requires careful handling as hazardous waste.[1][4]
Solubility Soluble in DMF, DMSO, alcohols; Insoluble in water.[4][7][8]Its insolubility in water means it should never be disposed of down the drain, as it can persist and accumulate in aquatic systems.
Physical State Typically a solid powder.Solid waste must be managed differently from liquid waste to prevent dust inhalation and environmental release.[8]
Potential Hazards While a specific SDS is not universally available, related chemical safety documents indicate that similar compounds may be skin/eye irritants and are often classified as very toxic to aquatic life with long-lasting effects.[7][9]All waste streams containing this dye must be treated as environmentally hazardous. Direct release to the environment must be prevented.[9]

The primary directive derived from these properties is to prevent the release of this compound into the environment . Its poor water solubility and the potential for long-term aquatic toxicity are the critical drivers for the stringent disposal protocols outlined below.[7][9]

The Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process and workflow for safely segregating and disposing of all waste streams contaminated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation & Collection cluster_2 Waste Containment & Labeling cluster_3 Final Disposal Pathway A This compound Waste Generated (Solid, Liquid, or Contaminated Labware) B Solid Waste (e.g., weigh paper, gloves, tips) A->B Is it solid? C Liquid Waste (Non-Aqueous) (e.g., in DMSO, DMF) A->C Is it non-aqueous liquid? D Liquid Waste (Aqueous) (e.g., staining buffers) A->D Is it aqueous liquid? E Sharps Waste (e.g., contaminated needles) A->E Is it a sharp? F Collect in Labeled Hazardous Solid Waste Container B->F G Collect in Labeled Hazardous Liquid Waste Container (Solvent-Compatible) C->G D->G H Collect in Puncture-Proof Sharps Container E->H I Arrange for Pickup by Institutional Environmental Health & Safety (EHS) or Licensed Hazardous Waste Contractor F->I G->I H->I

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for ensuring safety and compliance. Do not deviate from these steps. The fundamental principle is that all materials that have come into contact with this compound must be disposed of as hazardous chemical waste. [7][10]

Protocol 1: Disposal of Unused or Expired Solid this compound
  • Do NOT attempt to dispose of the solid dye in the regular trash.

  • Containerize: Ensure the dye is in its original, sealed container or a securely sealed, chemically compatible container.

  • Label: Create a hazardous waste label. Affix it to the container. The label must clearly state:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: "2183473-00-7"

    • Approximate quantity

    • Primary Hazard: "Environmental Toxin"

  • Store: Place the labeled container in your laboratory's designated Satellite Accumulation Area for hazardous solid waste.[11]

  • Arrange Pickup: Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department or certified hazardous waste disposal contractor.[10][12]

Protocol 2: Disposal of Liquid Waste Containing this compound

This protocol applies to stock solutions (e.g., in DMSO or DMF) and dilute aqueous working solutions (e.g., staining buffers). Under no circumstances should any of these solutions be poured down the drain. [10]

  • Segregate Waste: Dedicate a specific, compatible waste container for all liquids containing this compound.

    • For organic solvent waste (DMSO, DMF), use a solvent-compatible container (e.g., high-density polyethylene or glass).

    • Aqueous waste can be collected in a similar, clearly marked container. Do not mix aqueous and organic waste streams unless your EHS protocol permits it.

  • Container Management:

    • The container must be kept tightly closed except when adding waste.[11] Do not leave a funnel in the opening.

    • Store the container in a secondary containment bin to prevent spills.[10]

  • Labeling: Label the liquid waste container clearly with:

    • "Hazardous Waste"

    • All chemical constituents with estimated percentages (e.g., "DMSO: ~99%", "this compound: <1%", "Water: ~90%", "PBS salts: ~9%", etc.).[11]

    • Hazard information: "Flammable (if solvent-based)", "Toxic", "Environmental Toxin".

  • Storage and Disposal: Store in the designated hazardous liquid waste accumulation area. Arrange for EHS pickup when the container is approximately 90% full.[11]

Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This includes pipette tips, microcentrifuge tubes, gloves, weigh paper, and any other disposable item that has come into direct contact with the dye.

  • Collect: Place all contaminated solid items into a designated, durable, leak-proof bag or container separate from regular trash.

  • Label: The container must be clearly labeled "Hazardous Waste" and list the contaminant, "Solid waste contaminated with this compound."

  • Store and Dispose: Store this container in the Satellite Accumulation Area. When full, arrange for disposal through your institution's EHS department.

Causality and Trustworthiness: The "Why" Behind the Protocol

  • Why not down the drain? this compound is insoluble in water and potentially toxic to aquatic organisms.[7][8][9] Wastewater treatment plants are generally not equipped to remove such specialized synthetic molecules, leading to their release into waterways where they can persist and harm aquatic life.

  • Why segregate waste? Segregating waste streams (solid vs. liquid, organic vs. aqueous) is a core principle of safe chemical management.[10][11] It prevents unintended chemical reactions in the waste container and allows for the most efficient and appropriate final disposal method by the waste management facility.

  • Why the detailed labeling? Accurate labeling is required by law (e.g., EPA regulations) and is critical for the safety of everyone who handles the waste, from your lab colleagues to the final disposal technicians.[11] It ensures the waste is handled, transported, and treated with the correct precautions.

By adhering to these detailed procedures, you are not merely following rules; you are participating in a self-validating system of safety and environmental responsibility. This commitment builds trust in our scientific community and ensures that our pursuit of knowledge does not come at the cost of environmental health.

References

  • This compound, 2183473-00-7. BroadPharm.

  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORM
  • SAFETY D
  • This compound. AxisPharm.

  • SAFETY DATA SHEET. Fisher Scientific. (2010-06-04).
  • How to Properly Dispose of Fluorescent Tube Waste. ENSA.
  • BODIPY-Based Molecules for Biomedical Applications. PMC. (2023-11-30).

  • Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regul
  • BDP® 630/650 amine. Lumiprobe.

  • BODIPY-Based Molecules for Biomedical Applications. MDPI. (2023-11-30).

  • BODIPY Dyes: Definition, Structure, Synthesis and Uses. BOC Sciences.
  • BDP® 630/650 in Fluorophores. Lumiprobe.

  • BDP 630/650 X NHS ester | CAS#2213445-35-1. MedKoo.

  • BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties | Chemical Reviews.
  • Safety Data Sheet. Cayman Chemical. (2025-09-04).
  • Safely Handling Dyes. Columbia | Research.

  • Water-Soluble Red-Emitting Distyryl-Borondipyrromethene (BODIPY) Dyes for Biolabeling | Request PDF.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. (2023-08-29).
  • Red/near-infrared boron-dipyrromethene dyes as strongly emitting fluorophores. PubMed.
  • Laboratory Waste Disposal Handbook. University of Essex.
  • NIH Waste Disposal Guide 2022.
  • BODIPY. Wikipedia.

  • Dyes Removal from Textile Wastewater by Chemical Treatment. Life Science Journal. (2016-12-25).
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.

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Personal protective equipment for handling BDP 630/650 amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Risk Context

BDP 630/650 amine is a borondipyrromethene (BODIPY) based fluorophore emitting in the far-red region (Cyanine5 channel equivalent).[1][2] Unlike cyanines, the BDP core is electrically neutral and relatively nonpolar, providing high quantum yield and exceptional photostability.

However, its specific chemical nature—an amine-functionalized polycyclic aromatic—requires distinct handling protocols to prevent degradation (oxidation/photobleaching) and ensure operator safety.

Physicochemical Summary
PropertyValueOperational Implication
Excitation / Emission 628 nm / 642 nmRequires Far-Red/Cy5 filter sets.
Extinction Coeff.[3][4][5][6][7][8] (

)
~97,000

High molar absorptivity; dilute carefully to avoid quenching.
Solubility DMSO, DMF, AlcoholsHydrophobic core. Do not attempt to dissolve directly in aqueous buffers.
Molecular Weight ~585 DaSuitable for dialysis purification (use <1 kDa cutoff if free dye, or >3 kDa if protein-bound).
Appearance Dark Violet SolidDust hazard; high contrast visibility on surfaces.

Risk Assessment & Personal Protective Equipment (PPE)

Hazard Classification (Precautionary Principle): While specific toxicological data for this compound is often limited in vendor SDSs, structurally related BODIPY derivatives are classified as Skin/Eye Irritants (Category 2) and Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) .

Core Safety Directive

Treat this substance as a potential mutagen and respiratory irritant . The planar structure of BODIPY dyes allows them to intercalate into membranes or nucleic acids, although less aggressively than cationic cyanines.

PPE Decision Matrix (Graphviz)

The following decision tree dictates the required PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder Form (High Inhalation Risk) State->Solid Solution Liquid / Solution (Absorption Risk) State->Solution Resp Respiratory Protection: N95 Mask or Fume Hood (Sash <18") Solid->Resp DoubleGlove Gloves: Double Nitrile (Outer glove change immediately upon contamination) Solid->DoubleGlove SingleGlove Gloves: Single Nitrile (0.11 mm thickness min) Solution->SingleGlove Eye Eye Protection: Chemical Splash Goggles (Not just safety glasses) Solution->Eye Coat Body: Lab Coat (Buttoned, long sleeve) DoubleGlove->Coat Eye->Coat

Figure 1: PPE selection logic based on physical state. Solid handling requires stricter respiratory controls due to dust potential.

Operational Handling: Storage & Solubilization

Critical Failure Point: Moisture intrusion is the primary cause of hydrolysis and degradation of the amine reactivity.

Protocol 1: Initial Receipt & Storage
  • Arrival: Vial typically arrives at ambient temperature.

  • Immediate Action: Transfer to -20°C storage immediately.

  • Light Protection: Ensure the vial is wrapped in aluminum foil or stored in an opaque box.

  • Desiccation: Store inside a secondary container (jar) with active silica gel or Drierite™.

Protocol 2: Solubilization (Making the Stock)

Reagents: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Do not use ethanol/methanol if the dye will be stored for long periods, as esters can transesterify or hydrolyze.

  • Equilibration (Crucial): Remove vial from -20°C and let it warm to room temperature for 20–30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric water vapor inside, which will degrade the dye during subsequent freezing cycles.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 1–10 mg/mL (approx. 1.7–17 mM).

  • Dissolution: Vortex extensively. BDP dyes are hydrophobic; ensure no particulates remain.

  • Aliquot: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.

  • Re-Storage: Store aliquots at -20°C, protected from light. Stable for 6–12 months.

Experimental Workflow: Conjugation

The BDP 630/650 Amine is designed to react with activated carboxyl groups (e.g., NHS esters) or aldehydes (via reductive amination). The following workflow describes labeling a target molecule (e.g., a peptide or small molecule) containing an NHS ester.

Conjugation Logic Flow (Graphviz)

Conjugation_Workflow Stock BDP Amine Stock (in DMSO) Mix Reaction Mixture (Keep DMSO < 10-20%) Stock->Mix Add Dye (Excess) Target Target Molecule-NHS (in Buffer pH 8.3) Target->Mix Incubate Incubation 1-4 Hours @ RT (Dark) Mix->Incubate Quench Quench (Add Tris or Glycine) Incubate->Quench Stop Reaction Purify Purification (HPLC / Dialysis) Quench->Purify Remove Free Dye

Figure 2: Standard workflow for conjugating BDP amine to an NHS-ester functionalized target.

Step-by-Step Procedure
  • Buffer Prep: Prepare a conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Avoid amine-containing buffers like Tris or Glycine at this stage.

  • Reaction:

    • Dissolve the Target-NHS ester in the buffer.

    • Add this compound stock (in DMSO) to the reaction.

    • Ratio: Use a 1.2–1.5 molar excess of BDP amine over the Target-NHS.

    • Solvent Limit: Ensure final DMSO concentration is <20% to prevent protein denaturation (if applicable) or precipitation.

  • Incubation: Rotate in the dark at Room Temperature (RT) for 2–4 hours.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Purification:

    • Small Molecules: Reverse-phase HPLC (monitor 254 nm and 630 nm).

    • Proteins: Gel filtration (Sephadex G-25) or dialysis. The BDP dye is hydrophobic; ensure it doesn't stick to the column resin (add 5% DMSO to wash buffer if necessary).

Disposal & Waste Management

Regulatory Status: BDP dyes are generally not listed as RCRA P- or U-listed hazardous wastes, but they must be treated as chemical waste due to their polycyclic nature.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, tips, paper towelsHazardous Solid Waste bin. Do not throw in regular trash.
Liquid Waste (Aqueous) Buffer waste from purificationAqueous Chemical Waste. Label "Contains Trace Organics/Fluorophores".
Liquid Waste (Organic) DMSO/DMF stock residues, HPLC wasteOrganic Solvent Waste. High BTU incineration is the standard path.
Glassware Vials with residual dyeSharps/Glass Waste. Triple rinse with acetone before disposal if required by local EHS.

Spill Response:

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/ethanol), then wipe up.

  • Liquid Spill: Absorb with vermiculite or chem-pads. Clean surface with 70% Ethanol to remove violet stain.

References

  • University of Wisconsin-Madison EHS. Laboratory Chemical Disposal Guide. Retrieved from [Link][9]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.